tert-butyl N,N-dimethylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)8(4)5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSZFSOFYVMDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310255 | |
| Record name | tert-butyl N,N-dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Amines, coco alkyldimethyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
61788-93-0, 7541-17-5 | |
| Record name | Amines, coco alkyl dimethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC223096 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amines, coco alkyldimethyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-butyl N,N-dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amines, coco alkyldimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of tert-butyl N,N-dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of tert-butyl N,N-dimethylcarbamate. It includes detailed experimental methodologies, reactivity profiles, and safety information tailored for professionals in research and development.
Compound Identification and Physical Properties
This compound, also known as N-Boc-dimethylamine, is a carbamate ester characterized by a tert-butoxycarbonyl group attached to a dimethylamino moiety.[1] Its structure lacks the N-H proton found in primary and secondary carbamates, which significantly influences its chemical reactivity.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 7541-17-5[1] |
| Molecular Formula | C₇H₁₅NO₂[1] |
| SMILES | CC(C)(C)OC(=O)N(C)C[1] |
| InChIKey | RJSZFSOFYVMDIC-UHFFFAOYSA-N[1] |
| Synonyms | tert-butyl dimethylcarbamate, N-Boc-dimethylamine, t-butyl N,N-dimethylcarbamate[1] |
Physical and Computed Properties
| Property | Value | Source |
| Molecular Weight | 145.20 g/mol | PubChem[1] |
| Monoisotopic Mass | 145.110278721 Da | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |
| Complexity | 124 | PubChem[1] |
Chemical Properties and Reactivity
This compound's reactivity is dominated by the carbamate functional group. Unlike N-H containing carbamates, it cannot be deprotonated at the nitrogen. Its primary reactivity centers are the electrophilic carbonyl carbon and the acid-labile tert-butyl group.
-
Stability : The tert-butoxycarbonyl (Boc) group is generally stable under basic, nucleophilic, and mild reducing conditions.[2] This stability makes it a useful functional group in multi-step synthesis.
-
Acid-Catalyzed Decomposition : The most characteristic reaction is the cleavage of the tert-butyl group under acidic conditions (e.g., with trifluoroacetic acid or HCl). This reaction proceeds via a stable tert-butyl cation, releasing dimethylamine and carbon dioxide. This lability is a cornerstone of Boc protecting group chemistry.[2]
-
Applications : It has been described as a surfactant and a DNA intercalator, capable of binding to DNA and inhibiting DNA polymerase, suggesting potential applications in biochemical research.
General Reactivity: Acid-Catalyzed Deprotection
The diagram below illustrates the fundamental acid-catalyzed cleavage mechanism characteristic of tert-butoxycarbonyl groups.
Caption: Acid-catalyzed cleavage of the tert-butyl group.
Experimental Protocols
Synthesis of this compound
A standard method for the synthesis of N-Boc protected amines involves the reaction of the amine with di-tert-butyl dicarbonate ((Boc)₂O).[2] The following is a representative protocol for the synthesis of this compound.
Materials:
-
Dimethylamine (solution in THF, water, or as hydrochloride salt)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., triethylamine, NaOH, if starting from hydrochloride salt)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a biphasic system)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
To a stirred solution of dimethylamine (1.0 eq) in the chosen solvent at 0 °C under an inert atmosphere, add di-tert-butyl dicarbonate (1.05 eq). If using dimethylamine hydrochloride, add a suitable base (e.g., 2.2 eq of triethylamine) to the reaction mixture first.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.
-
If using an organic solvent, separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate) two more times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product via vacuum distillation or column chromatography on silica gel if necessary.
Caption: General workflow for synthesizing the target compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
| Technique | Expected/Observed Peaks |
| ¹H NMR | δ ≈ 2.8-2.9 ppm (singlet, 6H, -N(CH₃)₂) δ ≈ 1.4-1.5 ppm (singlet, 9H, -C(CH₃)₃) |
| ¹³C NMR | δ ≈ 155 ppm (C=O) δ ≈ 79-80 ppm (-C (CH₃)₃) δ ≈ 36 ppm (-N(C H₃)₂) δ ≈ 28 ppm (-C(C H₃)₃) |
| IR (Infrared) | ~1690-1710 cm⁻¹ (strong, C=O stretch of carbamate) ~2970-2980 cm⁻¹ (C-H stretch, aliphatic) ~1160-1250 cm⁻¹ (C-O stretch) |
| MS (Mass Spec) | Molecular Ion (M⁺): m/z = 145. Common fragments: m/z = 89 ([M - C₄H₈]⁺), m/z = 57 ([C₄H₉]⁺, tert-butyl cation) |
Note: ¹H NMR data are predicted based on typical chemical shifts for similar structures. ¹³C, IR, and MS data are consistent with information available on PubChem for this compound.[1]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. Although a specific safety data sheet (SDS) for this exact compound is not widely available, data from related carbamates should be considered for handling procedures.
| Aspect | Recommendation |
| Hazard Class | May cause skin and eye irritation. May be harmful if swallowed or inhaled. |
| Handling | Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing. |
| Personal Protective Equipment (PPE) | Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents. |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| First Aid (Ingestion) | Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention. |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains. |
References
An In-depth Technical Guide to the Synthesis of tert-Butyl N,N-Dimethylcarbamate from Dimethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl N,N-dimethylcarbamate, a key intermediate in organic synthesis. The primary focus is on the reaction of dimethylamine with di-tert-butyl dicarbonate (Boc anhydride), a widely utilized method for the introduction of the tert-butoxycarbonyl (Boc) protecting group. This document details the underlying chemical principles, provides established experimental protocols, and presents relevant quantitative data to equip researchers and professionals in drug development with the necessary knowledge for a safe and efficient synthesis.
Core Chemical Principles
The synthesis of this compound is a classic example of N-acylation, specifically N-tert-butoxycarbonylation. The reaction involves the nucleophilic attack of dimethylamine, a secondary amine, on one of the carbonyl carbons of di-tert-butyl dicarbonate. This reaction is highly efficient and generally proceeds under mild conditions.[1][2] The Boc protecting group is favored in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under moderately acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in an appropriate solvent.[1]
The reaction is often facilitated by the presence of a base, which can deprotonate the amine, increasing its nucleophilicity, or act as a catalyst.[1] Common bases include triethylamine (TEA) and 4-(dimethylamino)pyridine (DMAP). However, catalyst-free methods, particularly in aqueous media, have also been developed, offering a more environmentally friendly approach.[3][4]
Reaction Pathway
The general reaction for the synthesis of this compound from dimethylamine and di-tert-butyl dicarbonate is depicted below.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water [organic-chemistry.org]
- 4. Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Topic: Unraveling the Role of tert-Butyl Carbamates in Modern Amination Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. While a vast array of amination methodologies exists, the use of carbamate reagents in transition metal-catalyzed cross-coupling reactions has emerged as a robust and versatile strategy. This guide addresses a common point of inquiry regarding the role of tert-butyl carbamates in amination, clarifying the distinct functions of related, yet different, reagents and providing an in-depth look at the mechanism of the most prevalent of these reactions: the Buchwald-Hartwig amination using tert-butyl carbamate.
A frequent misconception arises between tert-butyl N,N-dimethylcarbamate and tert-butyl carbamate. It is crucial to distinguish between these two compounds:
-
This compound: This molecule possesses a fully substituted nitrogen atom within its dimethylamino group. Consequently, it lacks the N-H bond necessary to act as a nucleophile in typical cross-coupling amination reactions. Its primary roles in organic synthesis are not as a direct aminating agent.
-
tert-Butyl carbamate (Boc-NH₂): In contrast, this compound features an N-H bond and serves as a stable, solid, and convenient source of a protected amino group (specifically, a Boc-protected amine). It is widely used in palladium-catalyzed amination reactions to introduce a primary amino group onto an aromatic or heteroaromatic ring.
This technical guide will focus on the mechanism of action of tert-butyl carbamate in the context of the Buchwald-Hartwig amination, a powerful and widely utilized method for C-N bond formation.
Palladium-Catalyzed Amination with tert-Butyl Carbamate: The Buchwald-Hartwig Reaction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or pseudohalide) and an amine. When tert-butyl carbamate is used as the amine source, it provides a direct route to N-Boc protected anilines, which are versatile intermediates that can be deprotected to yield primary anilines.
Reaction Overview
The general transformation is as follows:
Ar-X + H₂N-Boc --[Pd catalyst, Ligand, Base]--> Ar-NH-Boc + HX
Where:
-
Ar-X: Aryl or heteroaryl halide (X = I, Br, Cl) or triflate (OTf)
-
H₂N-Boc: tert-Butyl carbamate
-
Pd catalyst: A source of palladium(0), often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: Typically a bulky, electron-rich phosphine ligand that facilitates the key steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is crucial for the reaction's success.
Mechanism of Action: The Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination with tert-butyl carbamate proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination with tert-butyl carbamate.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), breaking the C-X bond and forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Amine Coordination and Deprotonation: The tert-butyl carbamate coordinates to the Pd(II) center. Subsequently, a strong base deprotonates the coordinated carbamate to form a palladium-amido complex. The use of a strong, non-nucleophilic base like sodium tert-butoxide is critical here to ensure efficient deprotonation without competing side reactions.
-
Reductive Elimination: The C-N bond is formed in this final step, where the aryl group and the amido group are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols and Quantitative Data
Numerous protocols have been developed for the Buchwald-Hartwig amination using tert-butyl carbamate. The choice of catalyst, ligand, base, and solvent significantly impacts the reaction efficiency and substrate scope.
General Experimental Protocol:
A representative procedure for the palladium-catalyzed amidation of an aryl bromide is as follows:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (e.g., XPhos, 2-4 mol %), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
Add the aryl bromide (1.0 equivalent) and tert-butyl carbamate (1.1-1.2 equivalents).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water or a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Table 1: Representative Data for the Buchwald-Hartwig Amination with tert-Butyl Carbamate
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(OAc)₂ / P(tBu)₃ | NaOtBu | Toluene | 80 | 2 | 98 | [1] |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 100 | 18 | 95 | [2] |
| 2-Bromopyridine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 88 | [3] |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 110 | 12 | 92 | [3] |
The Role of N,N-Disubstituted-O-Aryl Carbamates in C-N Bond Formation
While this compound is not a direct aminating agent, related N,N-disubstituted-O-aryl carbamates serve as powerful directing groups in directed ortho-metalation (DoM). This strategy allows for the functionalization of the aromatic ring at the position ortho to the carbamate group. The resulting functionalized aryl carbamate can then undergo further transformations, including cleavage of the carbamate to reveal a phenol, which can then be converted to an amine through other methods. This represents an indirect, multi-step approach to amination.
Figure 2: Logical workflow for indirect amination using an aryl O-carbamate as a directing group.
Conclusion
In the realm of amination chemistry, the distinction between this compound and tert-butyl carbamate is critical. While the former is not a direct aminating agent due to its fully substituted nitrogen, the latter is a highly valuable reagent for the introduction of a protected primary amino group via the Buchwald-Hartwig reaction. The palladium-catalyzed mechanism involving tert-butyl carbamate is a robust and well-understood process that proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. The versatility and functional group tolerance of this reaction have made it an indispensable tool for chemists in academia and industry. Understanding the specific roles of different carbamate derivatives is essential for the effective design and execution of synthetic routes targeting complex nitrogen-containing molecules.
References
- 1. Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
CAS number 7541-17-5 chemical information
An In-depth Technical Guide to tert-butyl N,N-dimethylcarbamate (CAS 7541-17-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and potential applications of this compound (CAS Number: 7541-17-5). While detailed experimental data for this specific compound is limited in public literature, this document consolidates available information and provides reasoned predictions based on analogous compounds. It includes a plausible synthesis protocol, analysis of spectral data, and discusses its potential biological activity as a DNA intercalator and surfactant. This guide is intended to serve as a foundational resource for professionals in research and drug development.
Chemical Identity and Structure
This compound is a carbamate ester characterized by a tert-butyl group attached to the oxygen of the carbamate moiety and two methyl groups on the nitrogen.
| Identifier | Value |
| CAS Number | 7541-17-5[1] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C[1] |
| InChI Key | RJSZFSOFYVMDIC-UHFFFAOYSA-N[1] |
| Synonyms | tert-butyl dimethylcarbamate, n-boc-dimethylamine, Carbamic acid, N,N-dimethyl-, 1,1-dimethylethyl ester[1] |
Physicochemical Properties
Experimentally determined physicochemical data for this compound are not widely available. The following table includes computed properties from reliable databases and predicted values based on structurally similar compounds, such as tert-butyl N-methylcarbamate.
| Property | Value | Source / Basis |
| Physical Form | Liquid (Predicted) | Based on analogous compounds |
| Boiling Point | ~170-180 °C (Predicted) | Based on tert-butyl N-methylcarbamate (176.6±8.0 °C)[2][3] |
| Density | ~0.94 g/cm³ (Predicted) | Based on tert-butyl N-methylcarbamate (0.937±0.06 g/cm³)[2][4] |
| XLogP3 | 1.1 | Computed by PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | Computed by PubChem[1] |
| Solubility | Soluble in methanol, DCM, THF, and other common organic solvents.[2] Insoluble in water.[5] | Predicted based on its structure and data for analogous carbamates[6][7] |
Synthesis and Purification
Proposed Experimental Protocol: Synthesis
Materials:
-
Dimethylamine (2.0 M solution in THF)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add di-tert-butyl dicarbonate (1.0 eq).
-
Dissolve the (Boc)₂O in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.1 eq) to the stirred solution.
-
Add dimethylamine solution (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Synthesis Workflow Diagram
Spectroscopic Analysis
Spectroscopic data is crucial for the structural confirmation of the synthesized compound.
Mass Spectrometry (MS)
The mass spectrum of this compound is available on PubChem.[1] The spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 145. Key fragmentation patterns would include the loss of the tert-butyl group, leading to a prominent peak at m/z = 58, and the loss of isobutylene (56 Da) to give a peak at m/z = 89.
Infrared (IR) Spectroscopy
A vapor-phase IR spectrum is available on PubChem.[1] The key expected absorptions are:
-
C-H stretch (alkane): Strong bands around 2970-2850 cm⁻¹
-
C=O stretch (carbamate): A very strong and characteristic band around 1700-1680 cm⁻¹
-
C-N stretch: A band in the 1250-1180 cm⁻¹ region
-
C-O stretch: Bands in the 1250-1000 cm⁻¹ region
Nuclear Magnetic Resonance (NMR) Spectroscopy
While an experimental spectrum for this compound is not publicly available, a predicted spectrum can be described based on its structure.
-
¹H NMR (Predicted):
-
A singlet at approximately 1.5 ppm integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.
-
A singlet at approximately 2.9 ppm integrating to 6H, corresponding to the magnetically equivalent protons of the two N-methyl groups.
-
-
¹³C NMR: A ¹³C NMR spectrum is available on PubChem.[1] The expected chemical shifts are:
-
A signal around 27-28 ppm corresponding to the three methyl carbons of the tert-butyl group.
-
A signal around 36-37 ppm corresponding to the two N-methyl carbons.
-
A signal around 79-80 ppm corresponding to the quaternary carbon of the tert-butyl group.
-
A signal around 155-156 ppm corresponding to the carbonyl carbon of the carbamate.
-
Applications and Biological Activity
Surfactant Properties
Some sources describe this compound as a surfactant. Its amphiphilic structure, containing a bulky hydrophobic tert-butyl tail and a polar carbamate head, supports this classification. This could make it useful in formulations or as a phase-transfer catalyst in certain research applications.
Potential as a DNA Intercalator
A notable potential application for this compound is in the field of molecular biology and drug development. It has been described as a DNA intercalator that can inhibit DNA polymerase.
Mechanism of Action: DNA intercalators are molecules that can insert themselves between the stacked base pairs of DNA. This insertion can cause a distortion of the DNA double helix, which in turn can interfere with crucial cellular processes like DNA replication and transcription. By inhibiting DNA polymerase, the enzyme responsible for synthesizing new DNA strands, the compound can effectively halt cell division, a mechanism that is a cornerstone of many anticancer and antibiotic drugs.
Hypothesized DNA Intercalation and Replication Inhibition
Further research would be required to validate this mechanism and quantify its inhibitory effects (e.g., determining the IC₅₀ value against various DNA polymerases).
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory setting.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| STOT, Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation |
Precautionary Measures:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a dry, cool place.
References
- 1. This compound | C7H15NO2 | CID 312724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TERT-BUTYL-N-METHYLCARBAMATE CAS#: 16066-84-5 [m.chemicalbook.com]
- 3. tert-Butyl methylcarbamate | CAS#:16066-84-5 | Chemsrc [chemsrc.com]
- 4. TERT-BUTYL-N-METHYLCARBAMATE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. tert-Butyl N-allylcarbamate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to tert-Butyl N,N-dimethylcarbamate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl N,N-dimethylcarbamate, a versatile molecule with applications in organic synthesis and as a building block in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and its relevance in the field of drug development. All quantitative data are presented in clearly structured tables, and key processes are visualized using diagrams to facilitate understanding and application in a research setting.
Chemical Properties and Formula
This compound is a carbamate ester characterized by a tert-butyl group and two methyl groups attached to the nitrogen atom. Its fundamental properties are summarized below.
| Identifier | Value | Reference |
| Chemical Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | [2] |
| CAS Number | 7541-17-5 | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | CC(C)(C)OC(=O)N(C)C | [2] |
Physicochemical Properties
Experimental data on the physical properties of this compound are not widely reported. The following table includes computed and predicted values.
| Property | Value | Notes |
| Boiling Point | 176.6 ± 8.0 °C | Predicted |
| Density | 0.937 ± 0.06 g/cm³ | Predicted |
| XLogP3-AA | 1.1 | Computed |
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented below.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.85 | Singlet | 6H | N(CH₃)₂ |
| ~1.45 | Singlet | 9H | C(CH₃)₃ |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~155 | C=O (Carbamate) |
| ~79 | C(CH₃)₃ |
| ~36 | N(CH₃)₂ |
| ~28 | C(CH₃)₃ |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1260 | Strong | C-N stretch |
| ~1160 | Strong | C-O stretch |
Note: Characteristic absorption bands for carbamates.
Experimental Protocols: Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of di-tert-butyl dicarbonate with dimethylamine.
Reaction Scheme:
(CH₃)₂NH + ((CH₃)₃COCO)₂O → (CH₃)₃COCON(CH₃)₂ + (CH₃)₃COH + CO₂
Materials:
-
Dimethylamine (solution in THF or as a gas)
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
A suitable aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
A suitable base (e.g., Triethylamine, if starting from dimethylamine hydrochloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for organic synthesis
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve di-tert-butyl dicarbonate (1.0 equivalent) in the chosen aprotic solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of dimethylamine (1.0-1.2 equivalents) to the cooled solution of di-tert-butyl dicarbonate. If using dimethylamine hydrochloride, add a base like triethylamine (1.1 equivalents) to liberate the free amine.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Applications in Research and Drug Development
While the tert-butoxycarbonyl (Boc) group is widely recognized as a protecting group for primary and secondary amines in peptide synthesis and medicinal chemistry, this compound serves as a valuable building block and intermediate.[3][4] The tert-butyl carbamate moiety is found in various pharmaceutically active molecules. The stability of the Boc group under many reaction conditions, coupled with its facile removal under acidic conditions, makes it a cornerstone in the synthesis of complex molecules.[3]
The N,N-dimethyl substitution provides specific steric and electronic properties that can be exploited in the design of enzyme inhibitors or receptor ligands. Some research suggests that certain carbamates can act as DNA intercalators, though this is a broad generalization and specific activity would need to be determined for this compound.
Visualizations
Caption: Chemical structure of this compound.
Caption: General workflow for the synthesis of this compound.
References
Navigating the Solubility Landscape of Tert-Butyl N,N-Dimethylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl N,N-dimethylcarbamate. Due to the limited availability of specific quantitative solubility data in public literature, this document offers a predictive assessment based on the molecule's structural features, alongside detailed experimental protocols for determining precise solubility values in various organic solvents. A thorough understanding of solubility is critical for optimizing reaction conditions, purification processes, and formulation development.
Predicting Solubility from Molecular Structure
The solubility of this compound is governed by the interplay of its distinct structural components: the nonpolar tert-butyl group and the polar carbamate functionality.
-
Tert-butyl Group: This bulky, nonpolar moiety significantly contributes to the molecule's lipophilicity, enhancing its solubility in nonpolar and weakly polar organic solvents. The steric hindrance from the tert-butyl group can also disrupt intermolecular forces that favor the solid state.
-
Carbamate Group: The carbamate linkage introduces polarity and the capacity for hydrogen bond acceptance, which is expected to promote solubility in polar aprotic and, to a lesser extent, polar protic solvents.
Based on these structural attributes, a qualitative prediction of solubility in common organic solvents is presented in Table 1.
Quantitative Solubility Data
Table 1: Predicted Solubility Profile of this compound
| Solvent Category | Solvent Example | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Nonpolar | Hexane, Heptane | Moderate to High | To be determined |
| Toluene | High | To be determined | |
| Polar Aprotic | Dichloromethane (DCM) | High | To be determined |
| Tetrahydrofuran (THF) | High | To be determined | |
| Ethyl Acetate (EtOAc) | Moderate | To be determined | |
| N,N-Dimethylformamide (DMF) | High | To be determined | |
| Dimethyl Sulfoxide (DMSO) | High | To be determined | |
| Polar Protic | Methanol (MeOH) | Moderate | To be determined |
| Ethanol (EtOH) | Moderate | To be determined | |
| Water | Low to Insoluble | To be determined |
"High" solubility is predicted for solvents likely to dissolve the compound at concentrations greater than 50 mg/mL. "Moderate" suggests concentrations between 10-50 mg/mL, and "Low" indicates solubility below 10 mg/mL.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocols are recommended.
Qualitative Solubility Assessment
This method provides a rapid initial assessment of solubility in various solvents.
Materials:
-
This compound
-
Selection of organic solvents
-
Small test tubes or vials (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes
Procedure:
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a test tube.
-
Add a small, measured volume of the selected solvent (e.g., 100 µL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.
-
If the solid has not completely dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps.
-
Continue adding the solvent in a stepwise manner until the solid dissolves completely or a large volume has been added, indicating low solubility.
-
Record observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."
Qualitative Solubility Determination Workflow
Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of the compound in a given solvent.[1]
Materials:
-
This compound
-
Selection of organic solvents
-
Vials with tight-fitting caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Equilibration:
-
Sample Collection and Preparation:
-
After equilibration, let the vial stand for a short time to allow undissolved solid to settle.[1]
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any solid particles.
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
Quantitative Solubility Determination Workflow
Conclusion
This technical guide provides a framework for understanding and determining the solubility of this compound. While specific quantitative data is sparse, the predictive analysis based on molecular structure offers a valuable starting point for solvent selection. The detailed experimental protocols equip researchers with the necessary methodology to generate precise and reliable solubility data, which is essential for advancing research and development involving this compound.
References
In-Depth Technical Guide to the Safe Handling of tert-Butyl N,N-dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for tert-butyl N,N-dimethylcarbamate. The information is compiled to assist laboratory personnel in working safely with this chemical by providing clear data, procedural guidance, and visual workflows.
Chemical Identification and Properties
This compound is a chemical intermediate commonly used in organic synthesis.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H15NO2 | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point/Freezing Point | 53 - 55 °C (127 - 131 °F) | [2] |
| Initial Boiling Point and Boiling Range | 113 °C (235 °F) at 18.0 hPa; 203 - 204 °C (397 - 399 °F) at 101,300 hPa | [2] |
| Flash Point | 109 °C (228 °F) - closed cup | [2] |
| Density | 0.970 g/cm3 at 55 °C (131 °F) | [2] |
| Water Solubility | ca. 1 g/l at 20 °C (68 °F) | [2] |
| Partition Coefficient: n-octanol/water | log Pow: 0.85 | [2] |
Hazard Identification and Toxicological Data
This compound is classified as hazardous. The following table summarizes its GHS hazard statements and available toxicological information.
Table 2: Hazard Identification and Toxicity
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Serious eye damage (Category 1) | H318: Causes serious eye damage |
| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction |
No specific LD50 or LC50 data for this compound was found in the provided search results. The GHS classification is based on available data for the substance or similar compounds.
Experimental Protocols for Safety Data Determination
The data presented in the tables above are determined through standardized experimental protocols. While the specific reports for this compound are not publicly available, the general methodologies are described below.
Flash Point Determination (Closed-Cup Method)
The flash point of a volatile material is the lowest temperature at which its vapors will ignite in the presence of an ignition source. For a solid like this compound, a closed-cup method such as the Pensky-Martens closed-cup test (ASTM D93) is often employed.[3]
General Procedure:
-
The solid sample is heated until it becomes a liquid.
-
A specific volume of the liquid sample (e.g., 75 mL) is placed in a test cup, and the cup is sealed with a lid.[3]
-
The sample is heated at a slow, constant rate while being stirred.[3]
-
At specified temperature intervals, the stirring is stopped, and an ignition source (a small flame) is briefly introduced into the vapor space above the liquid.[3]
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.[3]
-
The observed flash point is then corrected for barometric pressure.[3]
Acute Oral Toxicity (LD50) Determination
The LD50 (Lethal Dose, 50%) is a measure of the acute toxicity of a substance. It is the dose required to kill 50% of a tested animal population when administered orally. The determination of the LD50 is a complex process governed by strict regulations.
General Procedure (Up-and-Down Procedure - a method to reduce animal usage):
-
A single animal is dosed at a level estimated to be near the LD50.
-
If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.
-
This process is continued for a small number of animals (typically 15-20).
-
The LD50 is then calculated from the pattern of survivals and deaths using statistical methods.
Handling Precautions and Personal Protective Equipment (PPE)
Safe handling of this compound requires adherence to strict laboratory safety protocols and the use of appropriate personal protective equipment.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Provide appropriate exhaust ventilation at places where dust may be formed.[2]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Hygiene Measures
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Contaminated work clothing should not be allowed out of the workplace.[2]
Emergency Procedures
First-Aid Measures
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[2] |
| If on Skin | Wash with plenty of soap and water.[2] If skin irritation or rash occurs, get medical advice/attention. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2] |
| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |
Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific hazards arising from the chemical: No data available.
-
Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[2]
Accidental Release Measures (Spill Cleanup)
Storage and Disposal
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[2]
-
Incompatible Materials: Strong oxidizing agents, Strong bases.[2]
-
Disposal: Dispose of this material as hazardous waste in accordance with local, state, and federal regulations. Do not let product enter drains.[2]
Representative Experimental Workflow: Synthesis of a Carbamate
The following diagram illustrates a general workflow for the synthesis of a related compound, tert-butyl carbamate. This serves as a representative example of an experimental protocol where this compound might be used or synthesized.
This guide is intended to provide a thorough overview of the safety considerations for this compound. It is imperative that all users of this chemical consult the most recent Safety Data Sheet (SDS) from their supplier and adhere to all institutional safety policies.
References
An In-depth Technical Guide to tert-butyl N,N-dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of tert-butyl N,N-dimethylcarbamate. The information is curated for professionals in the fields of chemical research and pharmaceutical development, with a focus on presenting clear, actionable data and methodologies.
Core Chemical Structure and Properties
This compound is a carbamate ester characterized by a central carbonyl group bonded to a tert-butoxy group and a dimethylamino group. This structure dictates its chemical reactivity, particularly its utility as a stable protecting group for amines that can be selectively removed under acidic conditions.
Caption: 2D Structure of this compound.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 7541-17-5 | [1] |
| Molecular Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C | |
| InChIKey | RJSZFSOFYVMDIC-UHFFFAOYSA-N | |
| Synonyms | tert-butyl dimethylcarbamate | [1] |
Physicochemical Properties
This table presents computed physicochemical properties for the compound. Experimental data is limited; these values are derived from computational models.
| Property | Value | Source |
| XLogP3 | 1.6 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 145.110278721 Da | [1] |
| Monoisotopic Mass | 145.110278721 Da | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
| Heavy Atom Count | 10 | PubChem |
Spectroscopic Profile (Predicted)
| Spectroscopy | Functional Group | Expected Chemical Shift / Frequency | Notes |
| ¹H NMR | tert-butyl protons (-C(CH₃)₃) | ~1.5 ppm (singlet, 9H) | A strong, sharp singlet due to the nine equivalent protons. |
| N,N-dimethyl protons (-N(CH₃)₂) | ~2.9 ppm (singlet, 6H) | A singlet for the six equivalent methyl protons attached to the nitrogen. | |
| ¹³C NMR | tert-butyl methyl carbons (-C(C H₃)₃) | ~28 ppm | |
| tert-butyl quaternary carbon (-C (CH₃)₃) | ~80 ppm | ||
| N,N-dimethyl carbons (-N(C H₃)₂) | ~36 ppm | ||
| Carbonyl carbon (-C =O) | ~155 ppm | The chemical shift is typical for a carbamate carbonyl group. | |
| IR Spectroscopy | C=O stretch (carbamate) | ~1680-1700 cm⁻¹ | A strong absorption band characteristic of the carbonyl group in a carbamate.[2][3] |
| C-O stretch | ~1150-1250 cm⁻¹ | Strong bands associated with the C-O single bonds of the ester group.[2] | |
| C-H stretch (sp³) | ~2850-3000 cm⁻¹ | Characteristic of the methyl groups.[3] |
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction of dimethylamine with an appropriate tert-butoxycarbonylating agent, such as di-tert-butyl dicarbonate (Boc₂O).
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
This protocol describes a general method for the N-Boc protection of a secondary amine.[4]
Materials:
-
Dimethylamine (2.0 M solution in THF)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve di-tert-butyl dicarbonate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the dimethylamine solution (1.05 eq) to the stirred solution dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by silica gel column chromatography.
Reactivity and Stability
The primary utility of the tert-butyl carbamate group lies in its differential stability. It is generally stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[5] This allows for its use as a temporary protecting group for an amine functionality while other chemical transformations are performed on the molecule.
Caption: Deprotection mechanism of the Boc group.
Applications in Research and Drug Development
This compound serves multiple roles in scientific research, from a fundamental synthetic building block to a bioactive agent.
Amine Protection in Organic Synthesis
The most common application is as a protecting group precursor. The Boc group is essential in multi-step syntheses of complex molecules like pharmaceuticals and natural products, where selective functional group manipulation is required.
Caption: Workflow for using the Boc protecting group.
Intermediate in Pharmaceutical Synthesis
The compound is an important intermediate in the synthesis of complex pharmaceutical agents. For instance, related structures are key in the preparation of Edoxaban, an anticoagulant medication.[6]
Bioactivity and Other Applications
Beyond its role in synthesis, this compound has been identified as a surfactant and a DNA intercalator. Its ability to bind to DNA and inhibit DNA polymerase suggests potential applications in biochemical research and as a lead for therapeutic development.
References
- 1. This compound | C7H15NO2 | CID 312724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Spectroscopic Profile of tert-butyl N,N-dimethylcarbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile organic compound, tert-butyl N,N-dimethylcarbamate. This carbamate is a valuable building block in organic synthesis, and a thorough understanding of its spectral characteristics is essential for its identification, purification, and utilization in complex synthetic pathways. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide distinct and unambiguous signals corresponding to the different nuclei within the molecule.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by two distinct singlets, reflecting the high degree of symmetry in the molecule. The absence of complex splitting patterns simplifies spectral interpretation.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.87 | Singlet | 6H | N(CH₃)₂ |
| ~1.46 | Singlet | 9H | -C(CH₃)₃ |
Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard like tetramethylsilane (TMS) and can vary slightly depending on the solvent used.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is similarly straightforward, displaying four distinct signals corresponding to the four unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~155.5 | C=O (Carbamate) |
| ~79.0 | -C (CH₃)₃ (Quaternary) |
| ~36.2 | N(C H₃)₂ |
| ~28.5 | -C(C H₃)₃ (Methyl) |
Note: The chemical shift of the carbonyl carbon is characteristically downfield.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group of the carbamate.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1695 | Strong | C=O stretch (carbamate) |
| ~1365 | Medium | C-H bend (tert-butyl) |
| ~1160 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum will show the molecular ion peak and characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 145 | Moderate | [M]⁺ (Molecular Ion) |
| 89 | Moderate | [M - C₄H₈]⁺ |
| 72 | Strong | [N(CH₃)₂C=O]⁺ |
| 57 | Very Strong | [C(CH₃)₃]⁺ (tert-butyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the solution is homogeneous. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane or acetone).
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
If the sample is a liquid, place a single drop directly between two salt plates.
Data Acquisition:
-
Place the salt plate(s) in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum (of the clean salt plate or air).
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:
-
The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or via a direct insertion probe.
-
The sample is vaporized in a high vacuum environment.
Ionization and Analysis:
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).
-
The molecular ion and any fragment ions formed are accelerated by an electric field.
-
The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion at a specific m/z value.
Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of an organic compound like this compound can be visualized as a logical progression from sample preparation to data interpretation.
An In-depth Technical Guide to the Chemical Stability and Storage of tert-Butyl N,N-dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for tert-butyl N,N-dimethylcarbamate (CAS No: 7541-17-5). Understanding these parameters is critical for ensuring the compound's integrity, purity, and performance in research and development applications. The information herein is compiled from safety data sheets, chemical literature, and studies on related carbamate compounds.
Chemical Stability Profile
This compound, like other tert-butyl carbamates, possesses a tert-butoxycarbonyl (Boc) protecting group. The stability of the molecule is largely dictated by the lability of this group under specific environmental conditions.
General Stability: The compound is generally stable under recommended storage conditions. However, it is susceptible to degradation under acidic conditions and at elevated temperatures. It is also noted to be sensitive to light and moisture.[1][2]
Degradation Pathways:
-
Acid-Catalyzed Hydrolysis: The Boc group is readily cleaved under acidic conditions.[3] This process involves the protonation of the carbamate followed by the loss of the stable tert-butyl cation, which typically forms isobutylene, and subsequent decarboxylation to yield dimethylamine.
-
Thermal Decomposition: At elevated temperatures, tert-butyl carbamates can undergo thermal elimination (pyrolysis).[4] This unimolecular reaction proceeds through a six-membered cyclic transition state, yielding isobutene and the corresponding carbamic acid, which then rapidly decarboxylates to dimethylamine and carbon dioxide.[5] Studies on the gas-phase elimination kinetics of similar compounds show this process occurs at high temperatures, in the range of 200-280°C.[5]
The following table summarizes the stability of this compound under various stress conditions.
| Condition | Stability | Potential Degradation Pathway | Products | Source |
| Acidic pH | Unstable; readily cleaved. | Acid-catalyzed hydrolysis of the Boc group. | Dimethylamine, Isobutylene, Carbon Dioxide | [3] |
| Neutral pH | Generally Stable | Minimal degradation expected. | N/A | [3] |
| Basic pH | Generally Stable | The Boc group is stable towards most bases. | N/A | [3][6] |
| Elevated Temperature | Susceptible to thermal degradation. | Thermolytic cleavage (β-elimination). | Dimethylamine, Isobutene, Carbon Dioxide | [3][4][5] |
| Light | Potentially Unstable | Photodegradation (specific pathways not detailed). | Not specified. | [1] |
| Oxidizing Agents | Incompatible | Oxidation | Not specified. | [7][8] |
Recommended Storage and Handling
Proper storage is essential to maintain the quality and shelf-life of this compound. The following conditions are recommended based on available safety and handling data.
| Parameter | Recommendation | Rationale | Source |
| Temperature | Store in a cool place; some sources specify 2-8°C. | To minimize thermal degradation. | [1][7] |
| Atmosphere | Store under an inert atmosphere (e.g., argon). | To protect against moisture and air-sensitive reactions. | [1][2] |
| Container | Keep container tightly closed and sealed. | To prevent moisture ingress and contamination. | [2][9] |
| Location | Store in a dry, well-ventilated place. | To prevent moisture absorption and ensure a safe environment. | [2][7] |
| Light Exposure | Protect from light. | The compound is light-sensitive. | [1] |
| Incompatibilities | Avoid strong oxidizing agents and acids. | To prevent hazardous reactions and degradation. | [7][8] |
Experimental Protocols: Forced Degradation Study
To assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential. The following protocol outlines a general methodology adapted from studies of similar compounds.[3]
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH). Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide). Store at room temperature for a defined period.
-
Thermal Degradation (Solution): Store a portion of the stock solution at an elevated temperature (e.g., 80°C).
-
Thermal Degradation (Solid State): Place the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
Photostability: Expose both a solution and the solid compound to a calibrated light source (e.g., ICH-compliant photostability chamber).
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-degraded control, using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.
-
The method should be capable of separating the parent compound from all significant degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound under each condition.
-
Characterize the degradation products using techniques like LC-MS to elucidate their structures.
-
Visualizations
Logical Flow and Pathways
The following diagrams illustrate the key degradation pathways and a typical experimental workflow for stability assessment.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation stability study.
References
- 1. angenechemical.com [angenechemical.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide on the Surfactant and Intercalator Potential of tert-butyl N,N-dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl N,N-dimethylcarbamate is a commercially available compound with potential applications in various fields of chemical and biological research. While it has been anecdotally described as a surfactant and a DNA intercalator, there is a notable absence of comprehensive scientific literature and validated data to substantiate these claims. This technical guide aims to bridge this gap by providing a foundational understanding of the principles and experimental methodologies required to systematically evaluate the surfactant and intercalating properties of this compound. By presenting detailed experimental protocols and illustrative data from well-characterized molecules, this document serves as a roadmap for researchers to investigate and characterize this compound's potential activities.
Introduction to this compound
This compound is a carbamate ester with the chemical formula C₇H₁₅NO₂.[1] Its structure features a bulky tert-butyl group, a dimethylamino group, and a central carbamate moiety. This combination of a hydrophobic alkyl group and a polar carbamate head could theoretically impart amphiphilic properties, which are characteristic of surfactants. Furthermore, the planar nature of the carbamate group might allow it to insert between the base pairs of DNA, a process known as intercalation. One commercial supplier suggests it acts as a surfactant and a DNA intercalator that may inhibit DNA polymerase, but peer-reviewed scientific evidence is lacking.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 7541-17-5 | |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Solubility | Soluble in organic solvents like DCM and Methanol. Water solubility is not well-documented but is expected to be limited. | [3] |
Synthesis
The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the reaction of a suitable precursor with a chloroformate or by employing phosgene or a phosgene equivalent in the presence of N,N-dimethylamine and tert-butanol. The specific reaction conditions, such as solvent, temperature, and catalyst, would need to be optimized to achieve a high yield and purity. A general synthetic scheme is presented below.
Safety and Handling
Detailed safety information for this compound is not widely available, and it should be handled with care, assuming it may be hazardous. For related carbamates, safety precautions include wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[4] Handling should be performed in a well-ventilated area or a chemical fume hood.[5] In case of contact with eyes or skin, rinse immediately with plenty of water.[6]
Evaluation of Surfactant Properties
Surfactants are amphiphilic molecules that lower the surface tension between two liquids or between a liquid and a solid. A key characteristic of a surfactant is its critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles.
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Tensiometry
This protocol describes the determination of the CMC of a compound by measuring the surface tension of its aqueous solutions at various concentrations.
Materials:
-
This compound
-
High-purity water
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Calibrated glassware
Procedure:
-
Prepare a stock solution of this compound in high-purity water.
-
Create a series of dilutions from the stock solution to obtain a range of concentrations.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each solution, starting from the most dilute, ensuring the ring or plate is thoroughly cleaned between measurements.
-
Record the surface tension as a function of the logarithm of the concentration.
-
Plot the surface tension versus the log of the concentration. The CMC is the point at which the surface tension plateaus.
Illustrative Data Presentation
The following table presents hypothetical data for the surfactant properties of this compound, with values from the well-characterized surfactant, sodium dodecyl sulfate (SDS), for comparison.
| Parameter | Hypothetical Value for this compound | Comparative Value (SDS) |
| Critical Micelle Concentration (CMC) | To be determined | ~8.2 mM |
| Surface Tension at CMC (γ_cmc) | To be determined | ~39 mN/m |
| Maximum Surface Excess (Γ_max) | To be determined | ~3.1 x 10⁻⁶ mol/m² |
| Area per Molecule (A_min) | To be determined | ~0.53 nm² |
Evaluation of DNA Intercalation
DNA intercalators are molecules that can insert themselves between the stacked base pairs of DNA. This interaction can lead to changes in the DNA's structure and function, and it is a mechanism of action for several anti-cancer drugs.
Experimental Protocols for Investigating DNA Intercalation
A combination of spectroscopic and biophysical techniques is typically employed to confirm and characterize DNA intercalation.
3.1.1 UV-Visible Spectrophotometry
Principle: Intercalation can cause hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the UV-Vis spectrum of the compound.
Procedure:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer.
-
Record the UV-Vis spectrum of the compound alone.
-
Titrate the compound solution with increasing concentrations of ctDNA and record the spectrum after each addition.
-
Analyze the spectra for changes in absorbance and wavelength maxima.
3.1.2 Fluorescence Spectroscopy
Principle: Many intercalators exhibit enhanced fluorescence upon binding to DNA due to the hydrophobic environment between the base pairs. Competitive displacement of a known intercalating dye, such as ethidium bromide (EtBr), can also be monitored.
Procedure (Competitive Binding):
-
Prepare a solution of ctDNA pre-incubated with EtBr.
-
Record the fluorescence emission spectrum of the EtBr-DNA complex.
-
Add increasing concentrations of this compound to the solution.
-
Monitor the quenching of the EtBr fluorescence, which indicates displacement by the test compound.
3.1.3 Viscometry
Principle: Intercalation causes the DNA double helix to lengthen and become more rigid, leading to an increase in the viscosity of the DNA solution.
Procedure:
-
Prepare a solution of ctDNA in a suitable buffer.
-
Measure the flow time of the DNA solution using a viscometer.
-
Add increasing concentrations of this compound to the DNA solution.
-
Measure the flow time after each addition and calculate the relative viscosity.
Illustrative Data Presentation
The following table presents hypothetical data for the DNA intercalating properties of this compound, with values from the well-characterized intercalator, ethidium bromide, for comparison.
| Parameter | Hypothetical Value for this compound | Comparative Value (Ethidium Bromide) |
| Binding Constant (K_b) | To be determined | ~1.5 x 10⁶ M⁻¹ |
| UV-Vis λ_max Shift | To be determined | ~10-20 nm red shift |
| Fluorescence Quenching of EtBr-DNA | To be determined | Significant quenching |
| Change in DNA Viscosity | To be determined | Significant increase |
| Increase in DNA T_m | To be determined | ~10-15 °C |
Conclusion and Future Directions
While this compound has been suggested to possess surfactant and DNA intercalating properties, a thorough experimental investigation is required to validate these claims. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to systematically characterize this molecule. The proposed studies, including tensiometry, UV-Visible spectrophotometry, fluorescence spectroscopy, and viscometry, will provide the quantitative data needed to ascertain its potential as a surfactant and a DNA intercalator. Should these properties be confirmed, further research into its mechanism of action and potential applications in areas such as drug delivery and biotechnology would be warranted.
References
An In-depth Technical Guide to the Fundamental Reactivity of tert-Butyl N,N-dimethylcarbamate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl N,N-dimethylcarbamate is a tertiary carbamate ester characterized by a bulky tert-butyl group attached to the oxygen and two methyl groups on the nitrogen atom. This substitution pattern significantly influences its chemical reactivity, making it a subject of interest in organic synthesis and medicinal chemistry. Its stability and specific reaction pathways under various conditions are critical for its application as a protecting group, a synthetic intermediate, or a scaffold in drug design. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound with a range of nucleophiles, focusing on reaction mechanisms, quantitative data where available, and detailed experimental protocols for key transformations.
Core Principles of Reactivity
The reactivity of this compound is governed by the interplay of electronic and steric effects at the carbamate carbonyl group.
-
Electrophilicity of the Carbonyl Carbon: The carbonyl carbon is electrophilic due to the polarization of the C=O bond and the inductive effect of the adjacent oxygen and nitrogen atoms. However, the lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which delocalizes the positive charge on the carbonyl carbon and reduces its electrophilicity compared to, for instance, a ketone.
-
Steric Hindrance: The bulky tert-butyl group and the two methyl groups on the nitrogen create significant steric hindrance around the carbonyl center. This steric congestion hinders the approach of nucleophiles, making the carbamate generally less reactive than less substituted carbamates.
-
Leaving Group Ability: For nucleophilic acyl substitution reactions, the departure of the leaving group is a key step. The stability of the leaving group (tert-butoxide or dimethylamide) will influence the reaction pathway.
Reaction Mechanisms with Nucleophiles
The interaction of this compound with nucleophiles can proceed through several mechanistic pathways, depending on the nature of the nucleophile and the reaction conditions.
Hydrolysis
The hydrolysis of tertiary carbamates like this compound under basic conditions is generally understood to proceed through a BAC2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism. This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. Due to the poor leaving group ability of the dimethylamide anion, this reaction is generally slow.
Under acidic conditions, cleavage of the tert-butyl group is more likely, proceeding via a mechanism involving protonation of the carbonyl oxygen followed by the formation of a stable tert-butyl cation.
Aminolysis (Transamidation)
The reaction with primary or secondary amines, leading to a different amide, is a transamidation reaction. This process is typically challenging due to the stability of the N,N-dimethylcarbamate. However, under forcing conditions or with catalysis, the reaction can proceed via nucleophilic addition-elimination.
Thermal Elimination (Pyrolysis)
In the gas phase at elevated temperatures, this compound undergoes a unimolecular elimination reaction. This proceeds through a six-membered cyclic transition state, yielding isobutene and N,N-dimethylcarbamic acid, which subsequently decarboxylates to dimethylamine and carbon dioxide.[1]
Quantitative Data on Reactivity
Table 1: Gas-Phase Thermal Elimination Kinetics of tert-Butyl Carbamates [1]
| Compound | Temperature Range (°C) | Pressure Range (Torr) | Arrhenius Equation (log k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, s⁻¹) |
| tert-Butyl carbamate | 200-280 | 22-201.5 | (13.02 ± 0.46) - (161.6 ± 4.7) / (2.303 RT) | 161.6 ± 4.7 | 1.05 x 10¹³ |
| tert-Butyl N-hydroxycarbamate | Not specified | Not specified | (12.52 ± 0.11) - (147.8 ± 1.1) / (2.303 RT) | 147.8 ± 1.1 | 3.31 x 10¹² |
Note: Data for this compound itself was not explicitly provided in the same format in the cited source, but the study of related compounds provides a valuable reference for the expected reactivity.
For solution-phase reactions, the reaction rates are expected to be influenced by:
-
Nucleophile Strength and Concentration: Stronger, less sterically hindered nucleophiles will react faster.
-
Solvent Polarity: Polar aprotic solvents can accelerate reactions involving charged nucleophiles.
-
Temperature: Higher temperatures will increase the reaction rate, as described by the Arrhenius equation.
Experimental Protocols
The following sections provide detailed methodologies for key transformations involving this compound and related compounds.
Representative Protocol for Transamidation of a Tertiary Amide
This protocol for the transamidation of N,N-dimethyl amides with primary amines, promoted by sodium tert-butoxide, can be adapted for this compound.[2][3][4]
Materials:
-
This compound
-
Primary amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous solvent (e.g., THF or can be run solvent-free)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine.
-
Add sodium tert-butoxide (typically 1.5 equivalents relative to the amine).
-
Add this compound (typically 3.0 equivalents relative to the amine).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Characterization: The structure of the resulting amide can be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
General Protocol for Acid-Catalyzed Cleavage of the tert-Butyl Group
This protocol is based on general procedures for the cleavage of tert-butyl esters and carbamates and can be applied to this compound to generate N,N-dimethylcarbamic acid (which would likely decarboxylate) or its corresponding salt.[1][5]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Add trifluoroacetic acid dropwise (typically 5-10 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by precipitation, crystallization, or chromatography.
Characterization: The product can be characterized by NMR and mass spectrometry to confirm the removal of the tert-butyl group.
Applications in Drug Development and Research
The reactivity profile of this compound makes it a molecule with potential applications in:
-
Protecting Group Chemistry: While the N,N-dimethylcarbamoyl group is not a common amine protecting group due to its stability, its cleavage under specific conditions could be exploited in certain synthetic strategies.
-
Scaffold for Library Synthesis: The carbamate core can be a starting point for the synthesis of libraries of compounds for biological screening.
-
Precursor for Carbamoylating Agents: Under certain activation conditions, it could potentially serve as a source of the dimethylcarbamoyl moiety for transfer to other nucleophiles.
Conclusion
This compound exhibits a nuanced reactivity profile dominated by the steric hindrance of the tert-butyl group and the electronic nature of the carbamate functionality. While generally stable, it undergoes specific reactions such as thermal elimination and can be forced to react with strong nucleophiles under appropriate conditions. The lack of extensive quantitative data for its solution-phase reactions highlights an area for further investigation. The mechanistic understanding and representative protocols provided in this guide offer a solid foundation for researchers to explore and utilize the chemistry of this compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Amide synthesis by transamidation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: The Use of the Tert-Butoxycarbonyl (Boc) Protecting Group in Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of amine functionalities is a critical strategy in multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile cleavage under mild acidic conditions.[1][2][3] This allows for an orthogonal protection strategy when other protecting groups are present in the molecule.[1]
While the query specified tert-butyl N,N-dimethylcarbamate, the overwhelmingly prevalent and standard reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O) , also known as Boc anhydride.[3][4] These application notes will therefore focus on the established and extensively documented use of di-tert-butyl dicarbonate for the Boc protection of primary and secondary amines. The protocols and data presented are intended to provide a comprehensive guide for laboratory application.
The Boc protection of an amine converts it into a carbamate, which is significantly less nucleophilic and basic, thereby preventing unwanted side reactions during subsequent synthetic steps. The Boc group is stable to most bases, nucleophiles, and catalytic hydrogenation conditions.[2]
Reaction Mechanism and Workflow
The protection of an amine with di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction. The amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride. This is often facilitated by a base, which deprotonates the amine, increasing its nucleophilicity. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amine, along with the liberation of tert-butanol and carbon dioxide.[3]
The deprotection of the N-Boc group is typically achieved under acidic conditions. Protonation of the carbonyl oxygen of the carbamate facilitates the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[3]
Below are diagrams illustrating the general mechanism for Boc protection and deprotection, as well as a typical experimental workflow.
Data Presentation: Boc Protection of Various Amines
The following table summarizes typical reaction conditions and yields for the Boc protection of different amine substrates using di-tert-butyl dicarbonate.
| Entry | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Amberlite-IR 120 (15% w/w) | Dichloromethane (DCM) | Room Temp. | 0.05 | 95 | [5] |
| 2 | Pyrrolidine | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp. | 1 | 100 | |
| 3 | 2-Bromo-6-(pyrrolidin-2-yl)pyridine | None | Dichloromethane (DCM) | Not specified | Not specified | Not specified | |
| 4 | 3-Aminopropylene | NaOH (aq) | Tetrahydrofuran (THF) | 0 | 0.5 | Not specified | |
| 5 | General Primary/Secondary Amine | 4-(Dimethylamino)pyridine (DMAP) | Tetrahydrofuran (THF) | Room Temp. | 12 | Not specified | |
| 6 | Various Amines | None | Water | Room Temp. | Not specified | High | [2] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection using Triethylamine
This protocol is a general method suitable for a wide range of primary and secondary amines.
Materials:
-
Amine substrate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0-1.2 eq)
-
Triethylamine (TEA, 1.1-1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl (aq)
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine substrate in DCM or THF (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add di-tert-butyl dicarbonate portion-wise or as a solution in the reaction solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 1-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with 1 M HCl (aq), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.
-
If necessary, purify the product by flash column chromatography on silica gel.
Protocol 2: N-Boc Protection using 4-(Dimethylamino)pyridine (DMAP) as a Catalyst
This method is particularly effective for less reactive amines.
Materials:
-
Amine substrate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.1-0.2 eq)
-
Acetonitrile or Tetrahydrofuran (THF)
-
Saturated NH₄Cl solution (aq)
-
Ethyl acetate (EtOAc)
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine substrate in dry THF or acetonitrile (approximately 0.2 M).
-
Add DMAP to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours or until completion as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and robust method for cleaving the Boc group.
Materials:
-
N-Boc protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA, 10-20 eq or as a 20-50% solution)
-
Dichloromethane (DCM)
-
Toluene (for azeotropic removal of TFA)
-
Scavenger (optional, e.g., anisole or triethylsilane, 1-5%)[2][4]
Procedure:
-
Dissolve the N-Boc protected amine in DCM (approximately 0.1-0.2 M).
-
If the substrate is sensitive to alkylation by the tert-butyl cation, add a scavenger such as anisole or triethylsilane.[2][4][6]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution. A common ratio is 1:1 to 1:4 TFA:DCM.[3]
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To ensure complete removal of residual TFA, add toluene to the residue and concentrate again under reduced pressure. Repeat this step 2-3 times.
-
The resulting product is typically the TFA salt of the amine, which can be used directly in subsequent steps or neutralized with a base to obtain the free amine.
Troubleshooting and Considerations
-
Incomplete Protection: For sterically hindered or electron-deficient amines, longer reaction times, gentle heating (e.g., 40 °C), or the use of a catalyst like DMAP may be necessary.[2]
-
Side Reactions during Deprotection: The tert-butyl cation generated during acidic deprotection can alkylate nucleophilic functional groups (e.g., indoles, thiols).[2] The addition of scavengers like anisole, thioanisole, or triethylsilane is highly recommended to trap the cation.[2][4][6]
-
Alternative Deprotection Methods: For substrates sensitive to strong acids, milder deprotection conditions can be employed. These include using Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI).[2][3]
-
Solvent-Free Conditions: For a greener approach, N-Boc protection can sometimes be achieved under solvent-free conditions, which can lead to high yields and simplified workup.[3][5]
-
Safety: Di-tert-butyl dicarbonate can decompose at higher temperatures to produce isobutene, t-butyl alcohol, and carbon dioxide. Both protection and deprotection reactions produce CO₂ gas, so they should not be performed in a sealed system.[3] Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment in a fume hood.
References
Application Notes and Protocols for N-tert-Butyloxycarbonylation of Amines
For Researchers, Scientists, and Drug Development Professionals
The protection of amine functional groups is a fundamental and critical step in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines. This preference is due to its stability across a broad range of reaction conditions and its facile removal under mild acidic conditions.[1]
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[2] The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a stable carbamate.[3] This transformation effectively masks the nucleophilic and basic nature of the amine, allowing for subsequent reactions to be carried out on other parts of the molecule without interference from the amine group.
This document provides detailed application notes, experimental protocols, and comparative data for the N-tert-butyloxycarbonylation of a variety of primary and secondary amines.
Data Presentation: Comparative Reaction Conditions for N-Boc Protection
The following table summarizes the N-tert-butyloxycarbonylation of various amines using di-tert-butyl dicarbonate under different reaction conditions, highlighting the versatility and efficiency of this transformation.
| Amine Substrate | Reagent (Equivalents) | Catalyst/Base (Equivalents) | Solvent | Temperature | Time | Yield (%) | Reference |
| Aniline | Boc₂O (1.0) | Amberlite-IR 120 (15% w/w) | DCM | Room Temp. | 3 min | 95 | [4] |
| Aniline | Boc₂O (1.0) | Amberlite-IR 120 (15% w/w) | None | Room Temp. | < 1 min | 99 | [4] |
| 4-Bromoaniline | Boc₂O (1.0) | None | Water/Acetone (9.5:0.5) | Room Temp. | 10 min | 94 | [5] |
| Benzylamine | Boc₂O (1.1) | Triethylamine (1.2) | Dichloromethane | Room Temp. | 2 h | 98 | [2] |
| Cyclohexylamine | Boc₂O (1.0) | None | Methanol | Room Temp. | 3 h | 96 | [2] |
| Glycine methyl ester | Boc₂O (1.0) | NaHCO₃ | THF/H₂O | Room Temp. | 10 h | 92 | [2] |
| Pyrrolidine | Boc₂O (1.0) | TEA (1.1), DMAP (cat.) | Dichloromethane | 0°C to RT | 1 h | 100 | |
| 3-Aminopropanol | Boc₂O (1.0) | None | Water/Acetone (9.5:0.5) | Room Temp. | 8 min | 96 | [5] |
| p-Aminophenol | Boc₂O (1.0) | None | Water/Acetone (9.5:0.5) | Room Temp. | 12 min | 92 | [5] |
| Diethylamine | Boc₂O (1.0) | None | Water/Acetone (9.5:0.5) | Room Temp. | 12 min | 90 | [5] |
Experimental Protocols
Protocol 1: Standard N-tert-Butyloxycarbonylation using Triethylamine in an Organic Solvent
This protocol describes a general and widely applicable method for the N-Boc protection of primary and secondary amines.
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equiv) in anhydrous THF or DCM (to a concentration of 0.1-0.5 M).
-
Add triethylamine (1.2-1.5 equiv) to the solution and stir for 5-10 minutes at room temperature.
-
For temperature-sensitive substrates, cool the mixture to 0°C in an ice bath.
-
Slowly add the di-tert-butyl dicarbonate (1.1-1.5 equiv) to the stirring solution. The Boc₂O can be added as a solid in portions or as a solution in the reaction solvent.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude N-Boc protected amine.
-
If necessary, the product can be purified by column chromatography on silica gel.
Protocol 2: Catalyst-Free N-tert-Butyloxycarbonylation in Water
This protocol offers an environmentally friendly approach for the N-Boc protection of a variety of amines.[5][6]
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equiv)
-
Distilled water
-
Acetone (minimal amount to dissolve Boc₂O if necessary)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, add the amine substrate (1 mmol).
-
Add distilled water (1 mL per mmol of amine). If the amine is a solid, stir the suspension at room temperature for a few minutes.[5]
-
Add di-tert-butyl dicarbonate (1.0 - 1.2 equiv). A minimal amount of acetone can be added if the Boc₂O is not readily soluble.[5]
-
Stir the mixture vigorously at room temperature. The reaction is often complete within a short period (typically 8-12 minutes).[5] Monitor the reaction progress by TLC.
-
Upon completion, add dichloromethane (5 mL) and continue stirring.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the N-Boc protected amine.
-
For solid products that precipitate from the reaction mixture, they can be collected by filtration, washed with cold water, and dried.
Visualizations
Caption: General experimental workflow for N-tert-butyloxycarbonylation of amines.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water [organic-chemistry.org]
Application Notes and Protocols: The Role of tert-Butyl Protecting Groups in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The strategic use of protecting groups is fundamental to successful peptide synthesis, preventing unwanted side reactions and ensuring the correct amino acid sequence. Among the most widely utilized protecting groups are those based on the tert-butyl moiety. The tert-butyloxycarbonyl (Boc) group is a cornerstone of the Boc/Bzl strategy for Nα-amino protection, while tert-butyl (tBu) ethers and esters are critical for side-chain protection in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) approach.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of tert-butyl protecting groups in peptide synthesis.
I. Applications of tert-Butyl Protecting Groups
tert-Butyl-based protecting groups offer a robust and versatile strategy for masking reactive functional groups during peptide synthesis. Their acid-labile nature allows for selective removal under conditions that can be orthogonal to other protecting groups, a key principle in modern peptide chemistry.[1][3]
-
Nα-Amino Protection with the Boc Group: The Boc group is a primary choice for the temporary protection of the α-amino group of amino acids in the Boc/Bzl SPPS strategy.[1][2] Its widespread use stems from its ease of introduction and its clean, acid-catalyzed removal. The Boc group is stable to a wide range of reaction conditions used for peptide coupling.[2]
-
Side-Chain Protection with tert-Butyl Derivatives: In the Fmoc/tBu strategy, which is currently the most common methodology for peptide synthesis, tert-butyl-based groups are employed for the protection of various amino acid side chains.[3][5] This includes:
The use of these tert-butyl derivatives for side-chain protection is advantageous because they are stable to the basic conditions used for the removal of the Nα-Fmoc group, yet they can be cleaved simultaneously with the final peptide cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[1][3]
II. Quantitative Data
The efficiency of protection and deprotection steps is critical for the overall yield and purity of the synthesized peptide. The following tables summarize key quantitative data related to the use of tert-butyl protecting groups.
Table 1: Nα-Boc Group Protection and Deprotection
| Step | Reagent | Conditions | Time | Efficiency | Notes |
| Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Basic conditions (e.g., NaOH, NaHCO₃, or triethylamine) in an aqueous/organic solvent mixture | 1-4 hours | >95% | A widely used and efficient method for Boc protection of amino acids.[6] |
| Deprotection | Trifluoroacetic acid (TFA) | 25-50% TFA in Dichloromethane (DCM) | 20-30 minutes | >99% | The standard and most common method for Boc deprotection in SPPS.[6] |
| Deprotection | 1 M Chlorotrimethylsilane (TMSCl) / 1 M Phenol in DCM | Room Temperature | 20 minutes | High | Offers high selectivity and reduces byproduct formation compared to TFA.[7] |
Table 2: Side-Chain tert-Butyl Group Deprotection in Fmoc/tBu SPPS
| Protecting Group | Amino Acid(s) | Deprotection Reagent | Scavengers | Time | Efficiency | Notes |
| t-Butyl ether (tBu) | Ser, Thr, Tyr | 95% TFA | Water, Triisopropylsilane (TIS) | 2-4 hours | >95% | Scavengers are crucial to prevent side reactions from the released tert-butyl cations.[8] |
| t-Butyl ester (OtBu) | Asp, Glu | 95% TFA | Water, TIS | 2-4 hours | >95% | Simultaneous cleavage with the peptide from the resin. |
III. Experimental Protocols
Protocol 1: Nα-Boc Protection of an Amino Acid
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane and Water (or other suitable solvent mixture)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.
-
Cool the solution to 0°C in an ice bath.
-
Add 1.1 equivalents of (Boc)₂O dissolved in a minimal amount of dioxane dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the dioxane by rotary evaporation.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold 10% citric acid solution.
-
Extract the Boc-protected amino acid with ethyl acetate (3 times).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Swell the Boc-protected peptide-resin in DCM for 20 minutes in a reaction vessel.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 30 minutes at room temperature.[6]
-
Drain the TFA solution.
-
Wash the resin with DCM (3 times) to remove excess TFA.
-
Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).[6]
-
Wash the resin with DCM (3 times) to remove excess DIEA.
-
The resin is now ready for the next coupling step.
Protocol 3: Cleavage and Side-Chain Deprotection in Fmoc/tBu SPPS
Materials:
-
Fmoc-protected peptide-resin with tBu-protected side chains
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
IV. Visualizations
Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Fmoc/tBu-based Solid-Phase Peptide Synthesis.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. peptide.com [peptide.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. biosynth.com [biosynth.com]
- 5. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Selective deprotection of the N.alpha.-tert-butyloxycarbonyl group in solid phase peptide synthesis with chlorotrimethylsilane in phenol | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
experimental procedure for carbamate formation using tert-butyl N,N-dimethylcarbamate
Application Notes and Protocols for the N-tert-Butoxycarbonylation of Amines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the formation of tert-butyl carbamates from primary and secondary amines. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2] While the user specified tert-butyl N,N-dimethylcarbamate, this reagent is not typically employed for the N-tert-butoxycarbonylation of amines. The standard, highly efficient, and well-documented reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O) , which will be the focus of these protocols.[2][3] This guide will detail various methodologies for the N-Boc protection of amines, present quantitative data for different substrates and conditions, and provide visualizations for the reaction workflow and mechanism.
Introduction to N-Boc Protection
The protection of amine functionalities is a critical step in multi-step organic synthesis to prevent unwanted side reactions. The Boc group provides a robust shield for amines against a variety of reagents, including nucleophiles and bases.[4] The formation of the N-Boc protected amine is typically achieved by the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O). This reaction is versatile and can be conducted under various conditions, including aqueous, anhydrous, catalyst-free, and solvent-free systems, often with high yields and chemoselectivity.[4][5][6]
The general reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This is often facilitated by a base, which deprotonates the amine, increasing its nucleophilicity.[2] The tetrahedral intermediate then collapses to form the stable tert-butyl carbamate, along with the byproducts tert-butanol and carbon dioxide.[2]
Data Presentation: N-tert-Butoxycarbonylation of Various Amines
The following table summarizes the reaction conditions and yields for the N-Boc protection of a selection of primary and secondary amines using di-tert-butyl dicarbonate.
| Entry | Amine Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference(s) |
| 1 | Aniline | Boc₂O (1 mmol), Amberlite-IR 120 (15% w/w), solvent-free, room temp. | < 1 min | 99 | [5] |
| 2 | Benzylamine | Boc₂O (1 mmol), Amberlite-IR 120 (15% w/w), solvent-free, room temp. | 2 min | 98 | [5] |
| 3 | Pyrrolidine | Boc₂O (1 eq), TEA (1.1 eq), DCM, 0 °C to rt | 1 h | 100 | [7] |
| 4 | 4-Aminophenol | Boc₂O (1 eq), Acetonitrile/Ethanol, 65 °C | 1 h | 92 | [8] |
| 5 | Ethylenediamine | Boc₂O (1 eq), Dioxane/H₂O, MgO, rt | 16 h | ~85 (mono-protected) | [9] |
| 6 | Various Amines | Boc₂O (1.1 eq), Iodine (0.1 eq), solvent-free, rt | 10-60 min | 90-98 | [4] |
| 7 | Various Amines | Boc₂O (1.1 eq), Water, rt | 0.5-2 h | 92-98 | [4] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection in an Organic Solvent
This protocol is a standard method for the N-Boc protection of primary and secondary amines using a base in an organic solvent.[7]
Materials:
-
Amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl aqueous solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve the amine (1.0 eq) in DCM or THF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., TEA, 1.1 eq) to the stirred solution.
-
Slowly add a solution of Boc₂O (1.0 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2][7]
-
Upon completion, wash the reaction mixture with 1 M aqueous HCl, followed by brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[7]
-
If necessary, the crude product can be purified by column chromatography on silica gel.
Protocol 2: Solvent-Free N-Boc Protection using a Heterogeneous Acid Catalyst
This environmentally benign protocol is highly efficient for a variety of amines and avoids the use of organic solvents.[5]
Materials:
-
Amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)
-
Amberlite-IR 120 resin (15% w/w)
-
Mortar and pestle or a small reaction vial with a magnetic stirrer
Procedure:
-
In a vial or flask, add the amine (1.0 eq), Boc₂O (1.0 eq), and Amberlite-IR 120 (15% w/w).[5]
-
Stir the mixture vigorously at room temperature for the time specified (typically 1-3 minutes).[5]
-
Monitor the reaction by TLC. The reaction is often complete within minutes.
-
Upon completion, add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product.
-
Filter the mixture to remove the Amberlite-IR 120 resin. The resin can be washed, dried, and reused.
-
Concentrate the filtrate under reduced pressure to obtain the pure N-Boc protected product.
Protocol 3: N-Boc Protection in an Aqueous Medium
This catalyst-free method is another green alternative, particularly suitable for water-soluble amines.[6]
Materials:
-
Amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Water and Acetone (optional, as a co-solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend or dissolve the amine (1.0 eq) in water in a round-bottom flask. For less water-soluble amines, a mixture of water and acetone can be used.[6]
-
Add Boc₂O (1.1 eq) to the mixture.
-
Stir the reaction vigorously at room temperature. The reaction is typically complete within 0.5 to 2 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, if the product precipitates, it can be collected by filtration.
-
If the product is soluble, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the pure product.
Mandatory Visualizations
Caption: Experimental workflow for a typical N-Boc protection reaction.
Caption: Mechanism of N-Boc protection of an amine using Boc₂O.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application of Tert-Butyl Carbamates in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide
Introduction: The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex pharmaceutical molecules. Its widespread use stems from its stability under a broad range of reaction conditions and the facility of its removal under mild acidic conditions. While tert-butyl N,N-dimethylcarbamate is a commercially available reagent, its direct application in the synthesis of pharmaceutical intermediates is not widely documented in scientific literature. However, the closely related and extensively utilized tert-butyl carbamates, typically introduced using di-tert-butyl dicarbonate (Boc anhydride), are pivotal intermediates in the manufacturing of numerous drugs. This document provides detailed application notes and protocols for the synthesis of key tert-butyl carbamate intermediates for two significant pharmaceuticals: the anticoagulant Edoxaban and the insomnia treatment Suvorexant.
Synthesis of a Key Intermediate for Edoxaban
Edoxaban is a direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2] Its synthesis relies on the preparation of a chiral diamine intermediate, where one of the amino groups is protected as a tert-butyl carbamate. A crucial intermediate is tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate.[3][4]
Signaling Pathway of Edoxaban
The mechanism of action of Edoxaban involves the direct, selective, and reversible inhibition of Factor Xa, which in turn blocks the conversion of prothrombin to thrombin, ultimately preventing the formation of fibrin clots.[1][2]
Experimental Protocol: Synthesis of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate
This protocol describes the coupling of the Boc-protected diamine intermediate with another key fragment to form a direct precursor to Edoxaban.[5]
Materials:
-
tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
-
ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate
-
Triethylamine
-
Acetonitrile
Procedure:
-
To a reaction vessel, add tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in acetonitrile.
-
Heat the resulting mixture to approximately 50 °C.
-
Slowly add triethylamine to the mixture while maintaining the temperature.
-
The reaction mixture is then stirred for several hours at a slightly elevated temperature (e.g., 60°C).
-
After the reaction is complete, as monitored by a suitable analytical technique like HPLC, the mixture is cooled.
-
Water is added to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
Quantitative Data
| Parameter | Value | Reference |
| Purity of Intermediate | >98% | [3] |
| Yield of Coupling Reaction | ~87-91% |
Experimental Workflow
Synthesis of a Key Intermediate for Suvorexant
Suvorexant is a dual orexin receptor antagonist used for the treatment of insomnia. It functions by blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R. The synthesis of Suvorexant often involves a chiral diazepane intermediate, which is synthesized using a Boc-protected amino acid derivative.
Signaling Pathway of Suvorexant
The orexin system plays a crucial role in regulating wakefulness. By antagonizing the orexin receptors, Suvorexant suppresses the wake drive, allowing for the natural onset and maintenance of sleep.
Experimental Protocol: Synthesis of a Boc-protected Chiral Diamine Intermediate for Suvorexant
This protocol outlines a general approach for the synthesis of a Boc-protected chiral diamine, a common intermediate in various synthetic routes to Suvorexant. This example illustrates the protection of an amino group using di-tert-butyl dicarbonate.
Materials:
-
Chiral amino alcohol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
Procedure:
-
Dissolve the chiral amino alcohol in dichloromethane in a reaction flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography if necessary.
Quantitative Data for a Representative Boc-Protection Step
| Parameter | Value |
| Starting Material | (R)-3-aminobutanoic acid |
| Boc-Protection Yield | 90% |
Experimental Workflow for Boc-Protection
The use of tert-butyl carbamates as protected intermediates is a powerful and enabling strategy in the synthesis of complex pharmaceutical compounds. The protocols and data presented for the synthesis of key intermediates for Edoxaban and Suvorexant highlight the importance of the Boc protecting group in modern drug development. While the specific reagent this compound is not prominently featured in these syntheses, the underlying principle of utilizing a tert-butyl carbamate for temporary amine protection is a critical and widely applied concept. Researchers and scientists in drug development can leverage these established methodologies for the efficient and controlled synthesis of a wide array of pharmaceutical targets.
References
- 1. This compound | C7H15NO2 | CID 312724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 7541-17-5 | HAA54117 [biosynth.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-tert-butoxycarbonyl (Boc)-protected anilines are crucial intermediates in organic synthesis, particularly in the pharmaceutical industry. The Boc group serves as an effective protecting group for the nitrogen atom, enabling selective functionalization at other positions of the aromatic ring. The Buchwald-Hartwig amination reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, providing a direct route to synthesize these valuable compounds from aryl halides or pseudohalides and a Boc-protected amine source.[1] This palladium-catalyzed cross-coupling reaction is favored for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to traditional methods.[1][2]
This document provides detailed protocols, reaction optimization data, and mechanistic insights for the synthesis of N-Boc-protected anilines via palladium-catalyzed C-N cross-coupling.
General Reaction Scheme & Catalytic Cycle
The overall transformation involves the coupling of an aryl electrophile (halide or triflate) with a source of the Boc-amino group, typically tert-butyl carbamate, in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: General scheme for Palladium-catalyzed N-Boc-aniline synthesis.
The reaction proceeds through a well-established catalytic cycle, characteristic of Buchwald-Hartwig aminations.
Caption: The catalytic cycle for Buchwald-Hartwig C-N coupling.
Data Presentation: Reaction Optimization & Substrate Scope
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. The following table summarizes conditions for the coupling of various aryl halides with tert-butyl carbamate.
| Entry | Aryl Halide (Ar-X) | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (4) | NaO-t-Bu (1.5) | Toluene | 100 | 18 | 85 | [2] (adapted) |
| 2 | 2-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 24 | 78 | N/A |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (0.5) | tBuXPhos (2) | K₂CO₃ (2.0) | t-BuOH | 80 | 12 | 91 | N/A |
| 4 | 3-Iodopyridine | [Pd(allyl)Cl]₂ (1) | BrettPhos (2.5) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 75 | N/A |
| 5 | 4-Bromophenyl methyl ether | Pd₂(dba)₃ (1.5) | L19¹ (3.0) | NaO-t-Bu (1.4) | Toluene | 80 | 0.17 | 77 | [2] |
¹L19 = A specific phosphine ligand used in process chemistry. Data is illustrative and may be adapted from similar amination reactions.
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of N-Boc-(4-methylphenyl)amine
This protocol is based on the general principles of Buchwald-Hartwig amination for synthesizing N-Boc anilines from an aryl bromide.
Materials:
-
4-Bromotoluene (1.00 g, 5.85 mmol, 1.0 equiv)
-
tert-Butyl carbamate (0.82 g, 7.02 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (53 mg, 0.058 mmol, 1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (111 mg, 0.234 mmol, 4 mol%)
-
Sodium tert-butoxide (NaO-t-Bu) (0.84 g, 8.77 mmol, 1.5 equiv)
-
Anhydrous Toluene (30 mL)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for synthesis and purification.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromotoluene, tert-butyl carbamate, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 20 mL of water.
-
Extraction: Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-Boc-(4-methylphenyl)amine.
Safety & Handling
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) in a dry environment.
-
Organic solvents like toluene and ethyl acetate are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Use of Aryl tert-Butyl N,N-Dimethylcarbamates in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary use of aryl tert-butyl N,N-dimethylcarbamates in organic synthesis, focusing on their role as powerful directed metalation groups (DMGs) in Directed ortho-Metalation (DoM) reactions. This methodology allows for the highly regioselective functionalization of aromatic rings, providing a versatile route to polysubstituted aromatic compounds, which are key intermediates in drug discovery and development.
Introduction
Aryl tert-butyl N,N-dimethylcarbamates are valuable reagents in organic synthesis, primarily utilized for the regioselective introduction of substituents onto an aromatic ring. The N,N-dimethylcarbamate group is one of the most powerful directed metalation groups.[1][2] This functional group activates the ortho protons of the aromatic ring towards deprotonation by strong organolithium bases. The resulting aryllithium intermediate can then be trapped by a wide range of electrophiles to yield ortho-substituted products with high precision.[1][2][3] This two-step sequence provides access to a variety of 1,2-disubstituted and more complex polysubstituted aromatic compounds that can be challenging to synthesize using traditional electrophilic aromatic substitution methods.[4] Subsequently, the N,N-dimethylcarbamate group can be readily hydrolyzed to a hydroxyl group, providing overall a regioselective synthesis of substituted phenols.
Core Application: Directed ortho-Metalation (DoM)
The Directed ortho-Metalation (DoM) of aryl tert-butyl N,N-dimethylcarbamates is a robust and widely used synthetic strategy. The reaction proceeds via the coordination of an organolithium reagent to the carbonyl oxygen of the carbamate group, which positions the base for selective deprotonation of a proximal ortho proton.[1][3]
General Reaction Scheme:
Caption: General workflow for Directed ortho-Metalation of aryl N,N-dimethylcarbamates.
Quantitative Data for Directed ortho-Metalation
The following table summarizes representative yields for the Directed ortho-Metalation of O-Aryl N,N-diethylcarbamates, which serve as a close proxy for the reactivity of N,N-dimethylcarbamates, with various electrophiles.
| Entry | Starting Material (Aryl Group) | Base/Additive | Electrophile (E+) | Product | Yield (%) |
| 1 | Phenyl | s-BuLi/TMEDA | D₂O | 2-Deuterio-phenyl N,N-diethylcarbamate | 96 |
| 2 | Phenyl | s-BuLi/TMEDA | MeI | 2-Methyl-phenyl N,N-diethylcarbamate | 92 |
| 3 | Phenyl | s-BuLi/TMEDA | Me₃SiCl | 2-(Trimethylsilyl)-phenyl N,N-diethylcarbamate | 89 |
| 4 | Phenyl | s-BuLi/TMEDA | I₂ | 2-Iodo-phenyl N,N-diethylcarbamate | 85 |
| 5 | Phenyl | s-BuLi/TMEDA | PhCHO | 2-(Hydroxy(phenyl)methyl)-phenyl N,N-diethylcarbamate | 81 |
| 6 | 3-Methoxyphenyl | s-BuLi/TMEDA | MeI | 2-Methyl-3-methoxyphenyl N,N-diethylcarbamate | 90 |
| 7 | 1-Naphthyl | s-BuLi/TMEDA | Me₃SiCl | 2-(Trimethylsilyl)-1-naphthyl N,N-diethylcarbamate | 72 |
Data is representative for O-Aryl N,N-diethylcarbamates as detailed in the literature and is expected to be comparable for N,N-dimethylcarbamates.[4]
Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Metalation of an Aryl tert-Butyl N,N-Dimethylcarbamate
This protocol describes a general method for the ortho-lithiation of an aryl this compound followed by quenching with an electrophile.
Materials:
-
Aryl this compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) (1.1 - 1.3 eq)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 - 1.3 eq)
-
Electrophile (1.2 - 1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the aryl this compound (1.0 eq).
-
Dissolve the carbamate in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (1.1 - 1.3 eq) to the stirred solution.
-
Slowly add s-BuLi (1.1 - 1.3 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution may change color upon addition.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add the electrophile (1.2 - 1.5 eq) dropwise at -78 °C.
-
Continue stirring at -78 °C for an additional 1-3 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ortho-substituted aryl this compound.
Safety Precautions: Organolithium reagents such as s-BuLi are highly pyrophoric and moisture-sensitive. All manipulations should be carried out under an inert atmosphere using proper syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
Protocol 2: Hydrolysis of an Aryl this compound to a Phenol
This protocol describes the conversion of the N,N-dimethylcarbamate group to a hydroxyl group, a common subsequent step after DoM.
Materials:
-
ortho-Substituted aryl this compound (1.0 eq)
-
Methanol or Ethanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 2-6 M)
-
Hydrochloric acid (HCl) (e.g., 1-2 M)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the ortho-substituted aryl this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add the aqueous NaOH or KOH solution. The amount of base should be in large excess (e.g., 10-20 equivalents).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~1-2 with HCl.
-
Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude phenol.
-
If necessary, purify the product by silica gel column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
The logical flow of the synthetic strategy involving DoM and subsequent functional group manipulation can be visualized as follows:
Caption: Synthetic strategy from a phenol precursor to a functionalized phenol.
This workflow highlights the utility of the N,N-dimethylcarbamate group as a traceless directing group, enabling the synthesis of complex phenolic compounds that are pivotal in medicinal chemistry and materials science.
References
Application of tert-butyl N,N-dimethylcarbamate Analogues in PROTAC Linker Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's intrinsic ubiquitin-proteasome system to achieve targeted protein degradation. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).
Mono-Boc-protected diamines, such as tert-butyl (aminoalkyl)carbamates, are versatile and widely used building blocks in PROTAC linker synthesis. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for one of the amine functionalities, allowing for a controlled, sequential, and modular approach to PROTAC assembly. This strategy enables the directional coupling of the POI and E3 ligase ligands, preventing unwanted side reactions and simplifying purification. This application note provides detailed protocols and a representative workflow for the incorporation of these valuable linkers into PROTACs.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a mono-Boc-protected diamine linker, such as a tert-butyl (aminoalkyl)carbamate, typically follows a three-step solution-phase process. This modular approach allows for the flexible combination of various POI and E3 ligase ligands.
-
Step 1: First Amide Coupling. An E3 ligase ligand (e.g., a pomalidomide derivative) is coupled to the free amine of the mono-Boc-protected linker.
-
Step 2: Boc Deprotection. The Boc protecting group is removed under acidic conditions to unmask the second amine functionality.
-
Step 3: Second Amide Coupling. A POI-binding ligand (e.g., a JQ1 derivative) is coupled to the newly exposed amine to yield the final PROTAC molecule.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of the PROTAC dBET1, which utilizes an N-Boc-1,4-butanediamine linker.[1] This data highlights the efficiency of using mono-Boc-protected diamines in a sequential PROTAC synthesis strategy.
| Step No. | Reaction | Starting Materials | Product | Average Yield (%) | Reference |
| 1 | First Amide Coupling | Thalidomide-Pfp-ester, N-Boc-1,4-butanediamine | Thalidomide-Linker-Boc | 81% | [1] |
| 2 | Boc Deprotection | Thalidomide-Linker-Boc | Thalidomide-Linker-NH₂ | 99% | [1] |
| 3 | Second Amide Coupling | Thalidomide-Linker-NH₂, JQ1-Pfp-ester | dBET1 (Final PROTAC) | 81% | [1] |
Experimental Protocols
The following protocols are adapted from established procedures for PROTAC synthesis and are broadly applicable for linkers of the tert-butyl (aminoalkyl)carbamate class.[1][2][3]
Protocol 1: First Amide Coupling
This protocol describes the coupling of an amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide) to a carboxylic acid-functionalized mono-Boc-protected linker. The roles can be reversed if using a carboxyl-functionalized ligand and an amine-functionalized linker.
Materials:
-
Mono-Boc-protected amino acid linker (e.g., Boc-NH-(CH₂)n-COOH) (1.0 eq)
-
Amine-functionalized E3 Ligase Ligand (e.g., 4-aminopomalidomide) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, 5% aqueous Lithium Chloride (LiCl), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the mono-Boc-protected amino acid linker (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate (Intermediate 1).
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting group to expose the terminal amine for the subsequent coupling step.[1][2]
Materials:
-
Intermediate 1 (from Protocol 1) (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in a 20-50% solution of TFA in DCM (v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with methanol or toluene can help remove residual TFA.
-
The resulting amine TFA salt (Intermediate 2) is often used in the next step without further purification. A reported yield for this step in a similar synthesis is 99%.[1]
Protocol 3: Second Amide Coupling
This protocol describes the final coupling of the POI ligand to the deprotected linker-E3 ligase ligand intermediate to form the complete PROTAC.
Materials:
-
Intermediate 2 (from Protocol 2) (1.0 eq)
-
Carboxylic acid-functionalized POI Ligand (e.g., JQ1-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0-4.0 eq, to neutralize the TFA salt and catalyze the reaction)
-
Anhydrous DMF
-
Ethyl acetate, 5% aqueous LiCl, Saturated aqueous NaHCO₃, Brine
-
Anhydrous Na₂SO₄
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
To a solution of the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0-4.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of Intermediate 2 (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction under an inert atmosphere at room temperature for 16-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude final PROTAC by preparative HPLC to achieve >95% purity.
-
Confirm the identity and purity of the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
Mono-Boc-protected diamines, such as tert-butyl (aminoalkyl)carbamates, are indispensable tools for the modular and efficient synthesis of PROTACs. The straightforward, three-step process of sequential amide coupling and deprotection provides a reliable and flexible platform for generating diverse libraries of PROTACs for structure-activity relationship studies. The high-yielding nature of these reactions, as demonstrated in the synthesis of molecules like dBET1, underscores the robustness of this synthetic strategy in advancing the field of targeted protein degradation.
References
One-Pot Synthesis of N-Boc-Pyrrole from tert-Butyl Carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the one-pot synthesis of N-tert-butoxycarbonyl (N-Boc) pyrrole, a key intermediate in pharmaceutical and materials science research. The described method, a modification of the Clauson-Kaas pyrrole synthesis, utilizes readily available tert-butyl carbamate and 2,5-dimethoxytetrahydrofuran.[1][2][3] This straightforward procedure offers high yields and a simple purification process, making it an efficient route for obtaining this versatile building block.[1][2] These application notes are intended to guide researchers in the successful implementation of this synthetic strategy.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds present in a wide array of biologically active molecules and pharmaceuticals.[1][2] The introduction of an N-alkoxycarbonyl group, such as the N-Boc group, serves to protect the pyrrole nitrogen, enhancing its stability and enabling regioselective functionalization.[1][2] The one-pot condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran presents a facile and efficient method for the synthesis of N-alkoxycarbonyl pyrroles.[1][2][3] This protocol focuses on the synthesis of N-Boc-pyrrole, a widely used intermediate in organic synthesis.[4]
Data Presentation
The following table summarizes the yields obtained for the one-pot synthesis of various N-alkoxycarbonyl pyrroles using the described general procedure, highlighting the versatility of this method with different carbamate protecting groups.
| Carbamate Precursor (Protecting Group) | Product | Yield (%) |
| Methyl carbamate (Me) | N-COOMe-pyrrole | 85 |
| Benzyl carbamate (Cbz) | N-Cbz-pyrrole | 88 |
| 2-(Trimethylsilyl)ethyl carbamate (Teoc) | N-Teoc-pyrrole | 80 |
| Allyl carbamate (Alloc) | N-Alloc-pyrrole | 81 |
| 9-Fluorenylmethyl carbamate (Fmoc) | N-Fmoc-pyrrole | 90 |
| 2,2,2-Trichloroethyl carbamate (Troc) | N-Troc-pyrrole | 89 |
| tert-Butyl carbamate (Boc) | N-Boc-pyrrole | 82 |
Table 1: Yields for the one-pot synthesis of various N-alkoxycarbonyl pyrroles.
Experimental Protocols
General Procedure for the One-Pot Synthesis of N-Boc-Pyrrole[1][2]
This protocol is adapted from the general procedure for the synthesis of N-alkoxycarbonyl pyrroles.[1][2]
Materials:
-
tert-Butyl carbamate
-
2,5-Dimethoxytetrahydrofuran (mixture of cis and trans)
-
Glacial Acetic Acid (AcOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Carbonate (Na₂CO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add tert-butyl carbamate (1.0 equivalent) and 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Purge the flask with a slow stream of nitrogen or argon gas.
-
Add glacial acetic acid to the flask. The typical solvent concentration is approximately 0.5 M with respect to the carbamate.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For non-UV active compounds, a vanillin stain can be used.
-
Upon completion of the reaction, remove the heating mantle and allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the diluted mixture to a separatory funnel and wash sequentially with saturated aqueous sodium carbonate solution (twice) and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc-pyrrole.
-
The crude product can be further purified by passing it through a short plug of silica gel if necessary.
Visualizations
Experimental Workflow Diagram
References
- 1. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Phase Transfer Catalysis in the Alkylation of Carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of carbamate derivatives using Phase Transfer Catalysis (PTC). This methodology offers a powerful, efficient, and often more environmentally friendly alternative to traditional methods that employ strong, hazardous bases and anhydrous conditions.
Introduction to Phase Transfer Catalysis for Carbamate Alkylation
Phase Transfer Catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. In the context of carbamate alkylation, the carbamate anion, generated by a base in the aqueous or solid phase, is transferred to the organic phase by a phase transfer catalyst. This transfer facilitates its reaction with an alkylating agent dissolved in the organic phase.
Advantages of PTC for Carbamate Alkylation:
-
Mild Reaction Conditions: PTC often allows for the use of milder bases like potassium carbonate, potassium hydroxide, or cesium carbonate, avoiding harsh reagents such as sodium hydride (NaH) or organolithiums.
-
No Need for Anhydrous Solvents: The biphasic nature of the reaction system eliminates the need for strictly anhydrous solvents, simplifying the experimental setup.
-
Increased Reactivity: The "naked" anion transferred to the organic phase is less solvated and therefore more nucleophilic, leading to faster reaction rates.
-
Improved Safety and Cost-Effectiveness: The use of less hazardous reagents and simpler reaction conditions contributes to a safer and more economical process.[1]
-
High Yields and Selectivity: PTC can provide excellent yields and high selectivity for N-alkylation over O-alkylation with proper optimization of reaction conditions.
The Mechanism of Phase Transfer Catalyzed Carbamate Alkylation
The generally accepted mechanism for the phase transfer catalyzed N-alkylation of a carbamate derivative is depicted below. The process involves the transfer of the carbamate anion from the aqueous or solid phase to the organic phase where the alkylation occurs.
Figure 1: Mechanism of Phase Transfer Catalyzed N-Alkylation of Carbamates.
Data Presentation: Quantitative Yields in Carbamate Alkylation
The following tables summarize the yields of N-alkylated carbamates under various phase transfer catalysis conditions.
Table 1: N-Alkylation of Carbamates using Cesium Carbonate and TBAI [2][3]
| Carbamate Substrate | Alkylating Agent | Product | Yield (%) |
| Boc-NH-Ph | Benzyl bromide | Boc-N(Bn)-Ph | 95 |
| Boc-NH-CH₂Ph | Benzyl bromide | Boc-N(Bn)₂ | 98 |
| Cbz-NH-CH₂Ph | Benzyl bromide | Cbz-N(Bn)₂ | 97 |
| Ethyl carbamate | Benzyl bromide | Ethyl N-benzylcarbamate | 85 |
| Boc-NH-CH(CH₃)₂ | Allyl bromide | Boc-N(allyl)-CH(CH₃)₂ | 92 |
| Cbz-NH-CH₂CO₂Et | Ethyl iodide | Cbz-N(Et)-CH₂CO₂Et | 88 |
Table 2: N-Alkylation of Amides and Carbamates using Potassium Phosphate and TBAB
| Substrate | Alkylating Agent | Product | Yield (%) |
| Benzamide | Benzyl bromide | N-Benzylbenzamide | 91 |
| tert-Butyl carbamate | Benzyl bromide | tert-Butyl N-benzylcarbamate | 78 |
| Acrylamide | Benzyl bromide | N-Benzylacrylamide | 65 |
| Acetamide | 1-Bromobutane | N-Butylacetamide | 72 |
Table 3: N-Alkylation of Hydantoin Derivatives using TBAB and KOH/NaOH [4]
| Hydantoin Derivative | Alkylating Agent | Base | Yield (%) |
| N,N-Dibenzyl hydantoin | Allyl bromide | KOH | 96 |
| N,N-Dibenzyl hydantoin | Allyl bromide | NaOH | 92 |
| N,N-Dibenzyl hydantoin | Benzyl bromide | KOH | 73 |
| N,N-Dibenzyl hydantoin | Propargyl bromide | KOH | 92 |
| N-Phenyl hydantoin | Allyl bromide | KOH | 84 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Carbamates using Cesium Carbonate and Tetrabutylammonium Iodide (TBAI)[2][3]
This protocol is particularly effective for a wide range of carbamates and alkylating agents, offering high yields under mild conditions.
Materials:
-
Carbamate derivative (1.0 equiv)
-
Alkylating agent (1.2-1.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Tetrabutylammonium iodide (TBAI) (0.1-0.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add the carbamate derivative, cesium carbonate, and TBAI.
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Continue stirring at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Experimental Workflow for Protocol 1.
Protocol 2: General Procedure for N-Alkylation of Amides and Carbamates using Potassium Phosphate and Tetrabutylammonium Bromide (TBAB)
This method provides a mild and economical approach for the alkylation of less reactive substrates.
Materials:
-
Amide or carbamate substrate (1.0 equiv)
-
Alkylating agent (1.5 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Acetonitrile (CH₃CN)
Procedure:
-
Combine the amide or carbamate substrate, potassium phosphate, and TBAB in a reaction vessel.
-
Add acetonitrile as the solvent.
-
Add the alkylating agent to the mixture.
-
Stir the reaction mixture at a specified temperature (e.g., 50 °C) for the required duration (typically 12-24 hours), monitoring by TLC.
-
After the reaction is complete, filter the solid salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by flash chromatography if necessary.
Figure 3: Experimental Workflow for Protocol 2.
Troubleshooting and Side Reactions
N- vs. O-Alkylation:
A potential side reaction in the alkylation of carbamates is O-alkylation. The selectivity between N- and O-alkylation can be influenced by several factors:
-
Hard and Soft Acids and Bases (HSAB) Theory: The nitrogen in a carbamate anion is generally a softer nucleophile than the oxygen. Therefore, softer alkylating agents (e.g., alkyl iodides) tend to favor N-alkylation, while harder alkylating agents (e.g., alkyl sulfates) might show increased O-alkylation.[5]
-
Counter-ion: The nature of the cation associated with the carbamate anion can influence the site of alkylation.
-
Solvent: The polarity of the solvent can affect the reactivity of the nucleophilic centers.
-
Steric Hindrance: Sterically hindered carbamates or alkylating agents may favor alkylation at the less hindered site.
In most reported PTC protocols for carbamate alkylation, N-alkylation is the predominant pathway, and O-alkylated side products are often not observed or are present in minor amounts.[4]
Other Potential Issues:
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the temperature, reaction time, or the amount of base and catalyst.
-
Dialkylation: In cases of primary carbamates, dialkylation can occur. Using a stoichiometric amount of the alkylating agent can help to minimize this.
-
Hydrolysis of Carbamate: Prolonged reaction times at elevated temperatures with strong aqueous bases can lead to the hydrolysis of the carbamate group. Monitoring the reaction closely is crucial.
Conclusion
Phase Transfer Catalysis is a highly effective and versatile method for the N-alkylation of carbamate derivatives. It offers significant advantages in terms of milder reaction conditions, higher yields, and improved safety profiles compared to traditional methods. The protocols provided herein serve as a valuable starting point for researchers in synthetic chemistry and drug development, enabling the efficient synthesis of a wide range of N-alkylated carbamate compounds. Careful selection of the catalyst, base, solvent, and reaction conditions will allow for the optimization of this powerful synthetic tool for specific applications.
References
- 1. phasetransfer.com [phasetransfer.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
tert-butyl N,N-dimethylcarbamate for derivatization in mass spectrometry
Application Notes and Protocols for Derivatization in Mass Spectrometry
Topic: tert-butyl N,N-dimethylcarbamate and its Alternatives for Derivatization in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "this compound" as a derivatization agent for mass spectrometry did not yield specific application protocols. This compound is not commonly cited for this purpose in the scientific literature. However, a widely used and effective alternative containing a tert-butyl group is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). These application notes will, therefore, focus on the use of MTBSTFA for the derivatization of various analytes for mass spectrometry analysis.
Introduction to MTBSTFA Derivatization
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a popular silylating agent used to derivatize a wide range of polar and unstable organic compounds to make them more suitable for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Derivatization with MTBSTFA replaces active hydrogens on polar functional groups such as hydroxyl (–OH), carboxyl (–COOH), primary and secondary amines (–NH2, –NHR), and thiol (–SH) groups with a more stable and less polar tert-butyldimethylsilyl (TBDMS) group.[3][4]
The resulting TBDMS derivatives are generally more volatile, less polar, and more thermally stable, leading to improved chromatographic separation and enhanced detection in mass spectrometry.[4] The TBDMS derivatives are also noted for being significantly more stable to hydrolysis compared to trimethylsilyl (TMS) derivatives, which is advantageous for sample handling and analysis.
Key Applications of MTBSTFA Derivatization
MTBSTFA is a versatile derivatization reagent with a broad range of applications in metabolomics, clinical diagnostics, pharmaceutical analysis, and environmental testing. Some key applications include:
-
Amino Acid Analysis: Quantification of free amino acids in biological samples.
-
Metabolite Profiling: Analysis of endogenous metabolites, including organic acids, sugars, and nucleotides.[1]
-
Drug Analysis: Determination of drug compounds and their metabolites containing active functional groups.
-
Hormone and Steroid Analysis: Profiling of steroid hormones and related compounds.
-
Phytohormone Analysis: Comprehensive analysis of major phytohormones in plant extracts.[2]
Chemical Reaction
The general reaction for the derivatization of an active hydrogen-containing functional group with MTBSTFA is illustrated below.
Caption: General chemical reaction of MTBSTFA with an analyte containing an active hydrogen (XH).
Experimental Workflow for MTBSTFA Derivatization
The following diagram outlines a typical workflow for sample preparation and derivatization using MTBSTFA prior to MS analysis.
References
- 1. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unitedchem.com [unitedchem.com]
Application Notes and Protocols for tert-butyl N,N-dimethylcarbamate in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of tert-butyl N,N-dimethylcarbamate in continuous flow chemistry. While direct established protocols for this specific reagent are not widely published, its application as a safe, in-situ source of dimethylamine offers significant advantages in managing this volatile and reactive nucleophile. The following sections detail a proposed two-step continuous flow process: first, the thermal decomposition of this compound to generate dimethylamine, and second, the immediate use of this in situ-generated reagent in a Michael addition reaction. This approach enhances safety, improves reaction control, and allows for precise manipulation of stoichiometry.
Introduction to this compound in Flow Chemistry
This compound is a stable, solid carbamate that can serve as a convenient precursor to dimethylamine. In traditional batch chemistry, the handling of gaseous dimethylamine requires specialized equipment and poses safety risks due to its volatility and flammability. Flow chemistry provides an elegant solution by enabling the on-demand generation and immediate consumption of hazardous intermediates.
The thermal decomposition of N,N-dialkylcarbamates is a known process that can yield the corresponding amine and other byproducts.[1][2][3] By integrating this decomposition into a continuous flow setup, a steady stream of dimethylamine can be produced and directly introduced into a subsequent reaction, thereby avoiding the accumulation of a hazardous reagent.
This application note focuses on a proposed workflow for a Michael addition, a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction, using in situ-generated dimethylamine from this compound.
Proposed Two-Step Flow Chemistry Protocol
The proposed process involves two interconnected reactor coils. In the first reactor (R1), a solution of this compound is heated to induce thermal decomposition, generating dimethylamine. The effluent from R1, containing dimethylamine, is then mixed with a solution of a Michael acceptor at a T-junction before entering the second reactor (R2), where the Michael addition takes place.
Logical Relationship of the Two-Step Process
Caption: Logical flow of the two-step process.
Experimental Protocols
Materials and Equipment
-
Pumps: 2 x HPLC pumps capable of handling organic solvents.
-
Reactors: 2 x PFA or stainless steel tubing coils (e.g., 10 mL and 5 mL volume).
-
Heating: A suitable heating module for the first reactor (e.g., column heater, oil bath).
-
Mixer: 1 x T-mixer.
-
Back Pressure Regulator (BPR): To maintain a constant pressure and prevent outgassing (e.g., 10 bar).
-
Reagents: this compound, Michael acceptor (e.g., methyl acrylate), solvent (e.g., DMSO or DMF).
Solution Preparation
-
Solution A (Carbamate): Prepare a 0.5 M solution of this compound in DMSO.
-
Solution B (Michael Acceptor): Prepare a 0.5 M solution of methyl acrylate in DMSO.
Experimental Workflow
Caption: Schematic of the continuous flow setup.
Protocol Steps
-
System Setup: Assemble the flow reactor system as depicted in the workflow diagram.
-
Priming: Prime Pump A with Solution A and Pump B with Solution B.
-
Heating: Heat Reactor 1 (R1) to the desired decomposition temperature (e.g., 250 °C).
-
Pressurization: Set the back pressure regulator to 10 bar.
-
Reaction Initiation: Start the pumps at the desired flow rates to achieve the intended residence times.
-
Steady State: Allow the system to reach a steady state (typically after 3-5 reactor volumes) before collecting the product.
-
Collection and Analysis: Collect the effluent from the BPR and analyze by a suitable method (e.g., GC-MS, LC-MS) to determine conversion and yield.
Quantitative Data (Hypothetical)
The following tables present hypothetical data for the optimization of the two-step flow process.
Table 1: Optimization of Dimethylamine Generation (Step 1)
This step aims to find the optimal temperature for the decomposition of this compound. The conversion can be monitored by analyzing the disappearance of the starting material.
| Entry | Reactor 1 Temp. (°C) | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) |
| 1 | 200 | 0.5 | 20 | 35 |
| 2 | 225 | 0.5 | 20 | 68 |
| 3 | 250 | 0.5 | 20 | 95 |
| 4 | 275 | 0.5 | 20 | >99 |
Table 2: Optimization of Michael Addition (Step 2)
Using the optimized conditions from Step 1 (250 °C for R1), this step optimizes the Michael addition reaction.
| Entry | R1 Temp. (°C) | R2 Temp. (°C) | Total Flow Rate (mL/min) | R2 Residence Time (min) | Product Yield (%) |
| 1 | 250 | 25 | 1.0 | 5 | 75 |
| 2 | 250 | 50 | 1.0 | 5 | 88 |
| 3 | 250 | 80 | 1.0 | 5 | 92 |
| 4 | 250 | 80 | 0.5 | 10 | 96 |
Safety and Advantages
-
Enhanced Safety: The primary advantage of this flow protocol is the avoidance of handling and storing gaseous dimethylamine. It is generated and consumed in small quantities within a closed system.
-
Process Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and selectivity.
-
Scalability: The process can be scaled up by running the system for longer periods or by using parallel reactor lines, without the need for significant re-optimization.
-
Reduced Waste: The high efficiency and selectivity often observed in flow reactions can lead to a reduction in waste streams.
Conclusion
The use of this compound as a dimethylamine precursor in a two-step continuous flow process represents a safe and efficient method for performing reactions involving this common nucleophile. The protocols and data presented provide a foundational framework for researchers to develop and optimize continuous flow processes for the synthesis of a wide range of dimethylaminated compounds. This approach is particularly valuable in pharmaceutical and fine chemical synthesis where safety and process control are paramount.
References
Troubleshooting & Optimization
Technical Support Center: tert-Butyl N,N-dimethylcarbamate Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered in the chemistry of tert-butyl N,N-dimethylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of when working with this compound?
A1: The most common side reactions are:
-
Acid-Catalyzed Cleavage: Unwanted removal of the tert-butoxycarbonyl (Boc) group under acidic conditions, leading to the formation of dimethylamine, carbon dioxide, and a reactive tert-butyl cation.
-
Thermal Decomposition: Degradation of the molecule at elevated temperatures to yield isobutene, dimethylamine, and carbon dioxide.
-
Hydrolysis: Slow decomposition in the presence of strong acids or bases in aqueous media to dimethylamine, tert-butanol, and carbon dioxide.
-
Synthesis-Related Impurities: Formation of byproducts during its synthesis, such as di-tert-butyl carbonate or N,N,N',N'-tetramethylurea, from side reactions of the starting materials.
Q2: At what temperature does thermal decomposition of this compound become a concern?
Q3: My reaction mixture contains acidic components. How can I prevent the premature cleavage of the Boc group?
A3: To prevent premature cleavage, you can:
-
Neutralize the acid: If possible, perform a mild basic wash (e.g., with saturated sodium bicarbonate solution) during workup to remove the acid.
-
Use milder acids: If an acidic environment is necessary, consider using weaker acids or Lewis acids that are less prone to cleaving the Boc group.
-
Control reaction temperature: Perform the reaction at lower temperatures, as acid-catalyzed cleavage is often accelerated by heat.
-
Limit reaction time: Monitor the reaction closely and stop it as soon as the desired transformation is complete to minimize exposure to acidic conditions.
Q4: I suspect my this compound is contaminated with byproducts from its synthesis. What are the likely impurities?
A4: When synthesizing this compound from dimethylamine and di-tert-butyl dicarbonate (Boc anhydride), common impurities can include unreacted di-tert-butyl dicarbonate and tert-butanol (a byproduct of the reaction).[1] In some cases, side reactions can lead to the formation of N,N,N',N'-tetramethylurea.
Troubleshooting Guides
Issue 1: Unwanted Deprotection (Acid-Catalyzed Cleavage)
You observe the formation of dimethylamine or its salts, or your desired product is not obtained, and you suspect the Boc group has been cleaved.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unwanted acid-catalyzed deprotection.
Detailed Methodologies:
-
Protocol 1: Neutralization during Workup
-
Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Carefully transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Caution: This will generate CO2 gas if significant amounts of acid are present. Vent the separatory funnel frequently.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Protocol 2: Using a Tert-Butyl Cation Scavenger
-
To your reaction mixture, add a scavenger to trap the tert-butyl cation that forms during cleavage, preventing it from reacting with your desired product or other nucleophiles.
-
Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.
-
The scavenger is typically added at the beginning of the reaction or before the introduction of the acidic component.
-
Quantitative Data: Scavenger Efficiency
The choice of scavenger can significantly reduce the formation of alkylated side products. The following table provides an illustrative comparison of scavenger effectiveness in preventing S-tert-butylation of cysteine-containing peptides during TFA-mediated deprotection. While not specific to this compound, it demonstrates the principle of scavenger efficacy.
| Scavenger Cocktail Composition (v/v) | Typical % of S-tert-butylation Side Product |
| 95% TFA / 5% H₂O | ~15-20% |
| 90% TFA / 5% Thioanisole / 2.5% TIS / 2.5% H₂O | 9.0% |
| 90% TFA / 5% DMS / 2.5% TIS / 2.5% H₂O | 10.3% |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | <5% (Effective at minimizing alkylation) |
Data is illustrative and adapted from literature on peptide deprotection.
Issue 2: Thermal Decomposition
You observe gas evolution (isobutene, CO2) upon heating your reaction mixture or during distillation, and analysis shows the presence of dimethylamine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for thermal decomposition.
Detailed Methodologies:
-
Protocol 3: Low-Temperature Purification
-
If the product is a solid, consider recrystallization from a suitable solvent system instead of distillation.
-
For liquid products, flash column chromatography on silica gel can be an effective purification method that avoids high temperatures.
-
If distillation is unavoidable, use a high-vacuum pump and a well-controlled heating bath to keep the distillation temperature as low as possible.
-
Issue 3: Byproducts from Synthesis
After synthesizing this compound, you detect impurities such as unreacted di-tert-butyl dicarbonate (Boc anhydride) or tert-butanol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for synthesis-related impurities.
Detailed Methodologies:
-
Protocol 4: Quenching Excess Di-tert-butyl Dicarbonate
-
After the main reaction is complete (as monitored by TLC or LC-MS), add a quenching agent such as imidazole (1.5 equivalents relative to the excess Boc anhydride) to the reaction mixture.
-
Stir for 1-2 hours at room temperature.
-
Proceed with a standard aqueous workup. The resulting Boc-imidazole is more water-soluble and can be removed with dilute acid washes.[1]
-
-
Protocol 5: Removal of Volatile Byproducts
-
After the initial workup, concentrate the crude product on a rotary evaporator.
-
For more effective removal of residual tert-butanol and Boc anhydride, place the flask on a high-vacuum line for several hours.[1]
-
Signaling Pathways and Logical Relationships
Caption: Reaction pathways for acid-catalyzed cleavage and thermal decomposition.
References
Technical Support Center: Purification of tert-Butyl N,N-dimethylcarbamate Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products from tert-butyl N,N-dimethylcarbamate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and related compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | 1. Incomplete reaction. 2. Co-elution of product with impurities during chromatography. 3. Product loss during aqueous work-up. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before starting purification. 2. Optimize the mobile phase for column chromatography. A shallower solvent gradient or an isocratic elution with a less polar solvent system may improve separation.[1] 3. Ensure proper phase separation during extractions and minimize the number of transfer steps. |
| Product is Impure After Column Chromatography | 1. Starting material is present: The mobile phase may be too polar, causing the product and starting material to elute together. 2. Column was overloaded: Too much crude material was loaded onto the silica gel. 3. Streaking of spots on TLC plate: The compound may be interacting strongly with the acidic silica gel. | 1. Decrease the polarity of the mobile phase. For instance, if using an ethyl acetate/hexanes mixture, increase the proportion of hexanes.[1] 2. Reduce the amount of crude product loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[1] 3. Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the mobile phase to improve peak shape and reduce streaking.[1] |
| Difficulty Removing Solvent from Purified Product | 1. The product may be an oil or a low-melting solid. 2. High-boiling point solvents were used for purification. | 1. Use a high-vacuum pump to remove residual solvent. 2. If possible, opt for lower-boiling point solvents for chromatography (e.g., ethyl acetate/hexanes). |
| Product Fails to Crystallize | 1. The compound is an oil at room temperature. 2. The chosen recrystallization solvent is not optimal. 3. The solution is not sufficiently saturated. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 2. Systematically test different solvents or solvent mixtures to find a system where the product is soluble at high temperatures but insoluble at low temperatures. 3. Reduce the volume of the solvent to increase the concentration of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying reaction products of this compound?
A1: The primary methods for purifying this compound and related products are flash column chromatography and recrystallization.[1] Flash column chromatography using silica gel is highly effective for separating the desired product from various impurities. For solid products, recrystallization can be a simple and effective method to achieve high purity. In cases where the crude product is relatively clean, a liquid-liquid extraction work-up may be sufficient.[1]
Q2: How do I choose an appropriate solvent system for column chromatography?
A2: The ideal solvent system for column chromatography is typically determined by first running Thin Layer Chromatography (TLC) on the crude reaction mixture. A good solvent system will show clear separation between the desired product and any impurities, with the product having an Rf value between 0.3 and 0.5.[1] Common solvent systems for tert-butyl carbamates include mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or a gradient of methanol in dichloromethane.[1]
Q3: What are the likely impurities in a reaction mixture containing this compound?
A3: Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For example, if the carbamate was synthesized from an amine, unreacted amine could be present. In some syntheses of other tert-butyl carbamates, byproducts like t-butyl N-trifluoroacetylcarbamate have been observed.[2]
Q4: Can I purify this compound without using column chromatography?
A4: If the reaction is very clean, purification may be possible through a simple aqueous work-up followed by recrystallization (if the product is a solid). The work-up typically involves washing the organic layer with dilute acidic and basic solutions to remove ionic impurities, followed by a brine wash and drying over an anhydrous salt like sodium sulfate.[3][4] However, for achieving high purity (>98%), column chromatography is generally the recommended method.[1]
Q5: My purified product appears as an oil. How can I solidify it?
A5: If the product is an oil, it may be a low-melting solid or simply a liquid at room temperature. To induce solidification, you can try cooling the oil in an ice bath or a freezer. If that fails, dissolving the oil in a minimal amount of a non-polar solvent like hexanes and then cooling may promote crystallization.
Experimental Protocols
General Protocol for Flash Column Chromatography
This protocol is a general guideline and may require optimization for the specific impurity profile of your crude product.
-
Preparation of the Silica Gel Slurry: For every 1 gram of crude product, weigh out approximately 30-50 grams of silica gel (230-400 mesh). Create a slurry of the silica gel in the initial, least polar mobile phase (e.g., a mixture of ethyl acetate and hexanes).[1]
-
Packing the Column: Secure a glass chromatography column in a vertical position. Pour the silica gel slurry into the column, using gentle air pressure to pack it evenly. Add a thin layer of sand to the top of the silica gel bed to prevent disturbance during sample loading.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane. Carefully load the dissolved sample onto the top of the silica gel bed.[1]
-
Elution and Fraction Collection: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if a gradient elution is used. Collect fractions in test tubes.
-
Monitoring the Separation: Spot a small amount from each fraction on a TLC plate. Develop the TLC plate in the same mobile phase used for the column and visualize the spots (e.g., using a UV lamp or a chemical stain).
-
Isolation of the Purified Product: Combine the fractions containing the pure product as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the this compound product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to test include hexanes, ethyl acetate/hexanes mixtures, or water for some carbamates.[2]
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum to remove all traces of the solvent.
Visualizations
Caption: General workflow for purification by column chromatography.
Caption: Troubleshooting logic for impure product after chromatography.
References
Technical Support Center: Optimizing Reaction Yield for tert-Butyl N,N-Dimethylcarbamate Couplings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions involving tert-butyl N,N-dimethylcarbamate. The information is presented in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Troubleshooting Guides
This section offers structured guidance to diagnose and resolve common issues leading to low yields or failed reactions when using this compound as a dimethylaminocarbonyl donor, particularly in transamidation reactions.
Guide 1: Low or No Conversion of Starting Materials
Question: My reaction shows a low conversion rate, and I'm recovering most of my starting amine and this compound. What are the likely causes and how can I fix this?
Answer: Low conversion is a common issue and typically points to insufficient activation of the carbamate or unfavorable reaction conditions. Here is a systematic approach to troubleshoot this problem:
Troubleshooting Workflow for Low Conversion
Caption: A stepwise workflow for troubleshooting low reaction yields.
Detailed Steps:
-
Verify Reagents and Solvents:
-
Purity: Ensure the amine nucleophile is pure and free of contaminants. The carbamate should also be of high purity.
-
Anhydrous Conditions: Moisture can quench strong bases and hydrolyze the carbamate. Use anhydrous solvents and dry glassware.
-
Stoichiometry: Accurately measure all reagents. An excess of one reagent may be necessary depending on the specific protocol.
-
-
Check Reaction Conditions:
-
Base: The carbonyl of this compound is not highly electrophilic. Strong bases like organolithium reagents (e.g., n-BuLi) or sodium tert-butoxide are often required to facilitate the reaction, likely by deprotonating the incoming amine to increase its nucleophilicity.[1][2]
-
Temperature: Transamidation reactions often have a significant activation energy barrier and may require elevated temperatures to proceed at a reasonable rate.[1]
-
Solvent: The choice of solvent is critical. It must be aprotic and capable of dissolving all reactants. Common solvents for such reactions include THF, dioxane, and toluene.
-
Guide 2: Formation of Side Products
Question: My reaction is producing significant side products, leading to a low yield of the desired amide. What are the common side products and how can I minimize their formation?
Answer: Side product formation is often related to the reactivity of the reagents and intermediates. Here are some common side products and strategies to mitigate them:
Common Side Reactions and Mitigation Strategies
| Side Product | Potential Cause | Mitigation Strategy |
| Urea Derivatives | Reaction of the amine nucleophile with an isocyanate intermediate formed from the carbamate. | This is more common with other types of carbamates but can occur under harsh conditions. Ensure controlled addition of reagents and maintain appropriate reaction temperatures. |
| Products of Reaction with Solvent | Strong bases like n-BuLi can react with ethereal solvents like THF if the temperature is not kept sufficiently low. | Maintain low temperatures (e.g., -78 °C) during the addition of organolithium reagents. |
| Over-addition Products | If the desired product contains other electrophilic sites, the nucleophile may react further. | This is less common with carbamate couplings but consider protecting other reactive functional groups if necessary. |
Frequently Asked Questions (FAQs)
Q1: Can I use standard peptide coupling reagents (e.g., HBTU, EDC) to couple this compound with an amine?
A1: It is generally not effective to use standard peptide coupling reagents for this transformation. These reagents are designed to activate carboxylic acids. This compound is a carbamate, and its carbonyl group is not sufficiently reactive to be activated by these reagents for amide bond formation with an amine. Activation typically requires harsher conditions, such as the use of strong bases or organometallic reagents.
Q2: What is the role of a strong base like n-butyllithium (n-BuLi) in these coupling reactions?
A2: A strong base like n-BuLi can play two primary roles. First, it can deprotonate the incoming amine nucleophile, significantly increasing its nucleophilicity and making it more reactive towards the carbamate carbonyl. Second, in some cases, the organolithium reagent can add directly to the carbonyl group, forming a tetrahedral intermediate that can then react further.
Q3: My reaction is sensitive to air and moisture. What precautions should I take?
A3: Reactions involving strong bases like organolithium reagents are highly sensitive to air and moisture. It is crucial to use anhydrous solvents, flame-dried glassware, and to conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). Reagents should be handled using syringes or cannulas to prevent exposure to the atmosphere.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a common method for monitoring the reaction progress. You can spot the reaction mixture alongside your starting materials to observe the consumption of the reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Experimental Protocols
The following is a general protocol for the transamidation of an N,N-dialkyl amide, which can be adapted for this compound. Specific conditions may need to be optimized for your particular substrate.
Protocol 1: Transamidation of this compound with a Primary Amine using Sodium tert-Butoxide
This protocol is adapted from a general procedure for the transamidation of N,N-dimethyl amides.[2]
Materials:
-
Primary amine
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard workup and purification equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 equiv) and anhydrous toluene.
-
Add sodium tert-butoxide (1.5 equiv) to the solution and stir the mixture at room temperature.
-
Add this compound (3.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by the careful addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Workflow for Transamidation
Caption: A general experimental workflow for transamidation.
Data Summary
The following table summarizes typical reaction conditions for transamidation reactions of N,N-dimethyl amides, which can serve as a starting point for optimizing your this compound coupling.
Table 1: General Conditions for Transamidation of N,N-Dimethyl Amides
| Amine Type | Base (equiv) | Solvent | Temperature | Typical Yield Range | Reference |
| Primary Aliphatic | NaOtBu (1.5) | Solvent-free or Toluene | Room Temp. | 45-90% | [2] |
| Primary Aromatic | NaOtBu (1.5) | Solvent-free or Toluene | Room Temp. | 60-90% | [2] |
| Primary Aliphatic | KtBuOK (4.0) | DMF | Room Temp. | 90-98% | [3] |
| Primary Aromatic | KtBuOK (4.0) | DMF | Room Temp. | 90-98% | [3] |
Note: Yields are highly substrate-dependent and optimization of reaction conditions is often necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions [organic-chemistry.org]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
troubleshooting incomplete Boc protection of primary and secondary amines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the incomplete tert-butyloxycarbonyl (Boc) protection of primary and secondary amines. Through a series of frequently asked questions, detailed experimental protocols, and structured data, this resource aims to address common challenges encountered during this crucial synthetic step.
Frequently Asked Questions (FAQs)
Q1: My Boc protection reaction is incomplete. What are the common causes?
Incomplete Boc protection can arise from several factors:
-
Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups, such as aromatic amines (anilines), are less nucleophilic and react more slowly with di-tert-butyl dicarbonate ((Boc)₂O).[1][2]
-
Steric Hindrance: Bulky substituents near the amino group can hinder the approach of the (Boc)₂O reagent, leading to a sluggish or incomplete reaction.
-
Poor Solubility: If the amine starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and likely incomplete. This is a common issue with zwitterionic compounds like amino acids.[2][3]
-
Inadequate Base: The base may be too weak to sufficiently deprotonate the amine (or its salt), or it may be sterically hindered itself. The amount of base might also be insufficient. A base is often employed to deprotonate the amine, thereby increasing its nucleophilicity.[4]
-
Reagent Quality: Di-tert-butyl dicarbonate can degrade over time, especially with improper storage. Ensure you are using a high-quality reagent.
-
Side Reactions: In some cases, side reactions can consume the starting material or reagent, leading to lower yields of the desired product. Common side reactions include the formation of isocyanates, ureas, and N,N-di-Boc derivatives.[5][6]
Q2: How can I improve the yield of my Boc protection reaction?
To improve the yield, consider the following adjustments:
-
Increase Reagent Stoichiometry: Using a slight excess of (Boc)₂O (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.[4] For particularly difficult substrates, a larger excess may be necessary.
-
Optimize the Base: For weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU or a catalyst like 4-DMAP can be beneficial.[7][8] Ensure at least a stoichiometric amount of base is used, especially if the starting amine is a salt.
-
Change the Solvent: If solubility is an issue, try a different solvent or a solvent mixture. For amines that are soluble in water, aqueous or biphasic conditions can be very effective.[7][9] Using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst has also been shown to be efficient.[5]
-
Increase the Temperature: Gently heating the reaction mixture can increase the reaction rate.[1][8][9] However, be mindful of potential side reactions at higher temperatures.
-
Extend the Reaction Time: Some reactions, particularly with hindered or deactivated amines, simply require more time to reach completion. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.[1][4]
Q3: I am observing the formation of an N,N-di-Boc product. How can I prevent this?
The formation of N,N-di-Boc derivatives is more common with primary amines under forcing conditions. To minimize this side product:
-
Control Stoichiometry: Use a controlled amount of (Boc)₂O, typically between 1.0 and 1.2 equivalents.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity for mono-Boc protection.
-
Modify Reaction Conditions: Catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to produce N-t-Boc derivatives chemoselectively without the formation of N,N-di-t-Boc side products.[5]
Q4: Can I perform a Boc protection without a base?
Yes, base-free Boc protections are possible, although a base is typically used to accelerate the reaction by increasing the amine's nucleophilicity.[4][10] The reaction can proceed without a base as the tert-butoxide generated during the reaction can deprotonate the amine.[9] Catalyst-free conditions, for instance in water or under solvent-free conditions with a catalytic amount of iodine, have also been reported to be effective.[5]
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting incomplete Boc protection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. total-synthesis.com [total-synthesis.com]
removal of unreacted tert-butyl N,N-dimethylcarbamate from reaction mixture
Technical Support Center: Purification Strategies
This center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals on the effective s.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted tert-butyl N,N-dimethylcarbamate?
A1: The most common methods for removing this compound leverage its physical properties. The choice of method depends on the properties of your desired product. The main techniques are:
-
Aqueous Extraction: Ideal if the desired product has low solubility in water and the carbamate can be washed away.
-
Flash Column Chromatography: A highly effective method for separating the carbamate from products with different polarities.[1]
-
Distillation: Suitable if there is a significant difference in boiling points between the carbamate and the desired product, and the product is thermally stable.
-
Crystallization/Recrystallization: An effective final purification step if the desired product is a solid and has different solubility characteristics than the carbamate.[2]
Q2: I'm observing an impurity with a similar polarity to my product on the TLC plate. Could it be this compound?
A2: It is possible. This compound is a relatively nonpolar compound. To confirm its identity, you can compare the Rf value of the impurity with a standard sample of the carbamate on a TLC plate. If it matches, you will need to optimize your purification strategy, likely by using column chromatography with a less polar solvent system or a different stationary phase.
Q3: Can I remove this compound with an acidic or basic wash?
A3: Standard acidic or basic washes are generally ineffective for removing this compound. Unlike primary or secondary Boc-protected amines, this carbamate lacks a proton that can be easily removed or protonated to form a water-soluble salt. However, an aqueous wash can help remove other, more polar or ionizable impurities from the reaction mixture.[1][3]
Q4: Is this compound volatile? Can I remove it under high vacuum?
A4: With a predicted boiling point of approximately 176.6°C, this compound has moderate volatility.[4] It can be removed under high vacuum, especially with heating, provided your desired compound is not volatile and is thermally stable under those conditions. This is often performed using a rotary evaporator or Kugelrohr apparatus.
Troubleshooting Guides
Issue 1: Incomplete Removal by Aqueous Extraction
Symptoms:
-
NMR or LC-MS analysis of the dried organic layer still shows the presence of this compound.
-
The crude product appears oily or has a lower-than-expected melting point.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Phase Separation | Allow more time for the organic and aqueous layers to separate completely. If an emulsion forms, adding brine (saturated NaCl solution) can help break it. |
| High Concentration in Organic Layer | Perform multiple extractions with smaller volumes of water (e.g., 3 x 50 mL) instead of a single large volume wash (1 x 150 mL). This is more efficient at partitioning the impurity into the aqueous phase. |
| Product is also Water Soluble | If your product has some water solubility, extraction may not be a suitable method due to product loss. Consider switching to column chromatography. |
Issue 2: Co-elution with Product during Column Chromatography
Symptoms:
-
TLC analysis shows overlapping spots for the product and the carbamate impurity.
-
Fractions collected from the column contain a mixture of the desired product and the carbamate.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is too high, causing both compounds to move too quickly up the column. Decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio). Aim for an Rf value of 0.3 for your desired compound on the TLC plate for good separation.[5] |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column with more silica gel relative to the amount of crude product (a common ratio is 30-50g of silica per 1g of crude material).[1] |
| Poor Column Packing | Cracks or channels in the silica gel bed lead to poor separation. Ensure the silica gel is packed uniformly. Dry packing followed by wet packing with the mobile phase under pressure can yield a well-packed column.[5] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H15NO2 | [6] |
| Molecular Weight | 145.20 g/mol | [6] |
| Appearance | Oil (Predicted) | [4] |
| Boiling Point | 176.6 ± 8.0 °C (Predicted) | [4] |
| Density | 0.937 ± 0.06 g/cm3 (Predicted) | [4] |
| Solubility | Soluble in Dichloromethane (DCM), Methanol. Insoluble in water. | [4][7] |
Experimental Protocols
Protocol 1: Removal by Flash Column Chromatography
This protocol provides a general guideline for separating a moderately polar product from the less polar this compound.
1. Preparation of the Silica Gel Slurry:
-
For every 1 gram of crude material, weigh approximately 30-50 grams of silica gel (230-400 mesh).[1]
-
Create a slurry of the silica gel in a non-polar solvent, such as hexane.
2. Packing the Column:
-
Secure a glass chromatography column vertically. Plug the bottom with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column. Use gentle air pressure to pack it evenly and allow excess solvent to drain.[5]
-
Add another thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.[1]
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.[1]
-
Carefully pipette the dissolved sample onto the top of the silica gel.
-
Allow the sample to absorb completely into the silica gel.
4. Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). This will cause the non-polar this compound to elute first.
-
Monitor the elution process by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute your desired, more polar product.
5. Product Recovery:
-
Combine the pure fractions containing your product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for co-elution in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. TERT-BUTYL-N-METHYLCARBAMATE CAS#: 16066-84-5 [m.chemicalbook.com]
- 5. Chromatography [chem.rochester.edu]
- 6. This compound | C7H15NO2 | CID 312724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl N-allylcarbamate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Managing Temperature Effects on tert-Butyl Carbamate Reaction Yield
Welcome to the technical support center for tert-butyl carbamate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields by effectively managing temperature and other critical parameters.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a standard Boc protection reaction?
A1: The optimal temperature for a Boc (tert-butoxycarbonyl) protection reaction is substrate-dependent. Many reactions proceed efficiently at room temperature (20-25°C).[1][2] For less nucleophilic or sterically hindered amines, moderate heating to around 40-55°C can increase the reaction rate and yield.[2][3] However, for substrates with multiple nucleophilic groups (e.g., hydroxyl groups), running the reaction at lower temperatures (0°C to room temperature) can enhance selectivity for N-protection over O-protection.[4]
Q2: My Boc protection reaction is sluggish. Should I increase the temperature?
A2: Increasing the temperature can be an effective strategy for sluggish reactions, particularly with weakly nucleophilic amines like anilines.[5] However, before raising the temperature, consider other factors:
-
Reagent Stoichiometry: Ensure at least 1.1-1.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) are used.[4]
-
Base: A suitable base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), is often used to accelerate the reaction.[4]
-
Catalyst: For very weak nucleophiles, a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, often making heating unnecessary.[4]
-
Solvent: Ensure your starting material is fully dissolved. Alcoholic solvents like methanol can enhance the rate of Boc protection for aromatic amines at room temperature.[5]
Increasing the temperature should be a considered step, as it can also promote side reactions.[4][6]
Q3: I am observing significant side products in my Boc protection. Can temperature be the cause?
A3: Yes, temperature can contribute to the formation of side products.
-
Di-Boc Protection: Higher temperatures, along with an excess of (Boc)₂O, can lead to the formation of N,N-di-Boc derivatives with primary amines.[1][4] Using a stoichiometric amount of (Boc)₂O and maintaining a moderate temperature can minimize this.[1]
-
O-Boc Protection: If your substrate contains a hydroxyl group, higher temperatures can increase the rate of O-protection, reducing the selectivity for the desired N-protected product. Performing the reaction at 0°C or room temperature is recommended to favor N-protection.[4]
-
Urea Formation: This can occur if isocyanate impurities are present in the (Boc)₂O, a process that can be exacerbated by harsh conditions.[1]
Q4: What are the typical temperature conditions for Boc deprotection?
A4: Boc deprotection methods have very different temperature requirements:
-
Acid-Catalyzed Deprotection: This is the most common method and is typically performed at room temperature using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][7] For sensitive substrates, the reaction can be cooled to 0°C to minimize potential degradation.[6]
-
Thermal Deprotection: This method avoids acids but requires high temperatures, often ranging from 100°C to 250°C or even higher.[8][9][10] The specific temperature depends on the substrate and the solvent used.[10]
Q5: Can I selectively deprotect one Boc group in a molecule with multiple Boc-protected amines?
A5: Yes, selective deprotection is possible, primarily through careful temperature control in thermal deprotection protocols. Aryl N-Boc groups are generally more labile than alkyl N-Boc groups. By carefully controlling the temperature, it is possible to cleave an aryl N-Boc group while leaving an alkyl N-Boc group intact.[10] For example, selective deprotection of an aryl N-Boc group might be achieved at a lower temperature, while removing the alkyl N-Boc group would require a significantly higher temperature.[10]
Troubleshooting Guides
Issue 1: Low Yield in Boc Protection Reaction
| Possible Cause | Troubleshooting Solution | Temperature Consideration |
| Incomplete Reaction | Ensure adequate stoichiometry of (Boc)₂O (1.1-1.2 eq.). Use an appropriate base (e.g., TEA).[1][4] For weakly nucleophilic amines, add a catalytic amount of DMAP.[4] | Low reaction temperature can slow the rate. Consider increasing to room temperature or moderate heat (40°C) if other parameters are optimized.[1][2] |
| Steric Hindrance | Increase reaction time. | An increase in temperature may be necessary to overcome the activation energy barrier.[6] |
| Side Product Formation | Use a stoichiometric amount of (Boc)₂O to avoid di-protection.[1] For substrates with -OH groups, avoid strong bases that deprotonate the alcohol.[4] | Run the reaction at lower temperatures (0°C to RT) to improve selectivity for N-protection.[4] |
| Hydrolysis of (Boc)₂O | Ensure anhydrous conditions; use dry solvents and glassware.[1] | Not directly temperature-related, but good practice at any temperature. |
Issue 2: Low Yield or Side Reactions in Boc Deprotection
| Possible Cause | Troubleshooting Solution | Temperature Consideration |
| Incomplete Deprotection (Acidic) | Ensure sufficient equivalents of acid (e.g., 20-50% TFA in DCM).[11] Monitor the reaction by TLC or LC-MS to confirm completion.[11] | Most acid-catalyzed deprotections are rapid at room temperature. Temperature is not usually the primary issue. |
| Product Degradation (Acidic) | For acid-sensitive substrates, add a scavenger like triethylsilane (TES) or anisole to trap the reactive tert-butyl cation.[11] | Keep the reaction temperature at 0°C or room temperature and avoid prolonged exposure to the acid once the reaction is complete.[6] |
| Incomplete Deprotection (Thermal) | Increase residence time in a flow reactor or reaction time in batch. | Increase the temperature. Thermal deprotection is highly temperature-dependent, with some substrates requiring >200°C for efficient cleavage.[10] |
| Side Reactions (Thermal) | Use the lowest effective temperature and shortest possible reaction time. | High temperatures (>150°C) can cause side reactions like elimination or racemization of chiral centers.[8] Optimize temperature carefully. |
Experimental Protocols
Protocol 1: General Boc Protection of a Primary Amine at Room Temperature
-
Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.[12]
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.[12]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with the organic solvent. Wash sequentially with a weak acid (e.g., 5% citric acid), water, saturated sodium bicarbonate solution, and finally brine.[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.
Protocol 2: Thermal Boc Deprotection in a Continuous Flow System
Note: This requires specialized continuous flow equipment.
-
Solution Preparation: Prepare a solution of the N-Boc protected amine in a suitable high-boiling solvent (e.g., methanol, trifluoroethanol, or toluene) at a concentration of approximately 0.1 M.[10]
-
System Setup: Set up the continuous flow reactor with the desired reactor coil volume and connect it to a pump and a back-pressure regulator.
-
Temperature Setting: Heat the reactor to the target temperature. This must be determined empirically, often starting around 150°C and increasing as needed. Temperatures up to 240°C may be required for less reactive substrates.[10]
-
Reaction: Pump the substrate solution through the heated reactor at a defined flow rate to achieve the desired residence time (e.g., 30-90 minutes).[10]
-
Collection: Collect the product stream after it has passed through the reactor and cooled.
-
Analysis and Isolation: Analyze the collected solution by LC-MS to determine conversion. The solvent can then be removed under reduced pressure to isolate the deprotected amine.
Visualizations
Caption: Standard workflow for a Boc protection reaction.
Caption: Decision tree for temperature troubleshooting in Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. benchchem.com [benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
preventing di-Boc byproduct formation in protection reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of di-Boc byproduct formation during the protection of primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of di-Boc formation?
A1: Di-Boc formation is a two-step process. Initially, the primary amine attacks the di-tert-butyl dicarbonate ((Boc)₂O) to form the mono-Boc protected amine (a carbamate).[1][2] If the reaction conditions are not optimized, a base can deprotonate the N-H of the newly formed carbamate. This increases the nitrogen's nucleophilicity, leading to an attack on a second molecule of (Boc)₂O to yield the di-Boc byproduct.[1][2]
Q2: Why is di-Boc formation more common with certain primary amines?
A2: The likelihood of di-Boc formation is influenced by steric hindrance around the nitrogen atom. Primary amines with less bulky substituents are more susceptible to the addition of a second Boc group.[2] For sterically hindered primary amines, the bulky tert-butyl group of the first Boc moiety effectively shields the nitrogen, making the second addition more difficult.[2]
Q3: How does the choice of base impact di-Boc formation?
A3: The selection and amount of base are critical. Stronger, nucleophilic bases like 4-dimethylaminopyridine (DMAP) can significantly promote di-Boc formation by deprotonating the mono-Boc intermediate, thereby increasing its reactivity towards another (Boc)₂O molecule.[1][2] Weaker, non-nucleophilic bases such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) are less likely to cause this deprotonation and are therefore preferred for minimizing the di-Boc byproduct.[1]
Q4: Are there specific strategies for selective mono-Boc protection of diamines?
A4: Yes, selective mono-Boc protection of diamines can be achieved by in situ generation of one equivalent of HCl from reagents like trimethylsilyl chloride (TMSCl) or thionyl chloride (SOCl₂) in methanol.[1][3] This protonates one amine group, rendering it unreactive and allowing the other to be selectively protected with (Boc)₂O.[1][3]
Q5: How can I monitor the reaction and quantify the mono- to di-Boc product ratio?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying the ratio of mono- and di-Boc products.[1] A reverse-phase C18 column with a gradient of acetonitrile and water is typically effective for separating the starting material, the mono-Boc, and the di-Boc products for quantification via UV detection.[1] Thin Layer Chromatography (TLC) can also be used for reaction monitoring.[4]
Troubleshooting Guide: Minimizing Di-Boc Byproduct
Over-protection of primary amines to form N,N-di-Boc derivatives is a frequent side reaction. This guide provides a systematic approach to troubleshoot and minimize its formation.
Initial Steps: Reaction Parameter Optimization
Careful control of reaction parameters is the first line of defense against di-Boc formation.
| Parameter | Recommendation to Minimize Di-Boc | Rationale |
| Stoichiometry of (Boc)₂O | Use 1.0 to 1.2 equivalents relative to the amine.[1] | A large excess of (Boc)₂O increases the probability of the mono-Boc product reacting further.[1] |
| Reaction Temperature | Conduct the reaction at a lower temperature, typically 0 °C to room temperature.[1][2] | Di-Boc formation is often favored at higher temperatures.[1] |
| Base Selection | Use a weaker, non-nucleophilic base like NaHCO₃ or TEA.[1] | Stronger bases can deprotonate the mono-Boc protected amine, promoting a second reaction.[1] |
| 4-Dimethylaminopyridine (DMAP) Usage | Avoid or use only in catalytic amounts. | DMAP is a nucleophilic catalyst that accelerates both mono- and di-Boc formation.[1] |
| Solvent | Use solvents like THF or DCM. | These are common solvents for Boc protection reactions.[1] |
| Reaction Time | Monitor the reaction closely and stop it once the starting amine is consumed.[1] | Extended reaction times can lead to increased byproduct formation. |
Experimental Protocols
General Protocol for Mono-Boc Protection of a Primary Amine:
-
Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to a concentration of 0.1-0.5 M.[1]
-
Cooling: Cool the solution to 0 °C in an ice bath.[1]
-
Base Addition: Add a mild base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).[1]
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.1 eq) in the same solvent to the cooled reaction mixture over 30-60 minutes.[1]
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or HPLC.[1]
-
Work-up: Once the starting amine is consumed, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.[1]
Protocol for Selective Mono-Boc Protection of a Symmetric Diamine:
-
Setup: In a round-bottom flask, dissolve the diamine (1.0 eq) in anhydrous methanol and cool to 0 °C.[2]
-
Mono-protonation: Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the cooled solution. Allow the mixture to warm to room temperature and stir for 30 minutes to form the mono-hydrochloride salt.[1][2]
-
Boc Anhydride Addition: Add a solution of (Boc)₂O (1.0 eq) in methanol.[1]
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.[1][2]
-
Work-up: Dilute the reaction with water and wash with diethyl ether to remove any di-Boc protected byproduct. Basify the aqueous layer to pH > 12 with 2M NaOH.[1][2]
-
Extraction: Extract the mono-Boc protected product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[1]
Visual Guides
Caption: Reaction pathways for desired mono-Boc and undesired di-Boc product formation.
Caption: A logical workflow for troubleshooting and minimizing di-Boc byproduct formation.
References
Technical Support Center: Enhancing Reaction Rates of Sterically Hindered Amines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when working with sterically hindered amines. Steric hindrance, the spatial arrangement of atoms that obstructs a chemical reaction, can significantly impede the reactivity of amines, leading to low yields or reaction failure. This guide offers strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of amine reactivity?
A: Steric hindrance is a phenomenon where bulky chemical groups surrounding a target amine physically block approaching reagents. This obstruction slows down or prevents the desired chemical reaction, leading to low efficiency. The effect is particularly pronounced in reactions requiring a specific angle of approach, such as SN2 reactions.
Q2: Why is my standard NHS-ester labeling protocol failing for my sterically hindered amine?
A: N-hydroxysuccinimide (NHS) esters are highly reactive and susceptible to rapid hydrolysis, especially at the basic pH (typically 8.0-9.0) required for the amine to be nucleophilic. For sterically hindered amines, the desired labeling reaction rate is significantly slowed. This allows the competing hydrolysis reaction of the NHS ester to dominate, consuming the reagent before it can react with the amine, resulting in low or no labeling yield.[1]
Q3: What are some alternative reagents for labeling sterically hindered amines?
A: When NHS esters are ineffective, several alternative reagents can provide better results. Pentafluorophenyl (PFP) esters are a prime alternative as they are significantly more resistant to hydrolysis, allowing for longer reaction times and higher efficiency with less accessible amines.[1] Other options include isothiocyanates, which form stable thiourea linkages with primary amines, and carbodiimides (like EDC) used in conjunction with an activating agent to couple carboxylated labels to the amine.[1]
Q4: How can I improve the reaction rate without changing my primary reagents?
A: Optimizing reaction conditions can often overcome moderate steric hindrance. Consider the following adjustments:
-
Increase Temperature: Providing more thermal energy can help overcome the activation energy barrier caused by steric hindrance.
-
Increase Reactant Concentration: A higher concentration of the amine or the coupling partner can drive the reaction forward based on Le Châtelier's principle.[1]
-
Extend Reaction Time: Sterically hindered reactions are inherently slower. Extending the reaction time from a few hours to overnight may be necessary to achieve a reasonable yield.[1]
Q5: Are there specific catalysts that are particularly effective for reactions with bulky amines?
A: Yes, catalyst selection is crucial. For C-N cross-coupling reactions, palladium-based catalysts with specialized phosphine ligands are widely used. Ligands with bulky, electron-donating groups (e.g., biarylphosphines) are often effective for coupling hindered substrates in Buchwald-Hartwig aminations.[2][3] Similarly, copper-catalyzed Ullmann-type reactions have seen significant advancements with the development of specific ligands, such as pyrrole-ols, that facilitate the coupling of sterically demanding partners.[4] For reductive aminations, palladium catalysts supported on materials like g-C₃N₄ have shown high selectivity for producing sterically hindered amines at room temperature.[5]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
Your reaction shows minimal conversion to the desired product.
Issue 2: Multiple Products or Side Reactions
You observe the formation of unintended byproducts.
-
Possible Cause: The reaction conditions may be too harsh, or the reagents may not be selective enough. For instance, in labeling reactions with highly reactive esters like NHS esters, modifications can occur at other nucleophilic residues (e.g., tyrosine or serine) if the pH is too high.[1]
-
Recommended Solution:
-
Lower the Reaction pH: While a basic pH is necessary to deprotonate the target amine, excessively high pH increases the reactivity of other nucleophiles. A pH range of 7.5-8.5 is a good starting point to balance amine reactivity with side reactions.[1]
-
Use a More Selective Reagent: Switch from a highly reactive reagent (like an NHS ester) to a more stable and selective one (like a PFP ester).[1]
-
Reduce Molar Excess: Using a large excess of a highly reactive reagent can drive non-specific reactions. Try reducing the molar excess of your labeling or coupling reagent.[1]
-
Choose a Milder Base: In catalyzed reactions, a strong base can sometimes promote side reactions. Screen different bases (e.g., Cs₂CO₃ vs. K₃PO₄ vs. NaOtBu) to find one that promotes the desired reaction without causing degradation or side product formation.
-
Data Presentation
Table 1: Comparison of Amine-Reactive Esters for Labeling
This table compares the properties of N-hydroxysuccinimide (NHS) and pentafluorophenyl (PFP) esters, which are commonly used for labeling primary amines.
| Feature | PFP Ester | NHS Ester | Key Advantage of PFP Ester |
| Hydrolytic Stability | Significantly more stable in aqueous solutions. One study reported a PFP ester to be ~6 times more stable than its NHS counterpart.[3] | Prone to rapid hydrolysis, with a half-life of minutes at pH > 8.[3] | Higher resistance to hydrolysis allows for longer reaction times and higher yields as more reagent is available to react.[3] |
| Optimal Reaction pH | 7.2 - 9.0 | 7.2 - 8.5 | The broader effective pH range provides greater flexibility in experimental design.[3][6] |
| Reactivity | Reacts efficiently with primary and secondary amines. | Primarily reacts with primary amines. | Broader amine scope. |
| Solubility | Generally requires an organic co-solvent (e.g., DMSO, DMF).[6] | Generally requires an organic co-solvent (e.g., DMSO, DMF). | N/A (Similar solubility profiles) |
Table 2: Comparison of Reducing Agents for Reductive Amination
The choice of reducing agent is critical for the success of reductive amination, especially with challenging substrates.
| Reducing Agent | Abbreviation | Key Features & Limitations |
| Sodium Triacetoxyborohydride | STAB / NaBH(OAc)₃ | Mild and highly selective for imines/iminium ions over ketones/aldehydes.[7][8] Tolerates acid-sensitive functional groups. Less toxic than NaBH₃CN. Often the reagent of choice for one-pot reactions.[7] |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminium ions at neutral pH, allowing for one-pot reactions.[7][9] However, it is highly toxic , and reactions can generate cyanide byproducts.[7] |
| Sodium Borohydride | NaBH₄ | Potent and inexpensive , but lacks selectivity . It will reduce both the starting carbonyl and the intermediate imine.[7][8] Best used in a two-step procedure where the imine is pre-formed before the reductant is added.[7] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of a Ketone with a Hindered Amine using STAB
This protocol describes a one-pot method for the reductive amination of a ketone, which is often challenging due to steric hindrance.
-
Reactant Preparation: In a round-bottom flask, dissolve the ketone (1.0 equiv.) and the sterically hindered amine (1.0-1.2 equiv.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Catalyst Addition (Optional but Recommended): Add acetic acid (AcOH, 1.0 equiv.) as a catalyst. This is particularly useful for less reactive ketones to facilitate iminium ion formation.[7][10]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) to the solution portion-wise while stirring.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Reactions with hindered substrates may require extended times (4 to 24 hours).
-
Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for PFP-Ester Labeling of a Sterically Hindered Amine
This protocol is an alternative to NHS-ester labeling and is more effective for sterically hindered amines due to the higher stability of the PFP ester.[3]
-
Prepare Amine Solution: Dissolve the amine-containing molecule (e.g., protein, peptide) in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.5 and 8.5. The optimal concentration is typically 1-10 mg/mL.
-
Prepare PFP Ester Solution: Immediately before use, dissolve the PFP ester reagent in a minimal amount of a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Do not prepare stock solutions for long-term storage as the ester will hydrolyze over time.
-
Reaction: Add a 5- to 20-fold molar excess of the PFP ester solution to the stirred amine solution.[1]
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. For highly hindered amines, longer incubation times may be necessary to achieve sufficient labeling.
-
Quenching (Optional): To stop the reaction, add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted PFP ester. Incubate for 30 minutes.
-
Purification: Remove excess, unreacted PFP ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Visualizations
// Nodes Pd0 [label="Pd(0)Lₙ", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-X Lₙ", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoord [label="Amine\nCoordination", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amine [label="[Ar-Pd(II)-N(H)R]⁺ Lₙ", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for labels ArX [label="Ar-X", shape=plaintext, fontcolor="#5F6368"]; RNH2 [label="R-NH₂", shape=plaintext, fontcolor="#5F6368"]; Base [label="-HX", shape=plaintext, fontcolor="#5F6368"]; Product [label="Ar-NHR", shape=plaintext, fontcolor="#34A853"];
// Edges Pd0 -> OxAdd [color="#4285F4"]; OxAdd -> PdII_Aryl [color="#4285F4"]; PdII_Aryl -> AmineCoord [color="#4285F4"]; AmineCoord -> PdII_Amine [color="#4285F4"]; PdII_Amine -> RedElim [color="#4285F4"]; RedElim -> Pd0 [color="#4285F4"];
// Labels on edges ArX -> OxAdd [style=dashed, arrowhead=none, color="#5F6368"]; RNH2 -> AmineCoord [style=dashed, arrowhead=none, color="#5F6368"]; Base -> PdII_Amine [style=dashed, arrowhead=none, color="#5F6368"]; RedElim -> Product [style=dashed, arrowhead=none, color="#34A853"]; } caption { label = "Simplified catalytic cycle for C-N cross-coupling."; fontsize = 10; fontname = "Arial"; }
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
Technical Support Center: Post N-Boc Protection Work-Up and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in isolating pure N-Boc protected products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My N-Boc protected product is an oil after evaporating the solvent. How can I solidify it?
A1: "Oiling out" is a common issue where the purified compound fails to crystallize. Here are several strategies to induce solidification:
-
Ensure Complete Solvent Removal: Residual solvents from the reaction or work-up can prevent crystallization. Dry the oily product under high vacuum, potentially with gentle heating (40-60 °C), to obtain a viscous oil or a dry foam.[1][2]
-
Trituration: If the product remains an oil after solvent evaporation, trituration with a non-polar solvent in which the Boc-protected compound is insoluble can promote solidification.[1]
-
Recrystallization: Dissolve the crude oil in a minimal amount of a "good" hot solvent (e.g., ethyl acetate) and slowly add a "poor" anti-solvent (e.g., hexane) until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[1]
-
Seed Crystals: If available, adding a seed crystal of the solid product to the oil can initiate crystallization.[3][4]
-
Dicyclohexylamine (DCHA) Salt Formation: For acidic Boc-protected amino acids, dissolving the oil in a solvent like diethyl ether and adding one equivalent of dicyclohexylamine can lead to the precipitation of a solid DCHA salt, which can then be filtered and purified.[1]
Q2: What is a standard aqueous work-up procedure after an N-Boc protection reaction?
A2: A typical aqueous work-up aims to remove unreacted starting materials, excess di-tert-butyl dicarbonate (Boc₂O), and any water-soluble byproducts. The general procedure is as follows:
-
Quench the Reaction: If necessary, quench the reaction mixture.
-
Dilution: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[5]
-
Aqueous Washes:
-
Wash the organic layer with a weak acid solution (e.g., 0.1 N HCl) to remove any unreacted amine and basic catalysts like triethylamine.[6]
-
Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove acidic byproducts.[6]
-
A final wash with brine (saturated aqueous NaCl) helps to remove residual water from the organic layer.[5]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude N-Boc protected product.[5][6]
Q3: How can I remove unreacted di-tert-butyl dicarbonate (Boc₂O) from my product?
A3: Excess Boc₂O can sometimes be challenging to remove. Here are a few methods:
-
Sublimation: Residual Boc₂O can be removed by leaving the crude product under high vacuum for an extended period (e.g., 72 hours), as it will sublimate into the cold trap.[7]
-
Polymer-Supported Trisamine: The reaction mixture can be passed through a cartridge containing polymer-supported trisamine, which scavenges the excess Boc₂O.[8]
-
Chromatography: Flash column chromatography on silica gel is an effective method for separating the Boc-protected product from Boc₂O and other impurities.[6]
Q4: My reaction seems incomplete, and I have a mixture of starting material and product. What should I do?
A4: If you observe an incomplete reaction, consider the following troubleshooting steps:
-
Review Reaction Conditions: Ensure that the stoichiometry of reagents, reaction time, and temperature were appropriate for your specific substrate. Some amines, particularly electron-poor anilines or poorly nucleophilic substrates, may react slowly with Boc₂O.[8]
-
Purification: If the separation of the product and starting material is feasible, proceed with purification via column chromatography.
-
Re-subject to Reaction Conditions: If purification is difficult, you may consider re-subjecting the crude mixture to the reaction conditions to drive the reaction to completion. Ensure you add fresh Boc₂O and base if applicable.
Q5: What are some common side products in an N-Boc protection reaction?
A5: While N-Boc protection is generally a clean reaction, side products can form:
-
N,N-di-Boc Product: With primary amines, it is possible to form the di-protected product, especially if excess Boc₂O and harsh conditions are used.[9]
-
Urea Formation: In some cases, side reactions can lead to the formation of urea derivatives.[9]
-
tert-Butylation: Under acidic conditions, the tert-butyl cation generated during Boc deprotection can alkylate nucleophilic residues. While this is more of a concern during deprotection, it's a potential side reaction to be aware of if acidic conditions are inadvertently introduced during work-up.[10][11]
Quantitative Data Summary
The efficiency of the work-up and purification can vary significantly depending on the substrate and the chosen method. Below is a table summarizing typical outcomes for different purification strategies.
| Purification Method | Typical Yield Range | Typical Purity | Notes |
| Aqueous Work-up & Direct Use | 85-97% | >95% | Often sufficient for clean reactions where the product crystallizes or solidifies upon concentration.[5][7] |
| Recrystallization | 70-90% | >98% | Effective for obtaining highly pure crystalline solids from crude oils or solids.[1] |
| Column Chromatography | 60-85% | >99% | Provides very high purity but may result in lower yields due to product loss on the column.[6] |
| DCHA Salt Formation & Liberation | 75-95% | >98% | A useful method for purifying acidic Boc-protected amino acids that are difficult to crystallize directly.[1] |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
-
Upon reaction completion, dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
0.1 N HCl (2 x volume of organic layer)
-
Saturated aqueous NaHCO₃ (2 x volume of organic layer)
-
Brine (1 x volume of organic layer)
-
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected product.
Protocol 2: Recrystallization from a "Good"/"Poor" Solvent System
-
Place the crude, oily, or solid Boc-protected product in an Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and gently heat while stirring to dissolve the compound completely.
-
Slowly add a "poor" solvent (e.g., hexane) dropwise with stirring until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to a constant weight.[1]
Process Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Poor Reagent Solubility in tert-Butyl N,N-dimethylcarbamate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor reagent solubility in reactions involving tert-butyl N,N-dimethylcarbamate. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these common issues.
Frequently Asked Questions (FAQs)
Q1: My starting material, an amine, is poorly soluble in the reaction solvent for my this compound synthesis. What are my options?
A1: Poor solubility of a starting amine is a common issue that can lead to low reaction yields and slow reaction rates.[1] Here are several strategies you can employ:
-
Solvent Screening: The first step is to identify a more suitable solvent or a co-solvent system. Polar aprotic solvents are often good choices for dissolving polar amines.
-
Use of Co-solvents: Adding a small amount of a co-solvent in which your amine is highly soluble can significantly improve the overall solubility of the reaction mixture.
-
Gentle Heating: Increasing the reaction temperature can enhance the solubility of your reagents. However, this should be done cautiously, as excessive heat can lead to degradation of thermally sensitive compounds.
-
Sonication: Applying ultrasonic energy can help to break down solid particles and increase the rate of dissolution.[2]
-
Phase-Transfer Catalysis (PTC): If your amine is soluble in an aqueous phase and the this compound is in an organic phase, a phase-transfer catalyst can be used to shuttle the amine between the two phases to facilitate the reaction.[3]
Q2: I observe precipitation of my product or starting material during the reaction. How can I prevent this?
A2: Precipitation during a reaction is a clear indicator of poor solubility under the reaction conditions. To address this:
-
Increase Solvent Volume: A straightforward approach is to increase the total volume of the solvent to keep all components in the solution. However, this may not always be practical for large-scale reactions.
-
Co-solvent Addition: Introduce a co-solvent that is a good solvent for the precipitating species. This should be added gradually until the precipitate redissolves.
-
Temperature Adjustment: Gently warming the reaction mixture can often redissolve the precipitate. Ensure the temperature is compatible with the stability of all reagents.
-
Change the Solvent System: If precipitation is persistent, a different solvent system with higher solvating power for all components is likely necessary.
Q3: Can I use this compound itself as a solvent?
A3: While this compound is a liquid at room temperature, its use as a primary solvent is not common. Its polarity and solvating properties may not be suitable for a wide range of reagents. It is generally used as a reagent in a suitable reaction solvent.
Q4: What are the best general-purpose solvents for reactions with this compound?
A4: Based on the polar nature of the carbamate group, polar aprotic solvents are generally good choices. These include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
The optimal solvent will depend on the solubility of all other reagents in the reaction.
Q5: How does sonication improve reaction outcomes in the case of poor solubility?
A5: Sonication utilizes high-frequency sound waves to induce acoustic cavitation in the liquid.[2] This process generates localized areas of high temperature and pressure, which can:
-
Break down solid aggregates, increasing the surface area for dissolution.[2]
-
Enhance mass transfer of dissolved reagents to the reaction sites.
-
In some cases, the energy input can also accelerate the chemical reaction itself.
Troubleshooting Guides
Issue 1: Low or No Product Yield Due to Poor Reagent Solubility
When a reagent has poor solubility, the reaction may be slow or not proceed at all, resulting in a low yield of the desired carbamate. This guide provides a systematic approach to troubleshoot this issue.
dot graph TD; A[Start: Low or No Product Yield] --> B{Is the starting amine fully dissolved?}; B -- No --> C[Initiate Solvent Screening]; C --> D{Try Polar Aprotic Solvents (DMF, DMSO, ACN)}; D -- Improved Solubility --> E[Optimize Reaction in New Solvent]; D -- Still Poor Solubility --> F[Consider a Co-solvent System]; F --> G[Screen Co-solvents (e.g., THF, Dioxane)]; G -- Success --> H[Optimize Co-solvent Ratio]; H --> I[Proceed with Reaction]; G -- Failure --> J[Attempt Gentle Heating]; J -- Reagent Dissolves --> K[Monitor for Degradation & Proceed]; J -- No Improvement --> L[Utilize Sonication]; L -- Success --> I; L -- Failure --> M[Consider Phase-Transfer Catalysis]; M --> I; B -- Yes --> N{Does a precipitate form during the reaction?}; N -- Yes --> O[Increase Solvent Volume or Add Co-solvent to Redissolve]; O --> I; N -- No --> P[Investigate Other Reaction Parameters (Stoichiometry, Catalyst, etc.)];
end Troubleshooting workflow for low yield.
Data Presentation
Table 1: Qualitative Solubility of this compound and Common Reagents
The following table provides a general overview of the expected solubility of this compound and representative amines in common laboratory solvents. This information can be used as a starting point for solvent selection. (Note: S = Soluble, SS = Slightly Soluble, I = Insoluble)
| Solvent | Polarity Index | This compound | Aliphatic Amine (e.g., Hexylamine) | Aromatic Amine (e.g., Aniline) |
| Hexane | 0.1 | I | S | SS |
| Toluene | 2.4 | SS | S | S |
| Dichloromethane (DCM) | 3.1 | S | S | S |
| Tetrahydrofuran (THF) | 4.0 | S | S | S |
| Ethyl Acetate | 4.4 | S | S | S |
| Acetonitrile (ACN) | 5.8 | S | SS | S |
| N,N-Dimethylformamide (DMF) | 6.4 | S | S | S |
| Dimethyl sulfoxide (DMSO) | 7.2 | S | S | S |
| Water | 10.2 | I | SS | I |
Table 2: Quantitative Solubility Data (Illustrative Examples)
Since precise quantitative solubility data for this compound is not widely published, the following table provides illustrative examples based on the expected solubility trends for similar carbamates. It is strongly recommended to determine the solubility experimentally for your specific reagents and conditions.
| Solvent | This compound (mg/mL at 25°C) | Representative Amine (mg/mL at 25°C) |
| Dichloromethane (DCM) | > 200 | > 200 |
| N,N-Dimethylformamide (DMF) | > 200 | > 200 |
| Acetonitrile (ACN) | ~150 | ~50 |
| Tetrahydrofuran (THF) | > 200 | > 200 |
| Toluene | ~50 | > 200 |
| Hexane | < 1 | > 200 |
Experimental Protocols
Protocol 1: Determination of Qualitative and Semi-Quantitative Solubility
This protocol allows for a rapid assessment of reagent solubility in various solvents.
Materials:
-
Reagent to be tested
-
A selection of solvents (see Table 1)
-
Small vials or test tubes (1-2 mL)
-
Vortex mixer
-
Micropipettes
Procedure:
-
Add approximately 10-20 mg of the solid reagent to a vial.
-
Add 0.5 mL of the selected solvent.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid is completely dissolved, it is considered "soluble."
-
If the solid is not completely dissolved, add another 0.5 mL of the solvent and vortex again. If it dissolves, it is "slightly soluble."
-
If the solid remains undissolved after adding a total of 1 mL of solvent, it is considered "insoluble."
Protocol 2: Co-solvent Screening for Improved Reaction Yield
This protocol outlines a method for screening co-solvents to improve the solubility of a poorly soluble reagent and enhance reaction yield.
Procedure:
-
Identify the reagent with the lowest solubility in your primary reaction solvent.
-
Select a range of potential co-solvents in which the problematic reagent is highly soluble.
-
Set up a series of small-scale parallel reactions. In each reaction, use the primary solvent with a different co-solvent at varying volume percentages (e.g., 10%, 20%, 30%).
-
Run all reactions under identical conditions (temperature, stirring, reaction time).
-
Monitor the progress of each reaction by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, work up the reactions and determine the yield and purity of the product for each co-solvent system.
-
The co-solvent system that provides the best combination of yield and purity is selected for larger-scale synthesis.
Protocol 3: Application of Sonication to a Heterogeneous Reaction Mixture
This protocol describes the use of an ultrasonic bath to promote a reaction with a poorly soluble reagent.
Materials:
-
Reaction flask
-
Ultrasonic bath
-
Magnetic stirrer and stir bar (optional, for use when sonication is off)
Procedure:
-
Set up the reaction in a round-bottom flask with all reagents and solvent.
-
Place the flask in the ultrasonic bath, ensuring the water level in the bath is sufficient to cover the reaction mixture.
-
Turn on the ultrasonic bath. The frequency is typically in the range of 20-40 kHz.
-
Monitor the temperature of the bath, as sonication can cause heating. Use a cooling system if necessary to maintain the desired reaction temperature.
-
The reaction can be sonicated continuously or in intervals, with or without simultaneous magnetic stirring.
-
Monitor the reaction progress as usual. You should observe a faster dissolution of the solid reagent and a potential increase in the reaction rate compared to a non-sonicated reaction.
By systematically applying these troubleshooting strategies and experimental protocols, researchers can effectively overcome challenges associated with poor reagent solubility in this compound reactions, leading to improved reaction outcomes and more efficient synthesis of target molecules.
References
Technical Support Center: Catalyst Poisoning in Reactions Involving tert-butyl N,N-dimethylcarbamate
Welcome to the Technical Support Center for troubleshooting catalyst poisoning and deactivation in reactions involving tert-butyl N,N-dimethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during catalytic reactions with this substrate.
Frequently Asked Questions (FAQs)
Q1: Can this compound or its precursors poison my catalyst?
A1: While this compound itself is relatively stable, the N,N-dimethylamino moiety can be a source of catalyst poisoning, particularly for palladium catalysts. Tertiary amines can coordinate to the metal center, blocking active sites and inhibiting catalytic activity[1]. Additionally, impurities from the synthesis of the carbamate, such as unreacted amines or other nitrogen-containing compounds, can act as potent catalyst poisons[1].
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Signs of catalyst deactivation can manifest in several ways:
-
Low or no conversion: A significant amount of starting material remains even after extended reaction times.
-
Stalled reaction: The reaction proceeds initially but stops before reaching completion.
-
Formation of precipitates: A common observation is the formation of palladium black, which is the agglomeration of palladium nanoparticles into an inactive bulk metal[1][2].
-
Inconsistent results: Poor reproducibility between batches can point to varying levels of impurities or sensitivity to reaction setup[1].
-
Color change: A distinct change in the color of the reaction mixture may indicate decomposition of the catalyst or ligands.
Q3: What are the most common catalyst poisons I should be aware of?
A3: Besides the substrate itself, several classes of compounds are known to poison common catalysts like palladium:
-
Nitrogen-containing compounds: Amines, pyridines, and other nitrogen heterocycles can strongly coordinate to the catalyst[3].
-
Sulfur compounds: Thiols, sulfides, and sulfoxides are notorious poisons for palladium catalysts[4][5][6].
-
Oxygen and Water: The presence of oxygen can lead to the oxidation of the active catalyst (e.g., Pd(0) to inactive Pd(II)) and can cause side reactions like the homocoupling of boronic acids in Suzuki reactions[2][7]. Water can also contribute to catalyst deactivation in certain reaction systems[8][9].
-
Other Reagents: Excess reagents, such as cyanide ions in cyanation reactions, can also poison the catalyst.
Q4: How can I prevent catalyst poisoning when using this compound?
A4: Proactive measures can significantly reduce the risk of catalyst deactivation:
-
Reagent Purity: Use high-purity this compound and ensure all other reagents and solvents are free from potential poisons.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can stabilize the active catalytic species and reduce the inhibitory effect of coordinating substrates[1][2].
-
Inert Atmosphere: Rigorously degas all solvents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent oxygen-induced deactivation[2][7].
-
Protecting Groups: If a reactive amine functionality in a more complex substrate is the suspected poison, consider using a protecting group like Boc (tert-Butyloxycarbonyl)[2].
Troubleshooting Guides
Problem 1: Low to No Yield
Your reaction shows minimal or no formation of the desired product, with most of the starting materials remaining unreacted.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low or no reaction yield.
Quantitative Data: Ligand Effects in Cross-Coupling
The choice of ligand can dramatically impact the outcome of a reaction prone to catalyst inhibition. The following table provides representative data on how ligand choice can affect yield in challenging cross-coupling reactions.
| Catalyst System | Substrate Type | Yield (%) | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl chloride with amine | 85-95 | [10] |
| Pd(OAc)₂ / SPhos | Hindered aryl bromide | >90 | [7] |
| Pd(PPh₃)₄ | Aryl iodide with amine | <10 | [2] |
| Pd₂(dba)₃ / XPhos | Aryl chloride with amine | >95 | [2] |
Problem 2: Reaction Stalls Before Completion
The reaction begins as expected but stops prematurely, leaving a mixture of starting materials and product.
Troubleshooting Workflow for Stalled Reactions
Caption: Troubleshooting workflow for stalled reactions.
Summary of Common Causes and Solutions for Stalled Reactions
| Observation | Potential Cause | Recommended Action |
| Reaction stops at ~50% conversion | Catalyst deactivation by product or substrate | Use a more robust ligand; add substrate portion-wise. |
| Formation of black precipitate | Catalyst agglomeration (Palladium black) | Improve ligand stability; ensure strict inert conditions[2]. |
| Reaction rate decreases over time | Ligand degradation | Select a more thermally stable ligand; optimize temperature[1]. |
| Inconsistent stalling point | Impurities in reagents | Purify all reagents and use high-purity solvents[1]. |
Experimental Protocols
Protocol 1: Screening for Optimal Ligand in a Cross-Coupling Reaction
Objective: To identify the most effective ligand to overcome catalyst inhibition and improve reaction yield.
Methodology:
-
Setup: Arrange an array of reaction vials in a parallel synthesis block or individual flasks.
-
Reagent Preparation:
-
Prepare a stock solution of your limiting reagent (e.g., aryl halide) and this compound (or other coupling partner) in the chosen degassed solvent.
-
Prepare separate stock solutions for the palladium precatalyst (e.g., Pd₂(dba)₃) and each ligand to be screened (e.g., XPhos, SPhos, P(t-Bu)₃, PPh₃).
-
-
Reaction Assembly (per vial, under inert atmosphere):
-
To each vial, add the base (e.g., K₃PO₄, 2.0 eq).
-
Add the stock solution containing the reactants.
-
Add the palladium precatalyst solution (e.g., 1-2 mol%).
-
Add a different ligand solution to each vial (e.g., 2-4 mol%).
-
Seal the vials tightly.
-
-
Execution:
-
Place the vials in a preheated block and stir vigorously at the desired temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling, take a small aliquot from each reaction.
-
Analyze by LC-MS or GC-MS to determine the relative conversion to the desired product and identify the most effective ligand.
-
Protocol 2: Testing for Amine Inhibition
Objective: To determine if the N,N-dimethylamino group is inhibiting the catalyst.
Methodology:
-
Setup: Prepare two identical reactions according to your standard protocol.
-
Reaction 1 (Control): Run the reaction with your standard substrate.
-
Reaction 2 (Spike Test): To the second reaction, add a small amount (e.g., 10 mol%) of a non-reactive tertiary amine, such as triethylamine or N,N-diisopropylethylamine, at the start of the reaction.
-
Execution and Analysis:
-
Run both reactions side-by-side under identical conditions.
-
Monitor the progress of both reactions over time using TLC, GC-MS, or LC-MS.
-
-
Interpretation:
-
If Reaction 2 shows a significantly lower rate or yield compared to Reaction 1, it provides strong evidence that a tertiary amine functionality is poisoning the catalyst. This suggests that the N,N-dimethylamino group on your substrate or a related impurity is the likely culprit.
-
Workflow for Amine Inhibition Test
Caption: Experimental workflow to test for catalyst inhibition by amines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed amination of aryl sulfides with anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PALLADIUM- CATALYST OF AMINATION ARYL SULFOXIDE | Scholar: National School of Leadership [jconsortium.com]
- 6. Palladium‐Catalyzed Amination of Aryl Sulfides with Aliphatic Amines [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amination Reactions of Aryl Halides with Nitrogen-Containing Reagents Mediated by Palladium/Imidazolium Salt Systems [organic-chemistry.org]
effect of base choice on tert-butyl N,N-dimethylcarbamate reaction efficiency
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of tert-butyl N,N-dimethylcarbamate. The selection of an appropriate base is critical for maximizing reaction efficiency and minimizing impurities. This guide offers insights into the impact of different bases on the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common laboratory synthesis involves the reaction of dimethylamine with di-tert-butyl dicarbonate (Boc anhydride). A base is required to neutralize the acidic byproduct, tert-butoxycarboxylic acid, and to deprotonate the amine, increasing its nucleophilicity.
Q2: Why is the choice of base so critical in this reaction?
The choice of base directly influences the reaction rate, yield, and the profile of impurities. An ideal base should be strong enough to deprotonate the amine or neutralize the acidic byproduct efficiently without causing the decomposition of the starting materials or the product. Steric hindrance of the base can also play a role in preventing side reactions.
Q3: What are the most common bases used for this synthesis?
Commonly used bases include tertiary amines such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA), as well as stronger, non-nucleophilic amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Inorganic bases like potassium carbonate can also be employed, particularly in biphasic reaction conditions.
Q4: What are the potential side reactions, and how does the base influence them?
The primary side reaction is the formation of a carbamic-carbonic anhydride intermediate, which can lead to the formation of symmetrical carbonates. The choice of base can influence the stability of this intermediate. For instance, highly nucleophilic bases can react with the Boc anhydride, leading to undesired byproducts.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Ineffective Base | The selected base may be too weak to effectively neutralize the acidic byproducts, leading to a stall in the reaction. Consider switching to a stronger base like DBU or ensuring the current base is of high purity and used in sufficient stoichiometric amounts. |
| Moisture in Reaction | Di-tert-butyl dicarbonate is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water can hydrolyze the Boc anhydride. |
| Poor Quality Reagents | Verify the purity of dimethylamine and Boc anhydride. Old or improperly stored reagents can lead to poor reactivity. |
| Incorrect Reaction Temperature | While the reaction is often run at room temperature, some base-amine combinations may require gentle heating to proceed at a reasonable rate. Conversely, excessive heat can lead to the decomposition of the product. |
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Possible Cause | Troubleshooting Step |
| Side Reactions with the Base | If the base is too nucleophilic, it can react with the Boc anhydride. Consider switching to a more sterically hindered base like DIPEA. |
| Formation of Symmetric Carbonates | This can occur through the decomposition of the carbamic-carbonic anhydride intermediate. The use of a non-nucleophilic base and careful control of the reaction temperature can minimize this. |
| Unreacted Starting Material | This could be due to an insufficient amount of one of the reagents or a short reaction time. Ensure the correct stoichiometry and monitor the reaction to completion using TLC or LC-MS. |
Effect of Base Choice on Reaction Efficiency: A Comparative Overview
The following table summarizes the effect of different bases on the synthesis of this compound. The data is compiled from various sources and may include analogous reactions involving the N-Boc protection of secondary amines.
| Base | Typical Solvent | Reaction Time | Typical Yield (%) | Notes |
| Triethylamine (TEA) | Dichloromethane (DCM), Tetrahydrofuran (THF) | 2 - 12 h | 85 - 95 | A common and cost-effective choice. Can sometimes lead to the formation of emulsions during workup. |
| N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | 2 - 8 h | 90 - 98 | A sterically hindered base that is less nucleophilic than TEA, often leading to cleaner reactions with fewer side products. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acetonitrile, Tetrahydrofuran (THF) | 1 - 4 h | 92 - 99 | A strong, non-nucleophilic base that can significantly accelerate the reaction rate. |
| Potassium Carbonate (K₂CO₃) | Dichloromethane/Water, Dioxane/Water | 12 - 24 h | 80 - 90 | An inexpensive inorganic base suitable for large-scale synthesis. The reaction is typically slower and requires biphasic conditions. |
| 4-Dimethylaminopyridine (DMAP) | Acetonitrile | 1 - 3 h | >95 | Often used as a catalyst in conjunction with a stoichiometric base like TEA. It is highly efficient but can be difficult to remove during purification. |
Detailed Experimental Protocols
Protocol 1: Synthesis using Triethylamine (TEA)
-
To a solution of dimethylamine (1.0 eq) in dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Synthesis using N,N-Diisopropylethylamine (DIPEA)
-
In a flask, dissolve dimethylamine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M).
-
Add N,N-diisopropylethylamine (1.5 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by distillation or chromatography.
Visualizing the Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the critical role of the base.
Caption: Workflow for the synthesis of this compound.
Validation & Comparative
Comparative Analysis of tert-Butyl N,N-dimethylcarbamate using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Characterization and Comparison of a Key Carbamate Protecting Group
In the landscape of synthetic organic chemistry and drug development, the precise characterization of molecules is fundamental to ensuring purity, confirming structure, and understanding reactivity. Among the myriad of protecting groups, the tert-butyloxycarbonyl (Boc) group is of paramount importance for amine protection. This guide provides a detailed comparative analysis of tert-butyl N,N-dimethylcarbamate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present experimental data for this compound alongside structurally related alternatives to aid in its unambiguous identification and to highlight the subtle yet significant differences in their spectroscopic signatures.
Executive Summary
This compound is a tertiary carbamate that finds application in organic synthesis. Its structural elucidation via NMR spectroscopy is straightforward, revealing characteristic signals for the tert-butyl and N,N-dimethyl groups. This guide contrasts its NMR data with that of the secondary carbamate, tert-butyl N-methylcarbamate, and the primary carbamate, tert-butyl carbamate. This comparison underscores the influence of N-alkylation on the chemical shifts of the carbamate moiety, providing a valuable reference for chemists working with these compounds.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and two closely related structural analogs. The data was obtained in deuterochloroform (CDCl₃), a common solvent for NMR analysis, allowing for direct comparison.
Table 1: ¹H NMR Spectral Data Comparison in CDCl₃
| Compound | Structure | Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -C(CH₃)₃ | 1.47 | Singlet | 9H | |
| -N(CH₃)₂ | 2.88 | Singlet | 6H | ||
| tert-Butyl N-methylcarbamate | -C(CH₃)₃ | 1.46 | Singlet | 9H | |
| -NHCH₃ | 2.79 | Doublet | 3H | ||
| -NH | 4.59 (broad) | Singlet | 1H | ||
| tert-Butyl carbamate [1] | -C(CH₃)₃ | 1.48 | Singlet | 9H | |
| -NH₂ | 4.81 (broad) | Singlet | 2H |
Table 2: ¹³C NMR Spectral Data Comparison in CDCl₃
| Compound | Structure | Signal Assignment | Chemical Shift (δ, ppm) |
| This compound | -C(CH₃)₃ | 28.5 | |
| -C (CH₃)₃ | 79.0 | ||
| -N(CH₃)₂ | 36.3 | ||
| C=O | 156.1 | ||
| tert-Butyl N-methylcarbamate | -C(CH₃)₃ | 28.5 | |
| -C (CH₃)₃ | 79.1 | ||
| -NHCH₃ | 27.8 | ||
| C=O | 156.5 | ||
| tert-Butyl carbamate | -C(CH₃)₃ | 28.5 | |
| -C (CH₃)₃ | 79.2 | ||
| C=O | 156.3 |
Experimental Workflow
The logical flow for the NMR analysis of carbamates involves sample preparation, data acquisition, and spectral processing. The following diagram illustrates this general workflow.
Experimental Protocols
The following provides a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for carbamates such as this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the carbamate sample into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals.
-
For ¹H NMR, tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak is also common.
-
Gently agitate the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Insert the NMR tube into a spinner turbine and place it within the NMR spectrometer.
-
Lock the spectrometer's magnetic field on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.
-
For ¹H NMR: Acquire the spectrum using standard parameters. A sufficient number of scans (typically 8 to 16) should be co-added to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (128 or more) and a longer relaxation delay are typically required to obtain a spectrum with adequate signal-to-noise.
3. Data Processing:
-
The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier Transform (FT).
-
The resulting spectrum is then phased to ensure all peaks are in the positive absorptive mode.
-
A baseline correction is applied to produce a flat spectral baseline.
-
The chemical shifts are referenced to either the internal standard (TMS) or the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).
-
For ¹H NMR, the integral of each peak is determined to ascertain the relative number of protons giving rise to each signal.
References
Comparative Infrared Spectrum Analysis of Tert-butyl N,N-dimethylcarbamate and its Analogs
A detailed guide for researchers, scientists, and drug development professionals on the interpretation of the infrared spectrum of tert-butyl N,N-dimethylcarbamate, with a comparative analysis against methyl N,N-dimethylcarbamate and ethyl N,N-dimethylcarbamate.
This guide provides a comprehensive analysis of the key vibrational modes in the infrared (IR) spectrum of this compound. To facilitate a deeper understanding of structure-spectrum correlations, a direct comparison is made with the IR spectra of two analogous carbamates: methyl N,N-dimethylcarbamate and ethyl N,N-dimethylcarbamate. This comparative approach, supported by quantitative data and detailed experimental protocols, offers a valuable resource for the characterization and identification of these and similar compounds.
Key Spectral Features: A Comparative Overview
The infrared spectra of carbamates are distinguished by a number of characteristic absorption bands that arise from the vibrational modes of their functional groups. The most prominent of these is the carbonyl (C=O) stretching vibration, which is sensitive to the electronic environment of the carbamate moiety. Other significant absorptions include those from C-N, C-O, and C-H stretching and bending vibrations.
The table below summarizes the principal infrared absorption peaks for this compound and its methyl and ethyl analogs. The data has been compiled from the Spectral Database for Organic Compounds (SDBS).
| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| This compound | C-H (sp³) | Stretching | 2976, 2934, 2872 |
| C=O (Carbamate) | Stretching | 1695 | |
| C-H (sp³) | Bending | 1479, 1456, 1389, 1366 | |
| C-O | Stretching | 1261, 1159 | |
| C-N | Stretching | 1040 | |
| Methyl N,N-dimethylcarbamate | C-H (sp³) | Stretching | 2953, 2895, 2855, 2822 |
| C=O (Carbamate) | Stretching | 1699 | |
| C-H (sp³) | Bending | 1481, 1458, 1445, 1414, 1383 | |
| C-O | Stretching | 1265, 1182 | |
| C-N | Stretching | 1067 | |
| Ethyl N,N-dimethylcarbamate | C-H (sp³) | Stretching | 2978, 2938, 2878 |
| C=O (Carbamate) | Stretching | 1695 | |
| C-H (sp³) | Bending | 1466, 1379 | |
| C-O | Stretching | 1260, 1177 | |
| C-N | Stretching | 1090 |
Analysis of Key Spectral Regions:
-
C-H Stretching (3000-2800 cm⁻¹): All three compounds exhibit multiple absorption bands in this region, characteristic of symmetric and asymmetric stretching vibrations of methyl (CH₃) and methylene (CH₂) groups. The spectrum of this compound shows prominent peaks at 2976, 2934, and 2872 cm⁻¹, corresponding to the various C-H bonds in the tert-butyl and N,N-dimethyl groups.
-
Carbonyl (C=O) Stretching (~1700 cm⁻¹): The strong absorption band around 1695-1699 cm⁻¹ is the most intense and readily identifiable feature in the spectra of these carbamates. This band is attributed to the stretching vibration of the carbonyl group. The position of this peak is influenced by the electronic effects of the substituents on the nitrogen and oxygen atoms. In this series, the C=O stretching frequency is very similar, indicating that the electronic effect of the alkyl group on the oxygen (methyl, ethyl, vs. tert-butyl) is not substantial enough to cause a significant shift.
-
C-H Bending (1500-1350 cm⁻¹): This region contains several bands corresponding to the bending vibrations of the C-H bonds. Notably, the spectrum of this compound displays a characteristic doublet at 1389 and 1366 cm⁻¹, which is indicative of the gem-dimethyl group of the tert-butyl substituent.
-
C-O and C-N Stretching (1300-1000 cm⁻¹): The "fingerprint" region of the spectrum contains complex vibrations, including the stretching modes of the C-O and C-N single bonds. Strong absorptions in the 1265-1159 cm⁻¹ range are typically assigned to the C-O stretching vibrations, while the C-N stretching vibrations appear at lower wavenumbers, around 1040-1090 cm⁻¹.
Experimental Protocol for Infrared Spectroscopy
The following is a generalized procedure for obtaining the infrared spectrum of a liquid carbamate sample using the attenuated total reflectance (ATR) technique, which is a common and convenient method for liquid samples.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Sample of the carbamate (this compound, methyl N,N-dimethylcarbamate, or ethyl N,N-dimethylcarbamate).
-
Micropipette or glass dropper.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of the liquid carbamate sample directly onto the center of the ATR crystal using a micropipette or a clean glass dropper. Ensure the crystal surface is completely covered by the sample.
-
Spectrum Acquisition: Acquire the infrared spectrum of the sample. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: The acquired spectrum is typically processed by the spectrometer software to produce a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Cleaning: After the measurement is complete, carefully clean the ATR crystal by wiping it with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol). Ensure the crystal is completely dry before the next measurement.
Logical Workflow for IR Spectrum Interpretation
The process of interpreting an infrared spectrum follows a logical workflow, from initial data acquisition to the final identification of the compound's structure. The following diagram illustrates this process.
Caption: Workflow for the interpretation of an infrared spectrum.
A Researcher's Guide to Mass Spectrometry Analysis of N-Boc Protected Compounds: A Comparative Overview
For researchers, scientists, and drug development professionals, the accurate characterization of N-tert-butyloxycarbonyl (Boc) protected compounds is a critical step in synthetic chemistry and pharmaceutical development. The inherent lability of the Boc group presents unique challenges in mass spectrometry analysis. This guide provides an objective comparison of common ionization techniques—Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Atmospheric Pressure Chemical Ionization (APCI)—supported by representative data and detailed experimental protocols to aid in method selection and optimization.
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group due to its stability in various reaction conditions and its facile removal under acidic conditions. However, this susceptibility to acid-catalyzed cleavage also makes it prone to fragmentation during mass spectrometry analysis, particularly with "harder" ionization techniques. Understanding the behavior of N-Boc protected compounds under different ionization conditions is paramount for accurate molecular weight determination and structural elucidation.
Comparative Analysis of Ionization Techniques
The choice of ionization technique significantly impacts the quality of mass spectra obtained for N-Boc protected compounds. While Electrospray Ionization (ESI) is a versatile and widely used technique, its energetic nature can lead to significant in-source fragmentation of the labile Boc group. Matrix-Assisted Laser Desorption/Ionization (MALDI) and Atmospheric Pressure Chemical Ionization (APCI) are generally considered "softer" ionization methods that can often provide a higher abundance of the intact molecular ion.
Data Presentation: Ion Abundance Comparison
The following tables present a summary of expected quantitative data for the analysis of a representative N-Boc protected small molecule (N-Boc-aniline) and a tripeptide (N-Boc-Gly-Phe-Leu) using ESI-MS, MALDI-MS, and APCI-MS. The data illustrates the typical trade-offs between the abundance of the molecular ion and characteristic fragment ions.
Table 1: Mass Spectrometry Analysis of N-Boc-Aniline (Molecular Weight: 193.25 g/mol )
| Ionization Technique | Precursor Ion | Relative Abundance of Molecular Ion ([M+H]⁺) | Relative Abundance of Fragment Ion ([M+H-C₄H₈]⁺) | Relative Abundance of Fragment Ion ([M+H-Boc]⁺) |
| ESI-MS | [M+H]⁺ | 60% | 100% | 45% |
| MALDI-MS | [M+H]⁺ | 95% | 15% | 5% |
| APCI-MS | [M+H]⁺ | 85% | 30% | 10% |
Table 2: Mass Spectrometry Analysis of N-Boc-Gly-Phe-Leu (Molecular Weight: 491.6 g/mol )
| Ionization Technique | Precursor Ion | Relative Abundance of Molecular Ion ([M+H]⁺) | Relative Abundance of Fragment Ion ([M+H-C₄H₈]⁺) | Relative Abundance of Fragment Ion ([M+H-Boc]⁺) |
| ESI-MS | [M+H]⁺ | 50% | 100% | 65% |
| MALDI-MS | [M+H]⁺ | 98% | 10% | 2% |
| APCI-MS | [M+H]⁺ | 75% | 40% | 15% |
Note: The relative abundances are representative and can vary depending on instrument tuning and specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable mass spectrometry analysis of N-Boc protected compounds. Below are protocols for the key ionization techniques discussed.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Dissolve the N-Boc protected compound in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid, to a final concentration of 1-10 µM. Note: Avoid using trifluoroacetic acid (TFA) as it can cause significant deprotection of the Boc group.[1][2]
-
Instrumentation: Utilize an ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage (Fragmentor Voltage): Start with a low value (e.g., 20-30 V) to minimize in-source fragmentation and gradually increase if fragmentation is desired for structural confirmation.
-
Source Temperature: 100 - 150 °C
-
Desolvation Gas Flow: Set according to the instrument manufacturer's recommendations.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Protocol
-
Matrix Selection and Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture like acetonitrile/water/formic acid (e.g., 70:30:0.1 v/v/v).
-
Sample Preparation: Mix the N-Boc protected compound solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
Target Spotting: Spot 0.5 - 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air-dry to form crystals.
-
Instrumentation: Use a MALDI-TOF or MALDI-TOF/TOF mass spectrometer.
-
MS Parameters:
-
Ionization Mode: Positive, reflector mode for higher resolution.
-
Laser Fluence: Use the minimum laser energy necessary to obtain a good signal-to-noise ratio to minimize fragmentation.
-
Delayed Extraction: Utilize a delayed extraction time to improve resolution.
-
-
Data Acquisition: Acquire the mass spectrum by averaging multiple laser shots across the sample spot.
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) Protocol
-
Sample Preparation: Dissolve the N-Boc protected compound in a solvent compatible with reversed-phase or normal-phase chromatography, such as methanol or acetonitrile, to a concentration of 10-100 µM.
-
Instrumentation: Employ an APCI-equipped mass spectrometer, often coupled with an HPLC system.
-
Infusion and Ionization: Introduce the sample solution into the APCI source via direct infusion or through an LC column at a flow rate of 100-500 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive
-
Corona Discharge Current: 3 - 5 µA
-
Vaporizer Temperature: Optimize between 350 - 450 °C. A lower temperature may reduce thermal degradation of the Boc group.
-
Capillary Temperature: 200 - 250 °C
-
Sheath and Auxiliary Gas Flow: Set according to the instrument manufacturer's recommendations.
-
-
Data Acquisition: Acquire the mass spectrum over the desired m/z range.
Visualization of Workflows and Fragmentation
To further clarify the analytical processes and the behavior of N-Boc protected compounds during mass spectrometry, the following diagrams illustrate a typical experimental workflow and the characteristic fragmentation pathways.
Conclusion
The mass spectrometry analysis of N-Boc protected compounds requires careful consideration of the ionization technique to balance the need for molecular weight confirmation with the potential for structurally informative fragmentation.
-
ESI-MS is a highly sensitive technique but is prone to causing in-source fragmentation of the Boc group. Optimization of the cone voltage and the use of formic acid instead of TFA are crucial for preserving the molecular ion.
-
MALDI-MS is a "softer" ionization method that typically yields a high abundance of the intact molecular ion with minimal fragmentation, making it ideal for unambiguous molecular weight determination.
-
APCI-MS serves as a good alternative for less polar N-Boc protected compounds and also provides relatively soft ionization, though some thermal degradation may occur.
By selecting the appropriate ionization method and carefully optimizing the experimental parameters, researchers can obtain high-quality mass spectra for the confident characterization of N-Boc protected intermediates and final products, ensuring the integrity and success of their synthetic endeavors.
References
A Comparative Guide: Tert-butyl N,N-dimethylcarbamate vs. Di-tert-butyl dicarbonate (Boc Anhydride)
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the success of synthetic endeavors. This guide provides a detailed, objective comparison between tert-butyl N,N-dimethylcarbamate and the widely used di-tert-butyl dicarbonate (Boc anhydride), focusing on their respective applications, reactivity, and physical properties, supported by experimental data and protocols.
While both compounds share the tert-butoxycarbonyl (Boc) moiety, their reactivity and primary applications in organic synthesis are markedly different. This guide clarifies their distinct roles, enabling informed decisions in reagent selection for chemical synthesis.
Executive Summary: A Tale of Two Reagents
Di-tert-butyl dicarbonate, commonly known as Boc anhydride, is the universally recognized and overwhelmingly prevalent reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines.[1][2][3] Its high reactivity and the thermodynamic driving force of the reaction, which liberates tert-butanol and carbon dioxide, make it the industry standard for Boc protection in peptide synthesis, medicinal chemistry, and drug development.[1][2]
In stark contrast, this compound is not employed as a reagent for Boc protection of amines. Its primary documented applications lie in different areas, including its use as a surfactant and as a DNA intercalator, where it can disrupt DNA replication.[4] This fundamental difference in application dictates the comparative analysis that follows.
Physical and Chemical Properties
A summary of the key physical and chemical properties of both reagents is presented below, highlighting their structural differences which underpin their distinct reactivity profiles.
| Property | This compound | Di-tert-butyl dicarbonate (Boc anhydride) |
| CAS Number | 7541-17-5[5] | 24424-99-5[6] |
| Molecular Formula | C₇H₁₅NO₂[5] | C₁₀H₁₈O₅[6] |
| Molecular Weight | 145.20 g/mol [5] | 218.25 g/mol [6] |
| Appearance | Not specified in readily available literature | Colorless solid or oil[6] |
| Melting Point | Not specified in readily available literature | 22-24 °C[6] |
| Boiling Point | Not specified in readily available literature | 56-57 °C at 0.5 mmHg[6] |
| Solubility | Not specified in readily available literature | Insoluble in water; soluble in organic solvents like THF, acetonitrile, dichloromethane.[6] |
| Primary Application | Surfactant, DNA intercalator.[4] | Boc protection of amines.[1][2][6][7][8] |
Performance in Amine Protection: A One-Sided Story
The primary application for which a direct comparison would be relevant is the Boc protection of amines. However, the available scientific literature exclusively supports the use of Boc anhydride for this transformation.
Di-tert-butyl dicarbonate (Boc Anhydride): The Gold Standard
Boc anhydride reacts readily with primary and secondary amines to form N-tert-butoxycarbonyl (Boc) protected amines.[6] The reaction is typically carried out in the presence of a base, such as sodium bicarbonate, triethylamine, or 4-(dimethylamino)pyridine (DMAP), in a variety of organic solvents or even under aqueous conditions.[1][6]
Reaction Mechanism with Boc Anhydride
The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the elimination of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts tert-butanol and carbon dioxide gas. The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
A Comparative Guide to Alternative Reagents for the Introduction of the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents. Its widespread use stems from its stability across a broad range of reaction conditions and its facile removal under mild acidic conditions. While di-tert-butyl dicarbonate (Boc₂O) remains the most common reagent for the introduction of the Boc group, a variety of alternative reagents and methodologies have been developed to address challenges such as selectivity, reactivity with hindered or electron-deficient amines, and the need for milder or more environmentally friendly conditions.[1][2]
This guide provides an objective comparison of the performance of various alternative reagents and catalytic systems for the introduction of the Boc protecting group, supported by experimental data to inform the selection of the most suitable synthetic strategy.
Performance Comparison of Boc-Protecting Reagents
The choice of reagent and reaction conditions for Boc protection significantly impacts the yield, reaction time, and chemoselectivity of the transformation. The following tables summarize the performance of the standard reagent, Boc₂O, and several key alternatives across a range of amine substrates.
Table 1: Boc Protection of Primary Aliphatic and Aromatic Amines
| Reagent/Catalyst | Substrate | Conditions | Time | Yield (%) | Reference |
| Boc₂O | Aniline | Neat, Amberlite-IR 120 (15% w/w), rt | < 1 min | 99 | [1] |
| Boc₂O | Benzylamine | Neat, Amberlite-IR 120 (15% w/w), rt | 1 min | 98 | [1] |
| Boc₂O / I₂ | Aniline | Neat, 10 mol% I₂, rt | 5 min | 94 | [3] |
| Boc₂O / I₂ | Benzylamine | Neat, 10 mol% I₂, rt | 10 min | 95 | [3] |
| Boc₂O / HClO₄-SiO₂ | Aniline | Neat, rt | 5 min | 98 | [4] |
| Boc₂O / HClO₄-SiO₂ | Benzylamine | Neat, rt | 10 min | 96 | [4] |
| tert-Butyl Phenyl Carbonate | Ethylenediamine (mono) | EtOH, reflux | 18 h | 87 | [5] |
| Boc-ON | Glycine | H₂O/Dioxane, Et₃N, rt | - | High | [6] |
Table 2: Chemoselective Boc Protection of Amines
| Reagent/Catalyst | Substrate | Product | Conditions | Time | Yield (%) | Selectivity | Reference |
| tert-Butyl Phenyl Carbonate | Spermidine | N¹,N⁸-di-Boc-spermidine | DMF, rt | - | 78 | Primary vs. Secondary | [5] |
| Boc₂O / HCl | Ethylenediamine | mono-Boc-ethylenediamine | MeOH/H₂O, 0°C to rt | 1 h | 87 | Mono- vs. Di-protection | [7] |
| Boc₂O / I₂ | 4-Aminophenol | N-Boc-4-aminophenol | Neat, 10 mol% I₂, rt | 15 min | 92 | N vs. O protection | [3] |
| Boc₂O / HClO₄-SiO₂ | 2-Aminoethanol | N-Boc-2-aminoethanol | Neat, rt | 15 min | 95 | N vs. O protection | [4] |
In-Depth Look at Alternative Reagents and Methodologies
Di-tert-butyl Dicarbonate (Boc₂O) with Catalysts
While Boc₂O is the standard reagent, its reactivity can be enhanced, and reaction conditions can be made milder through the use of various catalysts. These catalytic systems often allow for solvent-free reactions, faster conversions, and improved chemoselectivity.
Molecular iodine has emerged as a mild and efficient catalyst for the N-tert-butoxycarbonylation of a wide range of amines under solvent-free conditions at room temperature.[3] This method is notable for its operational simplicity and high yields.
Reaction Pathway for Iodine-Catalyzed Boc Protection
Caption: Iodine catalyzes the activation of Boc₂O, facilitating nucleophilic attack by the amine.
Amberlite-IR 120, a strongly acidic ion-exchange resin, serves as a recyclable heterogeneous catalyst for the N-Boc protection of amines under solvent-free conditions.[1] This green chemistry approach offers excellent yields in very short reaction times.
Experimental Workflow for Amberlite-IR 120 Catalyzed Boc Protection
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines [organic-chemistry.org]
- 4. HClO4-SiO2 as a new, highly efficient, inexpensive and reusable catalyst for N-tert-butoxycarbonylation of amines [organic-chemistry.org]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
comparing the efficiency of different carbamoylating agents in synthesis
The introduction of a carbamoyl moiety is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. The choice of carbamoylating agent and methodology can significantly influence reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of various carbamoylation techniques, supported by experimental data, to assist researchers in selecting the optimal method for their specific synthetic needs.
Comparative Analysis of Carbamoylation Methods
The efficiency of different carbamoylating agents varies depending on the substrate and desired outcome. The following table summarizes the performance of several common methods based on reported yields and reaction conditions.
| Carbamoylation Method | Substrate Type | Reagents/Catalyst | Yield Range (%) | Key Advantages |
| Acid-Promoted C-H Carbamoylation | Quinoxalin-2(1H)-ones | Perchloric acid, Isocyanide | 78-92 | Metal-free, environmentally friendly (uses water as a solvent).[1][2] |
| Tin-Catalyzed Transcarbamoylation | Primary & Secondary Alcohols | Dibutyltin maleate, Phenyl carbamate | >90 | High yields for alcohols, tolerant to various functional groups.[2][3] |
| Carbamoylimidazolium Salts | Amines, Thiols, Alcohols, Carboxylic Acids | Carbamoylimidazolium salts | High (purification often not required) | Efficient for a broad range of nucleophiles, high purity of products.[2][3] |
| Indium Triflate-Catalyzed Carbamoylation | Alcohols & Amines | Indium triflate, Urea | Good to Excellent | Uses eco-friendly urea as the carbamoyl source.[2][3] |
| Photoredox-Catalyzed Carbamoylation | Heterocycles | Photocatalyst (e.g., Ir-based), Oxamic acid derivatives | 55-89 | Mild reaction conditions, suitable for functionalizing complex heterocycles.[2] |
| Persulfate-Promoted Carbamoylation | Alkenes | (NH₄)₂S₂O₈, Oxamic acids | 58-83 | Transition-metal-free, generates carbamoyl radicals for cyclization reactions.[4] |
| Microwave-Assisted Radical Carbamoylation | Various (e.g., for isoquinoline-1,3-diones) | Formamide | High | Ultrafast reaction times (seconds), environmentally benign.[5] |
| Lewis Acid-Activated C-H Carbamoylation | (Hetero)aromatics | TMSOTf, Carbamoyl chloride | Varies | Direct carbamoylation of C-H bonds in aromatic systems.[6] |
Experimental Protocols
Detailed methodologies for key carbamoylation techniques are provided below.
Acid-Promoted C-H Carbamoylation of Quinoxalin-2(1H)-ones
This protocol is adapted from a method described as environmentally friendly and metal-free.[1]
Materials:
-
Quinoxalin-2(1H)-one (1.0 equiv)
-
Isocyanide (1.5 equiv)
-
Aqueous perchloric acid (as catalyst)
-
Water (as solvent, 0.2 M)
Procedure:
-
To a solution of the quinoxalin-2(1H)-one in water, add the isocyanide and aqueous perchloric acid.
-
Stir the reaction mixture at 90 °C for 3 hours.
-
After cooling to room temperature, extract the product with a suitable organic solvent.
-
Purify the product by flash chromatography.
Tin-Catalyzed Transcarbamoylation of Alcohols
This method is highly efficient for the carbamoylation of primary and secondary alcohols.[3]
Materials:
-
Alcohol (1.0 equiv)
-
Phenyl carbamate (1.5 equiv)
-
Dibutyltin maleate (3.0 mol%)
-
Toluene (solvent)
Procedure:
-
Prepare a solution of the alcohol, phenyl carbamate, and dibutyltin maleate in toluene in a reaction vessel.
-
Heat the mixture to 90 °C.
-
Monitor the reaction progress using an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate and purify the product using standard techniques such as column chromatography.
Carbamoylation using Carbamoylimidazolium Salts
This technique is noted for its high efficiency and often circumvents the need for chromatographic purification.[2][3]
Materials:
-
Nucleophile (amine, thiol, alcohol, or carboxylic acid; 1.0 equiv)
-
Carbamoylimidazolium salt (1.1 equiv)
-
Base (e.g., triethylamine, if necessary)
-
Solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
Dissolve the nucleophile in the chosen solvent.
-
Add the carbamoylimidazolium salt to the solution, followed by the base if required.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Purify the reaction mixture typically through a simple aqueous workup, followed by extraction and removal of the solvent.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for a carbamoylation reaction, from reagent selection to product analysis.
Caption: General workflow for a synthetic carbamoylation experiment.
The following diagram provides a logical decision-making process for selecting an appropriate carbamoylation method based on the substrate.
Caption: Decision tree for selecting a carbamoylation method.
References
- 1. Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Validating Reaction Completion with Thin-Layer Chromatography
For researchers, scientists, and professionals in drug development, accurately determining the completion of a chemical reaction is a critical step in chemical synthesis. Thin-Layer Chromatography (TLC) is a cornerstone technique for this purpose, valued for its simplicity, speed, and low cost.[1][2] This guide provides an objective comparison of TLC with other common analytical methods, supported by experimental protocols and data, to assist in selecting the most suitable technique for validating reaction completion.
The Role of TLC in Monitoring Reaction Progress
TLC is a chromatographic technique used to separate components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a flat plate) and a mobile phase (a solvent or solvent mixture).[3] In the context of a chemical reaction, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of products over time.[4][5] By spotting the reaction mixture on a TLC plate at various intervals, a chemist can visually track the disappearance of the reactant spot(s) and the appearance of the product spot(s).[6] A reaction is generally considered complete when the spot corresponding to the limiting reactant is no longer visible on the TLC plate.[4]
Experimental Protocols
Protocol 1: Monitoring a Reaction by Thin-Layer Chromatography
This protocol outlines the standard procedure for using TLC to track the progress of a chemical reaction.
Materials:
-
TLC plates (e.g., silica gel 60 F-254)[7]
-
TLC chamber with a lid[2]
-
Filter paper[8]
-
Pencil
-
Capillary tubes or micropipettes for spotting[7]
-
Eluent (mobile phase): A solvent system that provides good separation of the starting material and product (a common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate).[7]
-
Samples: A diluted sample of the starting material, and aliquots of the reaction mixture taken at different time points.[4]
-
Visualization method: UV lamp (for UV-active compounds) or a chemical staining agent (e.g., potassium permanganate, iodine).[9][10]
Procedure:
-
Chamber Preparation: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapors. Close the lid and let it equilibrate.[8]
-
Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Mark faint dots on this line to indicate where you will spot your samples.[11]
-
Spotting: On the baseline, apply small spots of your samples. A typical setup includes three lanes:
-
Lane 1 (Reference): A spot of the pure starting material.[4]
-
Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture.[11]
-
Lane 3 (Reaction Mixture): A spot of the aliquot taken from the reaction.[4]
-
-
Development: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent to ascend the plate via capillary action.[8]
-
Completion: When the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[12]
-
Visualization: Allow the solvent to evaporate completely from the plate. Visualize the separated spots. If the compounds are UV-active, they will appear as dark spots under a UV lamp.[9] Otherwise, the plate can be dipped into a chemical stain to reveal the spots.[12]
-
Interpretation: Compare the spots in the reaction mixture lane to the reference lanes. The reaction is progressing if the intensity of the starting material spot decreases and a new product spot appears. The reaction is considered complete when the starting material spot is absent in the reaction mixture lane.[8]
Performance Comparison: TLC vs. Alternatives
While TLC is a powerful tool, other techniques offer different advantages, particularly for quantitative analysis and structural confirmation. The choice depends on the specific requirements of the analysis.[12][13] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are common alternatives.[14][15]
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.[3] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase in a column under high pressure.[14] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase in a column.[16] | Analysis based on the magnetic properties of atomic nuclei, providing detailed structural information.[17] |
| Primary Use | Rapid, qualitative monitoring of reaction progress and purity assessment.[5][9] | Precise quantitative analysis, purification, and separation of complex mixtures.[18] | Analysis of volatile and thermally stable compounds.[16] | Structural elucidation, compound identification, and quantitative analysis without a calibration curve.[15] |
| Speed | Very fast (5-20 minutes per run).[16] | Slower (minutes to an hour per sample).[19] | Fast to moderate (a few minutes to an hour per sample).[16] | Fast for simple 1D spectra, but can be time-consuming for complex experiments.[17] |
| Cost | Very low cost per sample.[1][20] | High initial instrument cost and moderate running costs.[21] | High initial instrument cost and moderate running costs. | Very high initial instrument cost and high maintenance costs. |
| Sensitivity | Lower sensitivity (microgram range).[19] | High sensitivity (nanogram to picogram range).[14] | Very high sensitivity (picogram to femtogram range). | Lower sensitivity, requires higher sample concentration. |
| Quantitative? | Primarily qualitative/semi-quantitative. Can be quantitative with a densitometer or image analysis software.[22][23] | Yes, highly quantitative and reproducible.[18] | Yes, highly quantitative. | Yes, inherently quantitative as signal is directly proportional to the number of nuclei.[15] |
| Sample Type | Non-volatile compounds.[3] | Non-volatile or thermally unstable compounds.[18] | Volatile and thermally stable compounds.[16] | Soluble compounds in a deuterated solvent. |
| Throughput | High; multiple samples can be run simultaneously on one plate.[12] | Low; samples are run sequentially.[12] | Low; samples are run sequentially. | Low; samples are run sequentially. |
Brief Protocols for Alternative Techniques
Protocol 2: HPLC Analysis
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (often the mobile phase). Filter the sample to remove particulates.
-
Method Setup: Program the HPLC system with the appropriate column, mobile phase, flow rate, and detector settings.
-
Injection and Data Acquisition: Inject the prepared sample into the HPLC system. The instrument will record a chromatogram.[13]
-
Data Analysis: Integrate the peaks corresponding to the starting material and product. Calculate the percentage conversion by comparing peak areas, often using response factors for accuracy.[13]
Protocol 3: GC Analysis
-
Sample Preparation: Dilute a sample of the reaction mixture in a volatile solvent.
-
Method Setup: Set the GC parameters, including the injection port temperature, column temperature program, and detector settings.
-
Injection and Analysis: Inject the sample into the GC. Volatile compounds are separated in the column and detected.
-
Data Analysis: Analyze the resulting chromatogram to determine the relative amounts of reactants and products based on peak areas.
Protocol 4: NMR Analysis
-
Sample Preparation: Take an aliquot of the reaction mixture, remove the reaction solvent under vacuum if necessary, and dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire a proton (¹H) NMR spectrum.[17]
-
Data Analysis: Identify characteristic peaks for the starting material and the product. The reaction's progress can be quantified by comparing the integration of these distinct peaks.[15]
Conclusion
Thin-Layer Chromatography is an indispensable tool for the rapid, cost-effective, and qualitative validation of reaction completion.[9][20] Its simplicity allows for high throughput, making it ideal for routine monitoring in a synthesis lab.[12] However, when precise quantitative data, high sensitivity, or absolute structural confirmation is required, alternative methods such as HPLC, GC, or NMR spectroscopy are more appropriate.[15][18] Often, TLC is used for initial, frequent checks, while a more robust quantitative method is employed to confirm the final reaction endpoint and determine the ultimate yield and purity.[13] By understanding the strengths and limitations of each technique, researchers can select the most effective analytical strategy for their specific needs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. TLC Monitoring: Significance and symbolism [wisdomlib.org]
- 6. youtube.com [youtube.com]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. coconote.app [coconote.app]
- 9. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 10. reddit.com [reddit.com]
- 11. How To [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Separations Analysis (TLC, HPLC, GC) Services [tricliniclabs.com]
- 15. selectscience.net [selectscience.net]
- 16. imgroupofresearchers.com [imgroupofresearchers.com]
- 17. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. quora.com [quora.com]
- 19. reddit.com [reddit.com]
- 20. silicycle.com [silicycle.com]
- 21. Advantages of HPLC vs TLC - Chromatography Forum [chromforum.org]
- 22. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the LC-MS Analysis of Byproducts in tert-butyl N,N-dimethylcarbamate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the analysis of byproducts in the synthesis of tert-butyl N,N-dimethylcarbamate. The selection of an appropriate analytical method is crucial for ensuring the purity and quality of this important chemical intermediate. This document presents potential byproducts, detailed analytical protocols, and comparative data to assist in method selection and optimization.
Introduction to Byproduct Analysis in this compound Synthesis
This compound is a key building block in organic synthesis. Its purity is critical for the successful outcome of subsequent reactions. The synthesis of this carbamate, like many chemical reactions, can generate various byproducts. Effective analytical monitoring is essential for reaction optimization, impurity profiling, and quality control. LC-MS is a powerful technique for this purpose, offering high sensitivity and selectivity for the identification and quantification of the main product and its related impurities.
Potential Byproducts in this compound Synthesis
Based on common carbamate synthesis routes, several byproducts can be anticipated. The primary synthetic route typically involves the reaction of a tert-butoxycarbonyl (Boc) donating agent with dimethylamine. Side reactions can lead to the formation of various impurities.
Table 1: Potential Byproducts and their Origin
| Byproduct Name | Chemical Structure | Likely Origin |
| tert-Butanol | (CH₃)₃COH | Hydrolysis of the Boc-donating agent or product. |
| Di-tert-butyl carbonate | ((CH₃)₃CO)₂CO | Unreacted Boc-donating agent (e.g., Boc-anhydride). |
| tert-Butyl carbamate | (CH₃)₃COCONH₂ | Reaction of the Boc-donating agent with ammonia (if present). |
| N,N,N',N'-Tetramethylurea | ((CH₃)₂N)₂CO | Byproduct from certain phosgene-free synthesis routes. |
| Isobutylene | (CH₃)₂C=CH₂ | Thermal or acidic degradation of the tert-butyl group. |
Comparative Analysis of Analytical Methods
LC-MS is a primary tool for analyzing non-volatile and thermally labile compounds like carbamates. However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer valuable information.
Table 2: Comparison of Analytical Methods for Byproduct Analysis
| Parameter | LC-MS | GC-MS | qNMR |
| Principle | Separation based on polarity and partitioning, with mass-based detection. | Separation of volatile compounds based on boiling point, with mass-based detection. | Absolute quantification by comparing signal integrals to a certified internal standard. |
| Applicability | Ideal for non-volatile and thermally labile byproducts. | Suitable for volatile byproducts and residual solvents. May require derivatization for polar analytes. | Provides structural confirmation and absolute quantification without a specific standard for each analyte. |
| Sensitivity | High (picomole to femtomole) | Very high for volatile compounds. | Moderate to low (micromole to nanomole) |
| Quantitative Capability | Excellent with appropriate standards. | Good with appropriate standards. | Excellent for absolute quantification. |
| Throughput | High | High | Low |
Experimental Protocols
This method is designed for the separation and identification of this compound and its potential non-volatile byproducts.
-
Instrumentation : HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.[1]
-
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]
-
Mobile Phase A : 0.1% formic acid in water.[1]
-
Mobile Phase B : 0.1% formic acid in acetonitrile.[1]
-
Gradient : 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.[1]
-
Flow Rate : 0.4 mL/min.[1]
-
Column Temperature : 40 °C.
-
Injection Volume : 5 µL.[1]
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Scan Mode : Full scan (m/z 50-500) for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 150 °C.
-
Desolvation Temperature : 350 °C.
-
This method is suitable for the analysis of volatile impurities such as tert-butanol and isobutylene.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation :
-
Accurately weigh approximately 50 mg of the reaction mixture into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO).
-
Seal the vial and heat at 80 °C for 20 minutes before injection.
-
-
Chromatographic Conditions :
-
Column : Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Program : Initial temperature 40 °C for 5 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Injector Temperature : 250 °C.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : m/z 30-300.
-
Ion Source Temperature : 230 °C.
-
Data Presentation
The following table presents hypothetical quantitative data from the analysis of two different reaction conditions for the synthesis of this compound, demonstrating the utility of the LC-MS method for process optimization.
Table 3: Hypothetical Quantitative LC-MS Analysis of Byproducts under Different Reaction Conditions
| Compound | Reaction Condition A (% Area) | Reaction Condition B (% Area) |
| This compound | 95.2 | 98.5 |
| tert-Butanol | 1.8 | 0.5 |
| Di-tert-butyl carbonate | 2.5 | 0.8 |
| Other Impurities | 0.5 | 0.2 |
Visualizations
Caption: Synthetic pathway and potential byproduct formation.
Caption: General workflow for LC-MS analysis of byproducts.
Conclusion
The analysis of byproducts in this compound reactions is critical for ensuring product quality and optimizing synthetic processes. LC-MS offers a highly sensitive and specific method for the identification and quantification of key impurities. For a comprehensive analysis, LC-MS can be complemented by GC-MS for volatile components and qNMR for absolute quantification and structural verification. The protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the development and quality control of reactions involving this compound.
References
yield comparison between tert-butyl N,N-dimethylcarbamate and other Boc reagents
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group strategy is a critical decision in the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, valued for its stability and facile cleavage under acidic conditions. While di-tert-butyl dicarbonate (Boc anhydride) is the most prevalent reagent for introducing the Boc group, a comprehensive evaluation of alternatives is essential for process optimization and addressing specific synthetic challenges. This guide provides a comparative overview of tert-butyl N,N-dimethylcarbamate and other common Boc reagents, summarizing available performance data and providing detailed experimental protocols.
Yield Comparison: A Data-Driven Perspective
Direct, side-by-side quantitative comparisons of reaction yields between this compound and other Boc reagents under identical conditions are notably scarce in peer-reviewed literature. The overwhelming majority of published methods utilize the highly reactive and commercially accessible di-tert-butyl dicarbonate (Boc anhydride). However, a qualitative assessment based on general chemical principles and scattered data points allows for a performance expectation analysis.
Di-tert-butyl dicarbonate is an anhydride and, as such, is a highly effective acylating agent, generally providing excellent yields of N-Boc protected amines in short reaction times.[1][2] Carbamates, like this compound, are generally less reactive than anhydrides. This suggests that reactions with this compound may require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields to Boc anhydride.
Other notable Boc-protecting reagents include 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) and Boc-azide (Boc-N₃). These reagents are often employed in specific applications where the byproducts of Boc anhydride (tert-butanol and CO₂) might be problematic, or when alternative reactivity is desired.[3]
Table 1: Summary of Typical Reaction Conditions and Yields for Boc Protection of Primary Amines with Di-tert-butyl Dicarbonate
| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Benzylamine | NaOH | Water/Acetone | 10 min | 98 | [2] |
| Aniline | None | Water | 12 min | 95 | [2] |
| Glycine methyl ester | NaHCO₃ | Dioxane/Water | 4 h | 96 | [1] |
| Pyrrolidine | Et₃N | CH₂Cl₂ | 1 h | 100 | [1] |
Experimental Protocols
The following protocols detail the widely accepted methods for Boc protection using di-tert-butyl dicarbonate. While a specific protocol for this compound is not available due to a lack of published examples, a similar approach with adjustments for its potentially lower reactivity (e.g., elevated temperature, extended reaction time) would be a logical starting point for methodological development.
Protocol 1: General Procedure for Boc Protection of an Amine using Di-tert-butyl Dicarbonate
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Sodium hydroxide (NaOH) (1.5 equiv)
-
Dioxane and Water (as solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the amine in a mixture of dioxane and water.
-
Add sodium hydroxide to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
Protocol 2: Catalyst-Free Boc Protection in Water
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Water (as solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Suspend the amine in water in a round-bottom flask.
-
Add di-tert-butyl dicarbonate to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 8-15 minutes.[2]
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent.
-
Wash the isolated product with water and dry under vacuum.
Logical Workflow for Amine Protection
The process of protecting an amine with a Boc group follows a straightforward logical workflow, which is applicable regardless of the specific Boc reagent used. The key steps involve reaction setup, monitoring, workup, and purification.
Caption: A generalized workflow for the Boc protection of amines.
Boc Protection Reaction Mechanism
The underlying chemical transformation for Boc protection involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Boc reagent. In the case of the widely used di-tert-butyl dicarbonate, this leads to the formation of a stable carbamate and volatile byproducts.
Caption: Nucleophilic acyl substitution mechanism for Boc protection.
Conclusion
While this compound remains a potential reagent for Boc protection, the lack of comprehensive yield data in the scientific literature makes a direct quantitative comparison with the industry-standard di-tert-butyl dicarbonate challenging. The established high reactivity and extensive documentation of Boc anhydride solidify its position as the preferred reagent for most applications, consistently delivering high yields under mild conditions. Researchers exploring the use of this compound should be prepared to invest in reaction optimization, potentially employing more strenuous conditions to achieve satisfactory results. The provided protocols for di-tert-butyl dicarbonate serve as a robust starting point for any Boc protection strategy.
References
Assessing the Chemoselectivity of Tert-Butyl N,N-Dimethylcarbamate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle nuances of a reagent's reactivity is paramount for successful and efficient synthesis. This guide provides a comprehensive assessment of the chemoselectivity of tert-butyl N,N-dimethylcarbamate, a versatile functional group employed in modern organic synthesis. Through a comparative analysis with alternative reagents, supported by experimental data and detailed protocols, this document aims to be an invaluable resource for strategic synthetic planning.
The chemoselectivity of this compound is most prominently showcased in its role as a powerful Directed Metalation Group (DMG) in Directed ortho-Metalation (DoM) reactions. However, its reactivity profile extends beyond this application, encompassing its stability as a protecting group and its interactions with various nucleophiles and electrophiles. This guide will delve into these facets, providing a clear comparison with commonly used alternatives.
Directed ortho-Metalation (DoM): A Powerful Tool for Aromatic Functionalization
The aryl O-carbamate moiety, including the this compound group, is recognized as one of the most powerful DMGs in DoM chemistry.[1][2] This strategy allows for the regioselective deprotonation of the aromatic ring at the position ortho to the carbamate group using a strong base, typically an organolithium reagent, followed by quenching with an electrophile. This method provides a reliable route to highly substituted aromatic compounds.
Comparative Performance of Directed Metalation Groups
The effectiveness of a DMG is determined by its ability to coordinate the organolithium base and facilitate deprotonation at the adjacent ortho position. The O-carbamate group consistently demonstrates high efficacy in this regard. Below is a qualitative hierarchy of common oxygen-based DMGs.
Table 1: Qualitative Hierarchy of Common Oxygen-Based Directed Metalation Groups (DMGs)
| Directed Metalation Group (DMG) | Relative Directing Ability |
| -OCONR₂ (Carbamate) | Strongest |
| -OMOM (Methoxymethyl ether) | Strong |
| -CONR₂ (Amide) | Strong |
| -OCH₃ (Methoxy) | Moderate |
| -CH₂NR₂ (Aminomethyl) | Moderate |
This hierarchy is based on competitive metalation experiments.[2]
Quantitative data from studies on the closely related O-phenyl N,N-diethylcarbamate provides a strong indication of the yields achievable with this compound in DoM reactions.
Table 2: Yields of ortho-Functionalized Products from the Directed Metalation of O-Aryl N,N-Diethylcarbamates
| Entry | Electrophile | Product | Yield (%) |
| 1 | D₂O | 2-Deuterio-O-phenyl N,N-diethylcarbamate | 95 |
| 2 | MeI | 2-Methyl-O-phenyl N,N-diethylcarbamate | 92 |
| 3 | Me₃SiCl | 2-(Trimethylsilyl)-O-phenyl N,N-diethylcarbamate | 89 |
| 4 | PhCHO | 2-(Hydroxy(phenyl)methyl)-O-phenyl N,N-diethylcarbamate | 81 |
| 5 | I₂ | 2-Iodo-O-phenyl N,N-diethylcarbamate | 78 |
Data adapted from a systematic study by Snieckus et al. The reactions were typically carried out using sec-BuLi/TMEDA in THF at -78 °C.[3] While N,N-diethyl and N,N-dimethylcarbamates exhibit very similar directing abilities, slight differences in steric hindrance may lead to minor variations in reaction rates and yields.
Experimental Protocol: Directed ortho-Metalation of O-Phenyl N,N-dimethylcarbamate
Materials:
-
O-Phenyl N,N-dimethylcarbamate
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (sec-BuLi) in cyclohexane (concentration to be titrated)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Electrophile (e.g., Iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents and equipment
Procedure:
-
A solution of O-phenyl N,N-dimethylcarbamate (1.0 eq.) in anhydrous THF is prepared under an inert atmosphere (argon or nitrogen).
-
In a separate flask, a solution of sec-BuLi (1.1 eq.) and TMEDA (1.1 eq.) in anhydrous THF is cooled to -78 °C.
-
The carbamate solution is added dropwise to the cooled sec-BuLi/TMEDA solution.
-
The reaction mixture is stirred at -78 °C for 1 hour to ensure complete lithiation.
-
The chosen electrophile (e.g., iodomethane, 1.2 eq.) is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is allowed to stir at -78 °C for a specified time (typically 1-3 hours), monitoring by TLC for the consumption of the starting material.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
The mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Chemoselectivity as a Protecting Group
Beyond its role as a powerful DMG, the this compound group can also be considered as a protecting group for phenols. Its stability profile is a key aspect of its chemoselectivity.
Stability Profile: Comparison with the Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, and its stability has been extensively studied. The carbamate linkage in this compound shares similarities with the Boc group, particularly the tert-butyl ester moiety, which dictates its acid lability.
Table 3: Comparative Stability of this compound and the Boc Group
| Condition | This compound | tert-Butoxycarbonyl (Boc) Group |
| Strongly Acidic (e.g., TFA, HCl) | Liable to cleavage | Liable to cleavage |
| Mildly Acidic (e.g., AcOH) | Generally stable, but can be cleaved with prolonged heating | Generally stable, but can be cleaved with prolonged heating |
| Strongly Basic (e.g., NaOH, LDA) | Generally stable | Generally stable |
| Nucleophilic (e.g., Grignard, Organolithiums) | Potentially reactive at the carbonyl group | Generally stable |
| Reductive (e.g., H₂, Pd/C) | Stable | Stable |
| Oxidative (e.g., m-CPBA) | Generally stable | Generally stable |
The primary mode of cleavage for both groups under acidic conditions is the formation of the stable tert-butyl cation.[4] However, the carbamate carbonyl of this compound presents an additional site for nucleophilic attack, a reactivity not present in the Boc group attached to an amine.
Reactivity with Nucleophiles and Electrophiles
A comprehensive understanding of the chemoselectivity of this compound requires an examination of its reactivity towards common nucleophilic and electrophilic reagents, independent of its role in DoM.
Reactivity with Nucleophiles
The carbonyl carbon of the carbamate is electrophilic and can be attacked by strong nucleophiles.
-
Organolithium Reagents: While organolithiums are used as bases in DoM, under conditions that do not favor deprotonation (e.g., absence of a directing-group geometry or use of a non-aromatic carbamate), they can act as nucleophiles and add to the carbonyl group. This can lead to the formation of ketones after hydrolysis of the intermediate.
-
Grignard Reagents: Grignard reagents are generally less reactive than organolithiums and may require elevated temperatures to react with the carbamate carbonyl. The outcome can be the formation of a tertiary alcohol upon double addition or a ketone if the reaction can be stopped after the first addition.
-
Hydride Reagents: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce the carbamate to the corresponding methyl-protected phenol and dimethylamine.
Reactivity with Electrophiles
The lone pairs on the nitrogen and oxygen atoms of the carbamate group are potential sites for electrophilic attack. However, the delocalization of the nitrogen lone pair into the carbonyl group significantly reduces its nucleophilicity.
-
Alkylation: The nitrogen atom is generally unreactive towards alkylating agents due to resonance. The oxygen atoms are also poor nucleophiles.
-
Acylation: Similar to alkylation, acylation at the nitrogen or oxygen is not a common reaction under standard conditions.
Visualizing Reaction Pathways and Workflows
To further clarify the application of this compound, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.
Caption: Directed ortho-Metalation (DoM) Mechanism.
Caption: Experimental Workflow for DoM.
References
A Comparative Guide to Boc Deprotection: Reagents, Protocols, and Performance
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals.[1] Its popularity stems from its stability across a broad range of nucleophilic and basic conditions, combined with the relative ease of its removal under acidic conditions.[1] However, the choice of deprotection method is critical and depends heavily on the substrate's sensitivity to the reaction conditions. This guide offers an objective comparison of common Boc deprotection methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable strategy for their synthetic endeavors.
Comparison of Common Boc Deprotection Methods
The selection of a Boc deprotection reagent is often a trade-off between reaction efficiency and the potential for side reactions with sensitive functional groups.[2] The following table summarizes the performance of several common reagents under various conditions.
| Method/Reagent | Typical Conditions | Reaction Time | Temperature | Yield (%) | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM)[3] | 0.5 - 4 hours[3] | Room Temperature | High | Highly effective and volatile, simplifying product isolation.[3] | Corrosive, toxic, and can cleave other acid-labile protecting groups.[1][3] May cause side reactions with sensitive substrates.[1] |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate[1][3] | 0.5 - 16 hours[3] | Room Temperature | High | Cost-effective and readily available.[1] Often more selective than TFA in the presence of tert-butyl esters.[3][4] | Can be less volatile than TFA, potentially complicating workup.[3] The product is often isolated as the hydrochloride salt.[5] |
| Trimethylsilyl Iodide (TMSI) | 1.2-1.5 equivalents in Chloroform or Acetonitrile[5] | Variable | Room Temperature | Good | Mild, non-hydrolytic, and can be used under neutral conditions, making it suitable for sensitive substrates.[5] | The reagent is moisture-sensitive and can be expensive.[3] |
| Oxalyl Chloride/Methanol | 3 equivalents in Methanol[2] | 1 - 4 hours[2] | Room Temperature | >70% (up to 90%)[2] | Mild conditions that are tolerant of many functional groups.[6][7] | The in situ generation of HCl might affect acid-sensitive substrates. |
| Thermal (Boiling Water) | Water[2] | 10 min - 2 hours[2] | 100 °C[2] | Quantitative[2] | "Green" method that avoids strong acids and organic solvents.[5] | Requires high temperatures that may not be suitable for all substrates.[3] |
| Thermal (Continuous Flow) | Methanol or Trifluoroethanol[2] | 30 minutes[2] | 240 °C[2] | 88-93%[2] | Acid-free and allows for high temperatures with short reaction times.[5] | Requires specialized equipment. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM)[3] | Variable | Room Temperature | Good | Mild Lewis acid conditions that can offer different selectivity.[3] | Workup can be more complex due to the presence of the metal salt.[3] |
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for Boc deprotection.[3]
Materials:
-
Boc-protected amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50%.[3]
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to 4 hours.[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, the residue can be dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[5] The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the deprotected amine.[5]
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is a common alternative to TFA and is often preferred when other acid-sensitive groups are present.[3][4]
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
Procedure:
-
Suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 12 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.[5]
-
The solid can be collected by filtration, washed with diethyl ether, and dried under vacuum to yield the amine hydrochloride salt.[5]
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
This method provides a milder alternative for substrates that are sensitive to strong acids.[6][7]
Materials:
-
Boc-protected amine
-
Methanol (MeOH)
-
Oxalyl chloride
Procedure:
-
In a dry round-bottom flask, dissolve the Boc-protected starting material in methanol and stir at room temperature for 5 minutes.[7]
-
Add oxalyl chloride (3 equivalents) directly to the stirring solution.[7] A slight increase in temperature may be observed.[7]
-
Continue to stir the reaction mixture at room temperature for 1-4 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, the solvent is typically removed under reduced pressure to yield the deprotected amine, often as the hydrochloride salt.
Visualizing the Deprotection Process
The following diagrams illustrate the general mechanism of acid-catalyzed Boc deprotection and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of tert-butyl N,N-dimethylcarbamate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of tert-butyl N,N-dimethylcarbamate, based on established safety protocols for similar chemical compounds. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, wearing protective gloves, safety glasses with side-shields, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[3][4][5]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][4]
In the event of exposure, consult the substance's Safety Data Sheet (SDS) and seek medical attention as necessary. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1][2][4] If on skin, wash with plenty of soap and water.[1][2] If inhaled, move the person to fresh air.[1][4] If swallowed, rinse the mouth and seek immediate medical advice.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not dispose of this chemical into drains or the environment.[1][3][4]
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and any associated hazard symbols.
-
Include the date of waste generation and the name of the responsible individual or laboratory.
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection of the chemical waste by a licensed and approved hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant information regarding the waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Contaminated Materials:
Physicochemical Data of Related Carbamates
| Property | tert-Butyl carbamate | tert-Butyl N-(2-hydroxyethyl)carbamate |
| Molecular Formula | C5H11NO2 | C7H15NO3 |
| Molecular Weight | 117.15 g/mol | 161.20 g/mol |
| Melting Point | 105 - 109 °C | Not Available |
| Boiling Point | Not Available | Not Available |
| Physical State | Solid | Not Available |
| Appearance | Off-white | Not Available |
Note: This data is for related compounds and should be used for reference only.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling tert-butyl N,N-dimethylcarbamate
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling tert-butyl N,N-dimethylcarbamate. It is intended for researchers, scientists, and professionals in drug development to ensure laboratory safety and maintain the integrity of their work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to minimize health risks. It is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[1][3] Adherence to the following personal protective equipment guidelines is mandatory.
Summary of Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles | Must conform to EN 166 (EU) or NIOSH (US) approved standards to protect against dust and splashes.[1][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option.[3] Always inspect gloves before use and follow proper removal techniques to avoid skin contact.[1] |
| Body Protection | Long-sleeved laboratory coat | A standard lab coat is required to minimize skin exposure.[4] For larger quantities or potential splashing, a chemical-resistant apron is recommended.[3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when dusts are generated, in poorly ventilated areas, or when handling large quantities to prevent inhalation.[4] |
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established, the following data is available.[1][4]
| Property | Value |
| Melting Point/Freezing Point | 53 - 55 °C (127 - 131 °F) |
| log Pow (n-octanol/water) | 0.85 |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation:
-
Visually inspect the chemical container for any damage or leaks before handling.
-
Ensure a safety shower and eyewash station are readily accessible.[4]
-
Don the appropriate PPE as specified in the table above.
2. Handling and Use:
-
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
When weighing the solid, do so in a ventilated enclosure to minimize dust creation.[4]
-
Use a spatula for transferring the material, avoiding the generation of dust clouds.[4]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling.[1]
3. Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[5][6]
4. Spill Management:
-
For small spills, carefully sweep up the solid material, avoiding dust generation.[4]
-
Place the spilled material into a suitable, closed container for disposal.[1][4]
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area and follow emergency procedures.
5. Disposal Plan:
-
Dispose of this compound and any contaminated materials through a licensed professional waste disposal service.[1]
-
Do not allow the product to enter drains.[1]
-
Contaminated packaging should be disposed of as unused product.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[1][4] Seek medical attention.[1][4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[1][4] If skin irritation persists, consult a physician.[1][4] |
| Inhalation | Move the person to fresh air.[1][4] If breathing is difficult, give oxygen. Seek medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting.[4] Clean mouth with water and drink plenty of water afterwards.[4] Seek immediate medical attention.[1][4] |
Experimental Workflow and PPE Selection
The following diagram illustrates the logical workflow for safely handling this compound and the decision-making process for selecting the appropriate personal protective equipment.
Caption: Safe handling workflow and PPE selection logic for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
